B1579125 D-6-Hydroxynorleucine

D-6-Hydroxynorleucine

Cat. No.: B1579125
M. Wt: 163.17
Attention: For research use only. Not for human or veterinary use.
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Description

D-6-Hydroxynorleucine is a non-proteinogenic, D-configuration amino acid with the molecular formula C6H13NO3 and a molecular weight of 147.17 g/mol . Also known as (2S)-2-amino-6-hydroxyhexanoic acid, this compound is characterized by a six-carbon backbone featuring a hydroxyl group at the 6-position and an amino group at the 2-position . As a hydroxy amino acid analog, it serves as a valuable building block and intermediate in organic synthesis and biochemical research. It is particularly useful for studying the structure-activity relationships of amino acids and enzymes, such as L-asparaginase, with which it is known to interact . Researchers utilize this compound to probe metabolic pathways and enzyme mechanisms, given its potential to mimic natural amino acids. D-6-Hydroxynorleucine is supplied as a solid and is soluble in water . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

Molecular Weight

163.17

Origin of Product

United States

Foundational & Exploratory

What are the chemical properties of D-6-Hydroxynorleucine?

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide for Drug Development Professionals Subject: Physicochemical Properties, Synthesis, and Application in Peptidomimetics

Executive Summary

D-6-Hydroxynorleucine (D-2-amino-6-hydroxyhexanoic acid) is a non-canonical amino acid (NCAA) structurally analogous to D-Lysine, where the epsilon-amino group (


-NH

) is replaced by a hydroxyl group (

-OH). This substitution creates a unique "isostere" that maintains the aliphatic side-chain length of lysine but abolishes its positive charge, rendering the residue neutral and polar.

In drug discovery, D-6-Hydroxynorleucine is deployed to:

  • Modulate Potency & Selectivity: By removing the cationic charge of Lysine without altering steric bulk.

  • Enhance Metabolic Stability: The D-configuration confers resistance to endogenous proteases.

  • Facilitate Cyclization: The primary hydroxyl group serves as a handle for depsipeptide formation (lactonization) or "stapled" peptide synthesis.

Physicochemical Specifications

The following data characterizes the D-enantiomer. Note that while scalar physical properties (MP, BP, pKa) are identical to the L-enantiomer in achiral environments, biological recognition is distinct.

PropertySpecificationNotes
IUPAC Name (2R)-2-amino-6-hydroxyhexanoic acidR-configuration at

-carbon
Common Synonyms D-6-Hydroxynorleucine; D-

-Hydroxynorleucine
Abbreviated as D-Nle(6-OH) or D-Hnl
CAS Number 16509-61-8L-isomer: 6033-32-5; Racemic: 305-77-1
Molecular Formula C

H

NO

Molecular Weight 147.17 g/mol
Appearance White to off-white crystalline solidHygroscopic
Solubility Soluble in Water (>50 mg/mL); Insoluble in Et

O, Hexane
Soluble in acetic acid, dilute HCl
pKa Values

-COOH: ~2.3

-NH

: ~9.6
Side chain (-OH) is non-ionizable (pKa >15)
Isoelectric Point (pI) ~5.9 - 6.0Neutral/Zwitterionic at physiological pH
Chirality D-Enantiomer

is negative in water (typically -5° to -25° depending on conc/temp)

Structural Analysis & Stereochemistry

D-6-Hydroxynorleucine is a Lysine Isostere . The structural comparison below highlights the electrostatic shift from cationic (Lysine) to neutral (6-Hnl) while preserving the carbon scaffold.

Diagram 1: Structural & Electrostatic Comparison

ChemicalStructure cluster_0 D-Lysine (Cationic) cluster_1 D-6-Hydroxynorleucine (Neutral) Lys D-Lysine (Side Chain: -CH2-CH2-CH2-CH2-NH3+) pKa(R) ~ 10.5 Hnl D-6-Hydroxynorleucine (Side Chain: -CH2-CH2-CH2-CH2-OH) pKa(R) > 15 (Neutral) Lys->Hnl Isosteric Replacement (Charge Deletion) Effect Biological Impact: 1. Loss of Ionic Bond interactions 2. Retention of Steric Fit 3. Proteolytic Resistance (D-form) Hnl->Effect

Caption: Comparison of D-Lysine and D-6-Hydroxynorleucine. The substitution of NH3+ with OH eliminates positive charge while maintaining side-chain topology.

Synthesis & Production Routes

Production of high-purity D-6-Hydroxynorleucine typically employs chemo-enzymatic methods to ensure enantiomeric purity (


).
Method A: Chemo-Enzymatic Reductive Amination

This is the preferred industrial route for scalability and stereocontrol.

  • Precursor: 2-keto-6-hydroxyhexanoic acid (derived from hydrolysis of 5-(4-hydroxybutyl)hydantoin).

  • Enzymatic Step: Reductive amination using D-Amino Acid Dehydrogenase (or D-Amino Acid Oxidase in reverse with reducing agents).

  • Cofactor: NADPH/NADH recycling system.

Method B: Chemical Synthesis from Lysine

A "hydroxy-deamination" sequence converts Lysine to 6-Hydroxynorleucine.

  • Diazotization: Treatment of Lysine with nitrous acid (HNO

    
    ).
    
  • Hydrolysis: The unstable diazonium intermediate hydrolyzes to the alcohol.

  • Note: This method often results in retention of configuration but can suffer from side reactions (elimination to alkenes), requiring rigorous purification.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

Incorporating D-6-Hydroxynorleucine into peptides requires careful handling of the side-chain hydroxyl group.

Critical Consideration: Side-Chain Protection

While the


-hydroxyl group is less nucleophilic than an amine, it is sufficiently reactive to form esters with activated amino acids (O-acylation) during subsequent coupling cycles.
  • Best Practice: Use Fmoc-D-Nle(6-O-tBu)-OH . The tert-butyl ether protects the hydroxyl group during coupling and is removed simultaneously with side-chain deprotection (TFA cleavage).

  • Alternative: If using Fmoc-D-Nle(6-OH)-OH (unprotected), use milder activation (e.g., DIC/Oxyma) and avoid high concentrations of DMAP to minimize esterification.

Workflow: Fmoc-SPPS Incorporation[7]

Reagents:

  • Resin: Rink Amide or Wang Resin.[1][2]

  • Building Block: Fmoc-D-Nle(6-O-tBu)-OH (Recommended).

  • Activator: HATU or DIC/Oxyma.

  • Deprotection: 20% Piperidine in DMF.[1][2]

Diagram 2: SPPS Incorporation Workflow

SPPS_Protocol Start Resin-Bound Peptide (N-Terminus Fmoc) Step1 1. Fmoc Deprotection (20% Piperidine/DMF, 2 x 5 min) Start->Step1 Step2 2. Wash (DMF x 5) Step1->Step2 Step3 3. Activation (Fmoc-D-Nle(6-O-tBu)-OH + HATU + DIPEA) Step2->Step3 Step4 4. Coupling (45-60 min, Room Temp) Step3->Step4 Decision Coupling Complete? (Kaiser Test) Step4->Decision Decision->Step2 No (Repeat) Step5 5. Capping (Ac2O/Pyridine) (Optional if Kaiser +) Decision->Step5 Incomplete (Trace) Final Peptide Elongation Continues Decision->Final Yes Step5->Final

Caption: Standard Fmoc-SPPS cycle for incorporating protected D-6-Hydroxynorleucine.

Applications in Drug Design

Proteolytic Stability Enhancement

Peptides containing L-amino acids are rapidly degraded by serum proteases (e.g., trypsin, chymotrypsin). Substituting L-Lysine with D-6-Hydroxynorleucine achieves a dual stability boost:

  • Stereochemical Block: Proteases generally do not recognize D-stereocenters.

  • S1 Pocket Mismatch: Trypsin targets basic residues (Lys/Arg). Replacing the basic amine with a neutral hydroxyl prevents recognition by the Aspartate residue in the trypsin catalytic pocket.

Depsipeptide "Stapling"

The side-chain hydroxyl can be utilized to form intramolecular lactones (depsipeptides) with a Glutamic or Aspartic acid residue elsewhere in the chain. This cyclization constrains the peptide conformation, potentially improving affinity for the target receptor.

Omapatrilat Analogs

L-6-Hydroxynorleucine is a known intermediate in the synthesis of Omapatrilat (a vasopeptidase inhibitor). The D-enantiomer is utilized in research to synthesize diastereomeric analogs to probe the stereospecificity of Angiotensin-Converting Enzyme (ACE) and Neutral Endopeptidase (NEP) binding pockets.

References

  • PubChem. 6-Hydroxy-D-norleucine (Compound).[3] National Library of Medicine. Available at: [Link]

  • Hanson, R. L., et al. (1999). Enzymatic synthesis of L-6-hydroxynorleucine. Bioorganic & Medicinal Chemistry.[4] Available at: [Link]

  • University of Calgary. Amino Acid pKa and pI Values (General Reference for Alpha-Amino Acids). Available at: [Link]

Sources

Discovery, Origin, and Biocatalytic Synthesis of D-6-Hydroxynorleucine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

D-6-Hydroxynorleucine—systematically known as (R)-2-amino-6-hydroxyhexanoic acid—is a non-canonical D-amino acid of immense value in modern drug development. While naturally occurring amino acids are predominantly of the L-configuration, D-amino acids are increasingly utilized to confer proteolytic stability and unique conformational geometries to peptide-based therapeutics. This whitepaper provides a rigorous, deep-dive technical analysis of the origin, mechanistic synthesis, and self-validating biocatalytic protocols required to isolate and synthesize D-6-hydroxynorleucine at high enantiomeric purity.

Origin and Historical Context

The discovery and intensive study of 6-hydroxynorleucine enantiomers are inextricably linked to the pharmaceutical industry's race to develop vasopeptidase inhibitors in the late 1990s and early 2000s. The most notable driver was Bristol-Myers Squibb's antihypertensive drug candidate, Omapatrilat (Vanlev) [1].

The total synthesis of Omapatrilat required massive quantities of the L-enantiomer, (S)-6-hydroxynorleucine. To supply this, process chemists developed a scalable chemical route to synthesize racemic 6-hydroxynorleucine via the hydrolysis of 5-(4-hydroxybutyl)hydantoin. The subsequent need to resolve this racemate catalyzed the development of highly selective biocatalytic platforms. While D-amino acid oxidase (DAAO) was historically deployed to destroy the D-enantiomer to yield pure L-6-hydroxynorleucine [3], the inverse approach—utilizing L-amino acid oxidase (L-AAO) or D-aminotransferases (D-ATA)—was pioneered to isolate and synthesize the highly valuable D-6-hydroxynorleucine [2].

Mechanistic Pathways: From Racemate to Enantiopure D-Isomer

The production of D-6-hydroxynorleucine relies on two primary biocatalytic strategies designed to overcome the thermodynamic limitations of traditional chemical resolution.

Pathway A: Deracemization via L-Amino Acid Oxidase (L-AAO)

Starting from racemic 6-hydroxynorleucine, L-AAO (e.g., sourced from Proteus myxofaciens) is employed to strictly and selectively oxidize the L-enantiomer into 2-keto-6-hydroxyhexanoic acid. The D-enantiomer remains untouched due to the strict stereospecificity of the enzyme's active site. To upgrade this from a simple 50%-yield kinetic resolution to a true deracemization (theoretically 100% yield), a non-stereoselective chemical reducing agent, such as an amine-borane complex, is introduced in situ. This agent continuously reduces the keto acid back to the racemate, funneling the entire substrate pool into the D-configuration[4].

Pathway B: Asymmetric Reductive Amination via D-Aminotransferase (D-ATA)

Alternatively, starting directly from 2-keto-6-hydroxyhexanoic acid, a D-ATA (e.g., from Bacillus thuringiensis) can be utilized [2]. This enzyme transfers an amino group from a donor (typically D-alanine) to the keto acid. Because the byproduct of D-alanine deamination is pyruvate—which severely inhibits the transaminase reaction—lactate dehydrogenase (LDH) must be coupled to the system to continuously remove pyruvate, driving the thermodynamic equilibrium toward complete conversion.

Self-Validating Experimental Protocols

As a Senior Application Scientist, it is critical to design protocols that are not merely sequential steps, but self-validating systems where in-process analytics dictate the progression of the reaction.

Protocol 1: Chemical Synthesis of Racemic 6-Hydroxynorleucine

Causality: This step provides the cost-effective racemic substrate required for downstream kinetic resolution.

  • Hydantoin Formation: React 4-hydroxybutanal with potassium cyanide and ammonium carbonate in an aqueous ethanol mixture at 60°C for 4 hours to yield 5-(4-hydroxybutyl)hydantoin.

  • Alkaline Hydrolysis: Suspend the hydantoin intermediate in 3 M NaOH and reflux at 100°C for 12 hours. Causality: The harsh alkaline conditions are thermodynamically required to drive the ring-opening of the stable hydantoin heterocycle, releasing the free racemic amino acid.

  • Neutralization & Isolation: Cool the reaction to room temperature and adjust the pH to 6.0 (the isoelectric point of 6-hydroxynorleucine) using 6 M HCl to precipitate the product.

  • System Validation: Analyze the slurry via achiral HPLC (C18 column, UV detection at 210 nm). The protocol is validated and complete only when the hydantoin peak area is <1%.

Protocol 2: Enzymatic Deracemization to D-6-Hydroxynorleucine

Causality: Exploits the strict stereoselectivity of L-AAO to isolate the D-enantiomer while chemically recycling the L-enantiomer.

  • Substrate Preparation: Dissolve 100 mM racemic 6-hydroxynorleucine in 100 mM phosphate buffer (pH 7.5).

  • Biocatalyst Addition: Add L-AAO from Proteus myxofaciens (10 U/mL) and Catalase (500 U/mL). Causality: Catalase is strictly mandatory. The oxidase reaction generates hydrogen peroxide (H₂O₂), which will rapidly denature the L-AAO enzyme and oxidize the amino acid side chains if not immediately disproportionated into water and oxygen.

  • Deracemization Agent: Add 150 mM ammonia-borane complex. Causality: Ammonia-borane acts as a chemoselective reducing agent that reduces the intermediate imine/keto acid back to the racemate without interfering with the enzyme.

  • System Validation: Monitor the reaction via Chiral HPLC (e.g., Crownpak CR(+) column, perchloric acid mobile phase). The reaction is self-validating; it is terminated only when the L-enantiomer peak is undetectable, confirming an enantiomeric excess (e.e.) of > 99.5%.

Protocol 3: Asymmetric Reductive Amination via D-ATA

Causality: Direct, atom-economical conversion of the keto acid to the D-amino acid.

  • Reaction Setup: In a bioreactor, combine 100 mM 2-keto-6-hydroxyhexanoic acid and 150 mM D-alanine in 100 mM Tris-HCl buffer (pH 8.0).

  • Enzyme Cascade: Add D-aminotransferase (5 U/mL), Lactate Dehydrogenase (LDH) (10 U/mL), and NADH (1 mM).

  • Equilibrium Shift: Causality: As D-ATA converts D-alanine to pyruvate, LDH immediately reduces the inhibitory pyruvate to D-lactate, consuming NADH. To make this self-sustaining, Formate Dehydrogenase (FDH) and 200 mM sodium formate are added to continuously regenerate NADH from NAD⁺ [2].

  • System Validation: Track the consumption of the keto acid via HPLC. The reaction is validated as complete when keto acid conversion exceeds 98%.

Quantitative Data Summary

The following table summarizes the performance metrics of the synthetic pathways discussed, providing a clear comparison of yield and enantiopurity.

Synthesis MethodSubstrateKey Reagent / BiocatalystYield (%)Enantiomeric Excess (e.e. %)Primary Limitation
Chemical Hydrolysis 5-(4-hydroxybutyl)hydantoinNaOH, Heat92 - 95%0% (Racemic)Yields a racemate; requires downstream resolution.
Kinetic Resolution Racemic 6-HydroxynorleucineL-AAO (No reducing agent)~48%> 99% (D-isomer)Maximum theoretical yield is capped at 50%.
Deracemization Racemic 6-HydroxynorleucineL-AAO + Amine-Borane88 - 90%> 99% (D-isomer)Requires careful titration of the chemical reducing agent.
Reductive Amination 2-Keto-6-hydroxyhexanoic acidD-ATA + LDH + FDH Cascade95 - 98%> 99.5% (D-isomer)Complex multi-enzyme system requiring cofactor regeneration.

Mechanistic Visualizations

G Hydantoin 5-(4-hydroxybutyl)hydantoin (Chemical Precursor) Hydrolysis Alkaline Hydrolysis (NaOH, Heat) Hydantoin->Hydrolysis Racemate Racemic 6-Hydroxynorleucine (D/L Mixture) Hydrolysis->Racemate LAAO L-Amino Acid Oxidase (Proteus myxofaciens) Racemate->LAAO Enantioselective Oxidation KetoAcid 2-Keto-6-hydroxyhexanoic acid (Oxidized L-isomer) LAAO->KetoAcid L-isomer conversion DIsomer D-6-Hydroxynorleucine (Target Enantiomer, >99% e.e.) LAAO->DIsomer D-isomer remains intact

Pathway of racemic 6-hydroxynorleucine synthesis and L-AAO enzymatic deracemization.

G Keto 2-Keto-6-hydroxyhexanoic acid DATA D-Aminotransferase (Bacillus thuringiensis) Keto->DATA Pyruvate Pyruvate (Byproduct) DATA->Pyruvate DIsomer D-6-Hydroxynorleucine (Target Product) DATA->DIsomer Reductive Amination DAlanine D-Alanine (Amino Donor) DAlanine->DATA LDH Lactate Dehydrogenase (Pyruvate Removal) Pyruvate->LDH Shift Equilibrium

Asymmetric reductive amination of 2-keto-6-hydroxyhexanoic acid via D-aminotransferase.

References

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals MDPI - Pharmaceuticals
  • Enzymatic Preparation of a D-Amino Acid from a Racemic Amino Acid or Keto Acid CoLab / Bioorganic & Medicinal Chemistry
  • Enzymatic synthesis of L-6-hydroxynorleucine PubMed - N
  • Enantioenriched Compounds via Enzyme-Catalyzed Redox Reactions Chemical Reviews - ACS Public

Natural occurrence of D-6-Hydroxynorleucine in organisms.

Author: BenchChem Technical Support Team. Date: March 2026

The Biological Footprint and Biocatalytic Exploitation of D-6-Hydroxynorleucine: A Technical Whitepaper

Executive Summary

D-6-Hydroxynorleucine (D-6-HNL) occupies a unique intersection between endogenous mammalian biochemistry, plant allelopathy, and industrial synthetic biology. While strictly classified as a non-canonical amino acid (NcAA), its biological footprint is profound. In mammalian tissues, it serves as a stable analytical proxy for tracking age-related protein oxidation. In agriculture, it acts as a structural surrogate for quantifying plant phytotoxins. However, its most significant application lies in pharmaceutical manufacturing, where engineered organisms and isolated enzymes deracemize it to yield enantiopure L-6-HNL—a critical building block for the antihypertensive drug Omapatrilat (Vanlev).

As a Senior Application Scientist, I have structured this whitepaper to dissect the causality behind the natural occurrence, analytical quantification, and biocatalytic processing of this high-value molecule.

Part 1: Natural Occurrence and Biological Context

Endogenous Lysine Oxidation in Mammalian Tissues

In long-lived human proteins, such as lens crystallins and skin collagen, L-lysine residues are highly susceptible to metal-catalyzed oxidation (MCO) driven by reactive oxygen species (ROS) or ascorbate degradation. This oxidative deamination converts the lysine side chain into allysine (aminoadipic semialdehyde).

The Causality of the Marker: Allysine is highly reactive and transient; it rapidly forms Schiff bases or further oxidizes into 2-aminoadipic acid (2-AAA) in vivo. To accurately quantify this intermediate state of carbonyl stress before it leads to irreversible protein cross-linking, researchers must trap it. By treating tissue homogenates with sodium borohydride (


), the unstable allysine is chemically reduced into the stable NcAA, 6-hydroxynorleucine . Thus, while 6-HNL is not natively synthesized by the human body, it is the definitive biological footprint of early-stage lysine oxidation.
Plant Allelopathy and Structural Analogs

In the agricultural sector, the leguminous cover crop Sunn hemp (Crotalaria juncea) suppresses weed growth by releasing allelochemicals into the soil. One of the primary phytotoxins identified in these root and leaf exudates is


-hydroxynorleucine. Because commercial analytical standards for the 

-isomer do not exist, 6-hydroxynorleucine is utilized as a highly reliable structural and mass-spectrometric proxy to quantify these allelopathic exudates.

Part 2: Biocatalytic Processing in Engineered Organisms

The Omapatrilat Intermediary Pathway

The synthesis of the vasopeptidase inhibitor Omapatrilat requires strictly enantiopure L-6-HNL. Traditional chemical asymmetric synthesis is cost-prohibitive and environmentally taxing. To circumvent this, the pharmaceutical industry utilizes a multienzymatic cascade to deracemize synthetic racemic 6-HNL.

The Causality of the Enzyme Cascade: The system leverages D-amino acid oxidase (DAAO) isolated from the yeast Trigonopsis variabilis. DAAO exhibits absolute stereospecificity, oxidizing only the D-enantiomer (D-6-HNL) into 2-keto-6-hydroxyhexanoic acid, leaving the L-enantiomer completely unreacted. Subsequently, glutamate dehydrogenase (GDH) from beef liver or engineered E. coli catalyzes the reductive amination of the keto acid into L-6-HNL. This dynamic deracemization bypasses the 50% maximum yield limit of traditional kinetic resolution, pushing the theoretical yield of L-6-HNL to 100%.

Part 3: Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, ensuring that every data point generated is internally calibrated and verified.

Protocol 3.1: LC-MS/MS Quantification of 6-HNL in Biological Matrices

Used for quantifying allysine-derived 6-HNL in lens crystallins or allelochemicals in plant eluates.

  • Reduction & Homogenization: Suspend 10 mg of tissue/plant sample in 1 mL of 50 mM phosphate buffer (pH 7.4). Immediately add 100 mM

    
     and incubate for 1 hour at room temperature. Causality: Immediate reduction prevents artifactual oxidation of lysine during the lysis process.
    
  • Acid Hydrolysis: Add 6 N HCl and incubate at 110°C for 24 hours to release 6-HNL from the protein backbone.

  • SPE Cleanup & Isotope Spiking (Self-Validation): Spike the hydrolysate with 10 ng of heavy-isotope labeled

    
    -6-HNL. Pass through a C18 Solid Phase Extraction (SPE) cartridge. Validation: The known concentration of the heavy isotope allows for the calculation of absolute recovery rates, validating the extraction efficiency.
    
  • LC-MS/MS Analysis: Analyze via (+) ESI-MS. 6-HNL produces an

    
     ion at m/z 148, which dissociates to a primary product ion at m/z 102.
    
  • System Suitability (Self-Validation): Run a calibration curve of synthetic 6-HNL from 50 to 5000 pg/mL. The system is only validated for sample analysis if the linearity coefficient (

    
    ) is >0.99.
    
Protocol 3.2: Biocatalytic Deracemization of 6-HNL

Used for the industrial-scale synthesis of chiral pharmaceutical intermediates.

  • Substrate Preparation: Dissolve 100 g/L of racemic 6-hydroxynorleucine in 100 mM potassium phosphate buffer (pH 7.5).

  • DAAO Oxidation: Add 500 U/L of T. variabilis DAAO and 1000 U/L of Catalase. Aerate the bioreactor at 1 vvm. Causality: DAAO produces hydrogen peroxide (

    
    ) as a byproduct. Catalase is strictly mandatory to scavenge this 
    
    
    
    , preventing the oxidative deactivation of the biocatalysts.
  • Reductive Amination: Add 600 U/L of GDH, 200 mM ammonium formate, and an NADH recycling system (Glucose / Bacillus megaterium Glucose Dehydrogenase). Causality: The recycling system maintains a constant pool of NADH, driving the thermodynamic equilibrium entirely toward L-6-HNL.

  • Chiral Monitoring (Self-Validation): Withdraw 1 mL aliquots hourly, derivatize with Marfey's reagent, and analyze via Chiralcel OD-H HPLC. Validation: The reaction is only deemed complete when the D-enantiomer peak area falls below the Limit of Quantitation (<0.1%), validating an enantiomeric excess (ee) of >99.8%.

Part 4: Data Visualization & Tables

Table 1: Biocatalytic Yield and Enantiomeric Excess Comparison

Summary of quantitative data for the enzymatic deracemization of 6-HNL.

Biocatalytic SystemSubstrate InputIntermediateFinal ProductYield (%)Enantiomeric Excess (ee %)
T. variabilis DAAO + Beef Liver GDH100 g/L Racemic 6-HNL2-Keto-6-hydroxyhexanoic acidL-6-Hydroxynorleucine97.0> 99.8
E. coli (Engineered Aminotransferase)50 g/L Keto-acidN/AL-6-Hydroxynorleucine89.5> 99.0
Diagram 1: Lysine Oxidation Pathway in Mammalian Tissues

LysineOxidation Lysine L-Lysine Residue (in Lens Crystallins) MCO Metal-Catalyzed Oxidation (Ascorbate / ROS) Lysine->MCO Allysine Allysine (Aminoadipic Semialdehyde) MCO->Allysine Reduction In Vitro Reduction (NaBH4) Allysine->Reduction Analytical Prep Oxidation2 In Vivo Oxidation (Aging/Diabetes) Allysine->Oxidation2 Endogenous HNL 6-Hydroxynorleucine (Stable Analytical Marker) Reduction->HNL AAA 2-Aminoadipic Acid (Stable End Product) Oxidation2->AAA

Caption: The endogenous oxidation of lysine to allysine, and its subsequent in vitro reduction to 6-HNL.

Diagram 2: Biocatalytic Deracemization Cascade

Biocatalysis Racemic Racemic 6-Hydroxynorleucine (Chemical Synthesis) D_HNL D-6-Hydroxynorleucine Racemic->D_HNL Resolution L_HNL_1 L-6-Hydroxynorleucine (Unreacted) Racemic->L_HNL_1 Resolution DAAO D-Amino Acid Oxidase (T. variabilis) D_HNL->DAAO Omapatrilat Omapatrilat (Vanlev) Antihypertensive API L_HNL_1->Omapatrilat API Synthesis Keto 2-Keto-6-hydroxyhexanoic Acid DAAO->Keto O2 -> H2O2 + NH3 GDH Glutamate Dehydrogenase (Beef Liver / E. coli) Keto->GDH L_HNL_2 L-6-Hydroxynorleucine (Enzymatic Product) GDH->L_HNL_2 NADH + NH3 L_HNL_2->Omapatrilat API Synthesis

Caption: Multienzymatic cascade converting racemic 6-HNL into enantiopure L-6-HNL for API synthesis.

References

  • Fan, X., et al. (2009). Mechanism of Lysine Oxidation in Human Lens Crystallins during Aging and in Diabetes. Journal of Biological Chemistry.[Link][1]

  • Javaid, M. M., et al. (2015). Biological and Chemical Characterizations of Allelopathic Potential of Diverse Accessions of the Cover Crop Sunn Hemp. Journal of the American Society for Horticultural Science.[Link][2]

  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Biomolecules.[Link][3]

Sources

A Technical Guide to the Biosynthesis of D-6-Hydroxynorleucine: A Proposed Biocatalytic Pathway

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-6-Hydroxynorleucine is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development due to its potential as a chiral building block and its role in the synthesis of various bioactive molecules. While a dedicated, naturally occurring biosynthetic pathway for D-6-Hydroxynorleucine has not been fully elucidated, this technical guide proposes a plausible and robust biocatalytic pathway. This guide synthesizes established enzymatic reactions and the broad substrate specificities of known enzymes to construct a scientifically sound, multi-step synthesis route. We will delve into the core enzymatic transformations, including hydroxylation, stereoselective amination, and stereochemical inversion, providing a comprehensive framework for the potential biotechnological production of D-6-Hydroxynorleucine.

Introduction: The Significance of D-6-Hydroxynorleucine

Non-proteinogenic amino acids (npAAs) are crucial components in the development of novel pharmaceuticals, agrochemicals, and other specialized chemical products. Their unique structures, not found in the canonical 20 proteinogenic amino acids, offer opportunities to enhance the efficacy, stability, and novelty of bioactive compounds. D-6-Hydroxynorleucine, with its chiral center and terminal hydroxyl group, presents a valuable scaffold for chemical modification and incorporation into larger molecules, such as peptide-based therapeutics and enzyme inhibitors.

The challenge in utilizing such npAAs often lies in their efficient and stereoselective synthesis. Chemical synthesis routes can be complex, costly, and may generate undesirable byproducts. Biocatalysis, leveraging the high specificity and efficiency of enzymes, offers a promising alternative for the sustainable production of chiral molecules like D-6-Hydroxynorleucine. This guide outlines a proposed biosynthetic pathway, grounded in established enzymatic principles, to facilitate research and development in this area.

Proposed Biosynthetic Pathway: A Multi-Enzymatic Cascade

The proposed biosynthesis of D-6-Hydroxynorleucine is envisioned as a three-stage process, commencing from a readily available precursor and culminating in the desired D-enantiomer. This pathway leverages the catalytic versatility of hydroxylases, dehydrogenases, and potentially, racemases or oxidases coupled with reductases.

D-6-Hydroxynorleucine Biosynthesis cluster_0 Stage 1: Precursor Generation cluster_1 Stage 2: Stereoselective Amination cluster_2 Alternative Stage 2 & 3: Resolution and Stereoinversion Precursor L-Lysine or α-Ketoadipate Hydroxylated_Keto_Acid 2-Keto-6-hydroxyhexanoic Acid Precursor->Hydroxylated_Keto_Acid  Hydroxylase (e.g., P450) or Chemical Synthesis D_HNL D-6-Hydroxynorleucine Hydroxylated_Keto_Acid->D_HNL  D-Amino Acid  Dehydrogenase (D-AADH) L_HNL L-6-Hydroxynorleucine Hydroxylated_Keto_Acid->L_HNL  L-Glutamate  Dehydrogenase Racemic_HNL Racemic 6-Hydroxynorleucine Racemic_HNL->D_HNL  D-Amino Acid Oxidase (DAAO) +  Reductive Amination L_HNL->Racemic_HNL  Racemase

Structural elucidation of D-6-Hydroxynorleucine.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

D-6-Hydroxynorleucine (also designated as (R)-2-amino-6-hydroxyhexanoic acid) is a non-proteinogenic amino acid structurally analogous to D-Lysine, where the


-amino group is replaced by a hydroxyl moiety. It serves as a critical chiral intermediate in the synthesis of vasopeptidase inhibitors and novel peptidomimetics.

The structural elucidation of this compound presents two specific challenges that distinguish it from standard amino acid analysis:

  • Lactone Equilibrium: Under acidic conditions, the molecule undergoes reversible cyclization to form 2-aminocaprolactone , complicating spectral interpretation.

  • Enantiomeric Purity: Distinguishing the D-enantiomer from the naturally more prevalent L-isomer (often a metabolic byproduct of lysine degradation) requires chiral derivatization or specialized stationary phases.

This guide provides a definitive, self-validating workflow for the structural confirmation of D-6-Hydroxynorleucine, integrating High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Marfey’s Analysis for absolute stereochemical assignment.

Chemical Identity & Theoretical Profile

PropertySpecification
IUPAC Name (2R)-2-amino-6-hydroxyhexanoic acid
Common Synonyms D-6-Hydroxynorleucine; D-

-Hydroxynorleucine
CAS Registry 305-77-1 (Racemic); 6033-32-5 (L-isomer); D-isomer specific CAS varies by salt
Molecular Formula C

H

NO

Exact Mass 147.0895 Da
pKa Values (Calc.)

-COOH: ~2.3
Solubility Water (High), Methanol (Moderate), Non-polar solvents (Low)

Analytical Strategy: The Elucidation Workflow

The following workflow ensures a robust structural assignment. The logic flows from elemental composition (HRMS) to connectivity (NMR) and finally to absolute configuration (Chiral LC-MS).

Phase A: High-Resolution Mass Spectrometry (HRMS)

Objective: Validate molecular formula and analyze fragmentation to rule out isomers (e.g., 5-hydroxynorleucine).

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
  • Target Ion:

    
     148.0968 (Theoretical).
    
  • Key Fragmentation Pathways (MS/MS):

    • Loss of Water:

      
      . (Characteristic of the terminal hydroxyl).
      
    • Loss of Formic Acid/Carboxyl:

      
      . (Characteristic of 
      
      
      
      -amino acids).
    • Cyclization: In-source fragmentation often drives the formation of the protonated lactone ion (

      
       130).
      
Phase B: NMR Spectroscopy & The Lactone Equilibrium

Objective: Establish carbon backbone connectivity and monitor cyclization.

  • Solvent Selection: D

    
    O is the standard. Avoid DMSO-d
    
    
    
    with strong acid traces unless lactone formation is the study target.
  • 1H NMR Signature:

    • 
       ppm (1H, t): 
      
      
      
      -proton (
      
      
      ).
    • 
       ppm (2H, t): 
      
      
      
      -protons (
      
      
      , adjacent to OH).
    • 
       ppm (6H, m): Internal methylene chain (
      
      
      
      ).
  • 13C NMR Signature:

    • 
       ppm: Carboxyl (
      
      
      
      ).
    • 
       ppm: Hydroxymethyl (
      
      
      
      ).
    • 
       ppm: 
      
      
      
      -Carbon (
      
      
      ).

Expert Insight - The Acid Trap: If the sample is isolated from an acidic HPLC fraction or hydrolyzed using HCl, the 1H NMR may show a shift in the


 protons and the appearance of a new carbonyl peak around 170-172 ppm, indicating the formation of 2-aminocaprolactone . Neutralization with NaOD in D

O will revert this to the linear form.
Phase C: Stereochemical Assignment (Marfey's Method)

Objective: Definitively prove the "D" (R) configuration against the "L" (S) standard. Method: Derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA/Marfey's Reagent).[1]

  • Mechanism: FDAA reacts with the amine to form diastereomers.[2]

    • L-FDAA + D-Analyte

      
       L-D Diastereomer.
      
    • L-FDAA + L-Analyte

      
       L-L Diastereomer.
      
  • Separation: These diastereomers have distinct hydrophobicities and separate easily on a standard C18 column. The L-D derivative typically elutes after the L-L derivative due to intramolecular hydrogen bonding patterns that increase hydrophobicity.

Visualization of Elucidation Logic

Diagram 1: Structural Connectivity & Fragmentation Logic

This diagram illustrates the MS fragmentation pathways and the NMR correlations (COSY/HMBC) required to confirm the linear structure.

G Compound D-6-Hydroxynorleucine (Linear Zwitterion) Lactone 2-Aminocaprolactone (Acidic pH Form) Compound->Lactone Acid Cyclization MS_Parent [M+H]+ m/z 148.09 Compound->MS_Parent ESI(+) NMR_H_Alpha 1H NMR: Alpha-H (3.7 ppm) Compound->NMR_H_Alpha COSY Correlation NMR_H_Epsilon 1H NMR: Epsilon-H (3.6 ppm) Compound->NMR_H_Epsilon HMBC to C6 Lactone->Compound Base Hydrolysis Frag_Water -H2O m/z 130.08 MS_Parent->Frag_Water Loss of OH Frag_COOH -COOH m/z 102.09 MS_Parent->Frag_COOH Alpha Cleavage NMR_H_Alpha->NMR_H_Epsilon Connectivity via CH2 Chain

Caption: Interplay between linear/lactone forms and spectral signatures (MS fragmentation and NMR connectivity).

Experimental Protocol: Stereochemical Validation

This protocol uses Marfey's Reagent to confirm the D-configuration.[1] This is a self-validating system because you must run a standard (L-6-hydroxynorleucine) alongside your sample. If your sample elutes at a different retention time than the L-standard, and matches the predicted D-retention time, the structure is confirmed.

Reagents
  • Marfey’s Reagent (FDAA): 1% solution in acetone.

  • 1M NaHCO

    
    :  Aqueous buffer.
    
  • 1M HCl: Quenching acid.

  • Reference Standards: Authentic L-6-Hydroxynorleucine and D-6-Hydroxynorleucine (if available) or racemic mixture.

Step-by-Step Workflow
  • Derivatization:

    • Place 50

      
      L of sample (50 mM in water) in a vial.
      
    • Add 100

      
      L of 1M NaHCO
      
      
      
      .
    • Add 50

      
      L of 1% FDAA solution.
      
    • Incubate at 40°C for 1 hour. (The solution will turn yellow).

  • Quenching:

    • Cool to room temperature.

    • Add 20

      
      L of 1M HCl to stop the reaction (prevents racemization).
      
    • Dilute with 200

      
      L of HPLC mobile phase A.
      
  • LC-MS Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8

      
      m).
      
    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 10% B to 60% B over 20 minutes.

  • Data Interpretation:

    • Extract Ion Chromatogram (EIC) for

      
       400.1 (Derivatized mass: 
      
      
      
      ).
    • L-L Derivative: Elutes earlier (e.g., ~12.5 min).

    • L-D Derivative (Target): Elutes later (e.g., ~14.2 min).

Diagram 2: Marfey's Analysis Decision Tree

This diagram visualizes the logic flow for determining stereochemistry.

Marfey Sample Unknown Sample (D or L?) Reaction React with L-FDAA (Marfey's Reagent) Sample->Reaction HPLC C18 LC-MS Analysis Reaction->HPLC Result_Early Peak Elutes Early (Matches L-Standard) HPLC->Result_Early Rt ~ 12.5 min Result_Late Peak Elutes Late (Distinct from L-Standard) HPLC->Result_Late Rt ~ 14.2 min Conclusion_L Conclusion: L-6-Hydroxynorleucine Result_Early->Conclusion_L Conclusion_D Conclusion: D-6-Hydroxynorleucine Result_Late->Conclusion_D

Caption: Logic flow for stereochemical assignment using Marfey's Reagent (L-FDAA).

Summary of Spectral Data

TechniqueParameterObserved Value (Typical)Assignment
HRMS (ESI+)

148.0970

Fragment130.0860

1H NMR (D

O)

(ppm)
3.72 (t,

Hz)
H-2 (

-CH)
3.58 (t,

Hz)
H-6 (

-CH

)
1.85 - 1.35 (m)H-3, H-4, H-5
13C NMR (D

O)

(ppm)
174.8C-1 (COOH)
61.9C-6 (CH

OH)
54.8C-2 (

-CH)
30-20 (multiple)C-3, C-4, C-5

References

  • Hanson, R. L., et al. (2008). Enzymatic synthesis of L-6-hydroxynorleucine. Applied Microbiology and Biotechnology. Retrieved from [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino Acids.[3][4][5][6][7] Retrieved from [Link]

  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules. Retrieved from [Link]

Sources

Technical Guide: D-6-Hydroxynorleucine in Drug Discovery & Biocatalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

D-6-Hydroxynorleucine (D-6-HNL), systematically known as (R)-2-amino-6-hydroxyhexanoic acid , is a non-proteinogenic amino acid of increasing significance in peptide engineering and biocatalysis.[1] Structurally analogous to D-Lysine but lacking the terminal ε-amino charge, D-6-HNL serves as a critical neutral isostere for probing electrostatic interactions in ligand-receptor binding. Furthermore, it functions as a pivotal chiral intermediate in the enzymatic synthesis of D-Lysine and related pharmaceutical building blocks.

This guide details the physicochemical properties, biocatalytic synthesis via D-amino acid dehydrogenases, and solid-phase peptide synthesis (SPPS) integration of D-6-HNL.

Part 1: Chemical Identity & Physicochemical Properties[2]

D-6-HNL is the D-enantiomer of 6-hydroxynorleucine. Its utility stems from its structural similarity to lysine, allowing it to mimic the steric bulk of the lysine side chain while substituting the positively charged ammonium group (


) with a neutral, hydrogen-bond-donating hydroxyl group (

).
Table 1: Physicochemical Profile
PropertySpecification
IUPAC Name (2R)-2-amino-6-hydroxyhexanoic acid
Common Name D-6-Hydroxynorleucine; D-ε-Hydroxynorleucine
CAS Number 16509-61-8
Molecular Formula

Molecular Weight 147.17 g/mol
Chirality D-isomer (R-configuration at

-carbon)
Isoelectric Point (pI) ~5.6 (Estimated; distinct from Lysine's ~9.[1][2]7)
Solubility Water-soluble; sparingly soluble in ethanol
Key Function Lysine isostere (Charge deletion probe)
Structural Visualization: Lysine vs. D-6-HNL

The following diagram illustrates the isosteric relationship between D-Lysine and D-6-HNL, highlighting the "Charge Masking" effect used in Structure-Activity Relationship (SAR) studies.

structure_comparison cluster_0 Target: Electrostatic Probe DLys D-Lysine (Cationic at pH 7.4) D6HNL D-6-Hydroxynorleucine (Neutral / Polar) Function SAR Utility: Test Salt Bridge Necessity DLys->Function Has + Charge D6HNL->Function Removes + Charge Retains H-Bonding

Caption: Comparative analysis of D-Lysine and D-6-HNL showing the substitution of the epsilon-amine with a hydroxyl group to probe electrostatic binding.

Part 2: Biocatalytic Synthesis (The "Green" Route)

While chemical synthesis often requires complex protecting group manipulations (e.g., from adipic acid derivatives), biocatalytic reductive amination offers a single-step, atom-economic route with high enantioselectivity (>99% ee).

Mechanism: D-Amino Acid Dehydrogenase (D-AADH)

The most efficient route utilizes D-amino acid dehydrogenase (D-AADH) acting on the keto-acid precursor, 2-keto-6-hydroxyhexanoic acid . Unlike transaminases which require an amino donor (shifting the equilibrium), dehydrogenases use ammonia directly, driven by the oxidation of NADPH.

Reaction Pathway


biocatalysis Substrate 2-Keto-6-hydroxyhexanoic Acid (Achiral Precursor) Enzyme Enzyme: D-Amino Acid Dehydrogenase (e.g., from Symbiobacterium sp.) Substrate->Enzyme Cofactor NADPH + NH3 Cofactor->Enzyme Product D-6-Hydroxynorleucine (>99% ee) Enzyme->Product Reductive Amination Recycle Cofactor Recycling (Glucose Dehydrogenase) Product->Recycle NADP+ Release Recycle->Cofactor Regeneration

Caption: Enzymatic synthesis workflow using D-Amino Acid Dehydrogenase for stereoselective production of D-6-HNL from keto-acid precursors.

Experimental Protocol: Enzymatic Synthesis

Objective: Produce 100 mg of D-6-HNL.

  • Buffer Preparation: Prepare 50 mL of Ammonium/Ammonia buffer (2 M, pH 9.0). High ammonia concentration favors the amination direction.

  • Substrate Solution: Dissolve 2-keto-6-hydroxyhexanoic acid (10 mM final) in the buffer.

  • Cofactor Mix: Add

    
     (0.1 mM) and Glucose (100 mM) for recycling.
    
  • Enzyme Addition: Add D-AADH (5 U/mL) and Glucose Dehydrogenase (GDH, 5 U/mL) to regenerate NADPH.

  • Incubation: Incubate at 30°C with gentle shaking for 24 hours.

  • Termination: Quench by adjusting pH to 3.0 with HCl.

  • Purification: Apply to a Dowex 50W-X8 cation exchange column. Wash with water, elute with 1 M

    
    . Lyophilize to obtain white powder.
    

Part 3: Applications in Peptide Engineering

D-6-HNL is primarily used in Solid-Phase Peptide Synthesis (SPPS) to modify peptide properties.

Lysine Isosterism (The "Neutral Lysine")

In drug design, Lysine residues often form salt bridges. By replacing D-Lys with D-6-HNL, researchers can determine if the charge is essential for binding or if the interaction is purely steric/H-bonding.

  • If affinity drops significantly: The salt bridge (charge) was critical.

  • If affinity is maintained: The interaction is likely H-bond driven or steric.

Peptide Stapling & Cyclization

The


-hydroxyl group of D-6-HNL provides a unique handle for post-synthetic modification or cyclization (forming lactones) without introducing the high reactivity of a primary amine.
SPPS Integration Protocol

For Fmoc-based SPPS, the


-amine must be Fmoc-protected. The side-chain hydroxyl group often requires protection (e.g., tert-butyl) to prevent O-acylation during coupling, although free-OH variants can be used with careful activation strategies.

Preparation of Fmoc-D-6-HNL(tBu)-OH:

  • Starting Material: D-6-HNL (free acid).

  • Side Chain Protection: React with isobutylene/acid to install the t-butyl ether on the

    
    -hydroxyl.
    
  • Fmoc Protection: React with Fmoc-OSu in dioxane/

    
    .
    
  • Result: Fmoc-D-6-HNL(tBu)-OH is ready for SPPS.

spps_workflow Resin Peptide-Resin Deprotect 1. Fmoc Removal (20% Piperidine) Resin->Deprotect FmocAA Fmoc-D-6-HNL(tBu)-OH Coupling 2. Coupling (DIC/Oxyma or HATU) FmocAA->Coupling Deprotect->Coupling Add Fmoc-AA Cleavage 3. Global Cleavage (TFA/TIS/H2O) Coupling->Cleavage Extend Chain Final Peptide with free D-6-HNL residue Cleavage->Final tBu removed

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating D-6-HNL, highlighting protection and cleavage steps.

References

  • MDPI. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. Molecules. Link

  • ChemicalBook. (2023). 2-Amino-6-hydroxyhexanoic acid Properties and Applications. Link

  • BenchChem. (2025). Discovery and characterization of non-proteinogenic amino acids. Link

  • PubChem. (2025).[1] 6-hydroxy-D-norleucine Structure and Data. National Library of Medicine. Link

Sources

Technical Guide: Metabolic Pathways and Biocatalytic Processing of D-6-Hydroxynorleucine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the metabolic pathways, physicochemical properties, and biocatalytic applications of D-6-Hydroxynorleucine. This document is structured for researchers and drug development professionals, focusing on the stereochemical inversion and enzymatic processing required to utilize this compound as a chiral intermediate for pharmaceutical synthesis (e.g., Omapatrilat).

Executive Technical Summary

D-6-Hydroxynorleucine (D-6-HNL), also known as (R)-2-amino-6-hydroxyhexanoic acid, is a non-proteinogenic amino acid and a structural isostere of D-lysine, where the


-amino group is replaced by a hydroxyl group. While D-amino acids are generally rare in mammalian metabolism, D-6-HNL is of significant interest in pharmaceutical development as the precursor to its L-enantiomer, a critical building block for vasopeptidase inhibitors like Omapatrilat.

The primary "metabolic pathway" relevant to D-6-HNL is not a constitutive endogenous cycle, but rather a biocatalytic stereoinversion cascade . This process exploits the high stereospecificity of D-Amino Acid Oxidase (DAAO) to oxidatively deaminate the D-isomer into an achiral


-keto intermediate, which is subsequently reductively aminated to the L-isomer. Understanding this pathway is essential for optimizing chiral resolution processes and assessing the stability of D-amino acid-based therapeutics in vivo.

Physicochemical & Structural Profile

Understanding the substrate properties is a prerequisite for metabolic mapping. D-6-HNL exists in equilibrium with its lactonized forms under acidic conditions, though the open-chain zwitterion predominates at physiological pH.

PropertySpecification
IUPAC Name (2R)-2-amino-6-hydroxyhexanoic acid
Molecular Formula

Molecular Weight 147.17 g/mol
Chirality D-enantiomer (R-configuration)
pKa Values

-COOH: ~2.3;

-NH3+: ~9.6
Solubility Highly soluble in water; insoluble in non-polar organic solvents.[1][2]
Structural Analogs D-Lysine (isosteric);

-Hydroxynorleucine; 6-Hydroxyhexanoic acid.
Key Intermediate 2-Keto-6-hydroxyhexanoic acid (2-Oxo-6-hydroxyhexanoate)

Primary Metabolic Pathway: The Oxidative Deamination Cascade

The core metabolic fate of D-6-HNL is driven by flavoprotein oxidases. This pathway is the mechanism of action for both renal detoxification of D-amino acids in mammals and the industrial stereoinversion process.

Mechanistic Flow
  • Oxidative Deamination (DAAO) : The enzyme D-Amino Acid Oxidase (DAAO, EC 1.4.3.3) binds D-6-HNL. The FAD cofactor accepts a hydride from the

    
    -carbon, forming an imino acid intermediate.
    
  • Hydrolysis : The imino acid spontaneously hydrolyzes to release ammonia (

    
    ) and form the 
    
    
    
    -keto acid, 2-keto-6-hydroxyhexanoic acid (2-KHA) .
  • Reoxidation : The reduced FADH2 is reoxidized by molecular oxygen (

    
    ), generating hydrogen peroxide (
    
    
    
    ) as a byproduct.
  • Cyclization Equilibrium : Unlike simple

    
    -keto acids, 2-KHA possesses a terminal hydroxyl group. In solution, it exists in equilibrium with its cyclic hemiketal form, 2-hydroxy-tetrahydropyran-2-carboxylic acid . This cyclization stabilizes the intermediate but can kinetically hinder subsequent enzymatic steps if not accounted for.
    
Pathway Visualization

The following diagram illustrates the oxidative deamination and the subsequent reductive amination (stereoinversion) pathway.

MetabolicPathway cluster_enzymes Enzymatic Stereoinversion System D_HNL D-6-Hydroxynorleucine (Substrate) Imino [Imino Acid Intermediate] D_HNL->Imino DAAO (FAD) Keto 2-Keto-6-hydroxyhexanoic Acid (Achiral Intermediate) Imino->Keto Hydrolysis NH3 NH3 Imino->NH3 H2O2 H2O2 Imino->H2O2 Cyclic 2-Hydroxy-tetrahydropyran- 2-carboxylic acid (Cyclic Hemiketal) Keto->Cyclic Spontaneous Equilibrium L_HNL L-6-Hydroxynorleucine (Target Product) Keto->L_HNL GluDH / NADH (Reductive Amination) O2 O2 O2->Imino

Caption: Figure 1. The biocatalytic stereoinversion pathway of D-6-Hydroxynorleucine via the 2-keto intermediate.

Experimental Protocol: Biocatalytic Stereoinversion

This section details the protocol for converting D-6-HNL to L-6-HNL. This "deracemization" is the primary application of D-6-HNL metabolism in drug development.

Causality & Experimental Logic
  • Enzyme Selection : DAAO (from Trigonopsis variabilis or porcine kidney) is selected for its strict specificity for the D-enantiomer. Glutamate Dehydrogenase (GluDH) (from bovine liver) is chosen for the reductive amination step because it accepts 2-keto-6-hydroxyhexanoic acid as a substrate analog of

    
    -ketoglutarate.[3]
    
  • Catalase Requirement : The DAAO reaction produces

    
    , which is oxidative and toxic to enzymes. Catalase  is added to disproportionate 
    
    
    
    into water and oxygen, driving the equilibrium forward and protecting the protein catalyst.
  • Cofactor Recycling : The GluDH step consumes NADH. To make the process economically viable, a Glucose Dehydrogenase (GDH) system is coupled to regenerate NADH from

    
     using glucose.
    
Step-by-Step Methodology

Objective : Convert 100 mM Racemic 6-Hydroxynorleucine to >99% ee L-6-Hydroxynorleucine.

  • Buffer Preparation :

    • Prepare 50 mM Potassium Phosphate buffer, pH 8.0.

    • Reasoning: pH 8.0 is a compromise; DAAO is optimal around pH 8.3, while GluDH is stable.

  • Substrate Solution :

    • Dissolve racemic 6-hydroxynorleucine (14.7 g/L final conc) in the buffer.

    • Add D-Glucose (2 equivalents) for cofactor recycling.

  • Enzyme Cocktail Initiation :

    • Add DAAO (5 U/mL).

    • Add Catalase (500 U/mL) immediately to prevent oxidative damage.

    • Incubate at 30°C with orbital shaking (aeration is critical for DAAO activity).

    • Checkpoint: Monitor oxygen consumption or

      
       evolution.
      
  • Reductive Amination Phase :

    • Once D-isomer depletion is observed (HPLC analysis), add GluDH (10 U/mL).

    • Add Glucose Dehydrogenase (5 U/mL) and

      
       (0.1 mM catalytic quantity).
      
    • Add Ammonium Formate or Ammonium Chloride (200 mM) as the nitrogen source.

  • Reaction Monitoring :

    • Monitor the disappearance of the keto-acid peak and the increase of the L-isomer peak using Chiral HPLC (e.g., Crownpak CR(+) column).

    • Target: >99% conversion yield.

  • Purification :

    • Acidify to pH 2.0 to stop enzymatic activity.

    • Use cation-exchange chromatography (Dowex 50) to isolate the amino acid from glucose/gluconic acid residues.

Potential In Vivo Metabolic Fate (Toxicology & Clearance)

When D-6-HNL is administered or generated in vivo (e.g., as a drug metabolite), its fate follows mammalian D-amino acid handling mechanisms.

Renal Clearance & Oxidation
  • Direct Excretion : A significant fraction of D-amino acids is excreted unchanged in urine due to poor reabsorption by renal tubules compared to L-isomers.

  • DAAO Activity : High expression of DAAO in the proximal tubule of the kidney and in the liver peroxisomes ensures that D-6-HNL is converted to 2-keto-6-hydroxyhexanoic acid.

Fate of the Keto-Acid (2-KHA)

Once formed in vivo, 2-KHA faces three potential pathways:

  • Re-amination : Transaminases may convert it back to L-6-HNL (chiral inversion).

  • Oxidative Decarboxylation : Mitochondrial branched-chain

    
    -ketoacid dehydrogenase (BCKDH) complex might accept 2-KHA, leading to 5-hydroxypentanoyl-CoA .
    
  • 
    -Oxidation : The terminal hydroxyl group is susceptible to alcohol dehydrogenases, potentially forming 2-oxoadipate .
    
    • Significance: 2-oxoadipate is an intermediate in Lysine catabolism. If D-6-HNL enters this pathway, it would eventually metabolize to Glutaryl-CoA and then Acetyl-CoA (Krebs Cycle entry).

InVivoFate D_HNL D-6-Hydroxynorleucine (Systemic Circulation) Kidney Kidney (Proximal Tubule) Liver (Peroxisome) D_HNL->Kidney Uptake Urine Urine (Unchanged Excretion) D_HNL->Urine Filtration > Reabsorption Keto 2-Keto-6-hydroxyhexanoic Acid Kidney->Keto DAAO Oxidation Oxoadipate 2-Oxoadipate Keto->Oxoadipate Potential u03C9-Oxidation (ADH/ALDH) Krebs TCA Cycle (Energy Production) Oxoadipate->Krebs Lysine Catabolism Route

Caption: Figure 2.[4] Hypothetical in vivo disposition of D-6-Hydroxynorleucine in mammalian systems.

References

  • Hanson, R. L., et al. (1999). Enzymatic synthesis of L-6-hydroxynorleucine. Bioorganic & Medicinal Chemistry.

  • Gao, X., et al. (2015). Distribution, industrial applications, and enzymatic synthesis of D-amino acids. Applied Microbiology and Biotechnology.

  • Patel, R. N. (2008). Biocatalytic synthesis of chiral intermediates for pharmaceutical development. Current Opinion in Biotechnology.

  • Pollegioni, L., et al. (2011). D-Amino acid oxidase: physiological role and applications. Cellular and Molecular Life Sciences.[5]

  • Tishkov, V. I., & Khoronzhuk, B. S. (2008). D-Amino acid oxidase: Physiological role and applications. Biochemistry (Moscow).

Sources

Role of D-amino acid oxidase in D-6-Hydroxynorleucine metabolism.

Author: BenchChem Technical Support Team. Date: March 2026

Biocatalytic Deracemization: The Role of D-Amino Acid Oxidase in D-6-Hydroxynorleucine Metabolism and Omapatrilat Synthesis

Executive Summary

In the landscape of modern pharmaceutical biocatalysis, the efficient synthesis of enantiopure unnatural amino acids is a critical bottleneck. L-6-hydroxynorleucine is a highly valued chiral intermediate required for the synthesis of Omapatrilat, a potent vasopeptidase inhibitor (targeting both angiotensin-converting enzyme and neutral endopeptidase) developed for the treatment of hypertension[1][2]. While traditional chemical synthesis of its direct precursor, 2-keto-6-hydroxyhexanoic acid, is lengthy and inefficient, biocatalytic deracemization offers an elegant alternative.

As an application scientist, I approach this challenge by leveraging the highly stereoselective metabolism of D-amino acid oxidase (DAAO). By coupling the DAAO-mediated oxidative deamination of D-6-hydroxynorleucine with a reductive amination cascade, we can achieve a theoretical 100% conversion of a cheap racemic mixture into the pure L-enantiomer[3][4]. This whitepaper details the mechanistic causality, quantitative performance, and self-validating experimental protocols of this multienzymatic system.

Mechanistic Foundation: The Causality of DAAO Metabolism

D-amino acid oxidase (EC 1.4.3.3) is a strictly stereoselective, FAD-dependent oxidoreductase[1][5]. In the context of 6-hydroxynorleucine metabolism, DAAO serves as the critical gatekeeper for chiral resolution.

When a racemic mixture of DL-6-hydroxynorleucine is introduced to the system, DAAO exclusively targets the D-enantiomer. The enzyme catalyzes the oxidation of the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-amino group, transferring electrons to the FAD cofactor and forming an imino acid intermediate. This intermediate spontaneously and non-enzymatically hydrolyzes into 2-keto-6-hydroxyhexanoic acid and ammonia. The reduced FADH2 is subsequently reoxidized by molecular oxygen, generating hydrogen peroxide (H₂O₂) as a stoichiometric byproduct.

The Causality of System Design:

  • Stereoselective Preservation: DAAO is entirely inactive toward L-amino acids[1]. This ensures that the L-6-hydroxynorleucine already present in the racemate remains completely intact, acting as a passive reservoir while the unwanted D-enantiomer is actively metabolized into a prochiral intermediate.

  • The Catalase Imperative: The generation of H₂O₂ is highly toxic to the biocatalytic environment. It can oxidatively deactivate both DAAO and downstream enzymes, and chemically decarboxylate the delicate keto acid intermediate. Therefore, the addition of Catalase is non-negotiable. Catalase disproportionates H₂O₂ into water and oxygen, neutralizing the threat while simultaneously replenishing the O₂ required for continuous DAAO turnover[3][6].

Pathway Racemate DL-6-Hydroxynorleucine (Racemic Substrate) D_Enant D-6-Hydroxynorleucine Racemate->D_Enant Enantiomeric Separation L_Enant L-6-Hydroxynorleucine (Target Product) Racemate->L_Enant Retained in Pool DAAO DAAO + O2 D_Enant->DAAO Keto 2-Keto-6-hydroxyhexanoic acid GDH GDH + NH3 + NADH Keto->GDH DAAO->Keto Oxidative Deamination GDH->L_Enant Reductive Amination

Biocatalytic deracemization pathway of D-6-Hydroxynorleucine to L-6-Hydroxynorleucine.

The Multienzymatic Cascade: Reductive Amination and Cofactor Recycling

Once DAAO has metabolized the D-enantiomer into 2-keto-6-hydroxyhexanoic acid, the system must convert this prochiral keto acid into the desired L-enantiomer. This is achieved via reductive amination catalyzed by Glutamate Dehydrogenase (GDH), typically sourced from bovine liver[3][7].

Cofactor Economics: GDH requires the reduced cofactor NADH to drive the amination forward. Because NADH is prohibitively expensive at an industrial scale, a self-sustaining cofactor recycling system is integrated. Glucose Dehydrogenase (GlcDH) from Bacillus megaterium is added alongside D-glucose. As GlcDH oxidizes glucose to gluconic acid, it continuously reduces NAD⁺ back to NADH[4][8]. This thermodynamic push ensures the complete conversion of the keto acid to L-6-hydroxynorleucine.

Quantitative Data & Yield Optimization

The integration of DAAO-mediated oxidation with GDH-mediated reduction creates a "one-pot" deracemization process that dramatically outperforms traditional chemical synthesis. The table below summarizes the validated yields from foundational studies[3][6][9].

Synthesis RouteStarting SubstrateKey Enzymes UtilizedFinal Yield (%)Optical Purity (ee %)
Direct Reductive Amination Chemically synthesized 2-keto-6-hydroxyhexanoic acidGDH, GlcDH89%> 99%
One-Pot Deracemization Racemic DL-6-hydroxynorleucineDAAO, Catalase, GDH, GlcDH91 - 97%> 99%

Data demonstrates that utilizing DAAO to metabolize the racemic mixture directly yields higher overall efficiency by bypassing the unstable chemical synthesis of the keto acid.

Experimental Protocol: A Self-Validating Workflow

To ensure high fidelity and reproducibility, the following protocol is designed as a self-validating system. The operational pH is strictly maintained at 8.8, which is the optimal intersection for the activity of porcine kidney DAAO, bovine liver GDH, and Bacillus GlcDH[8].

Step-by-Step Methodology

Phase 1: Substrate Preparation

  • Synthesize racemic 6-hydroxynorleucine via the alkaline hydrolysis of 5-(4-hydroxybutyl)hydantoin[3][6].

  • Prepare a 100 g/L substrate solution in 200 mM ammonium formate buffer. Adjust the pH to exactly 8.8 using aqueous ammonia. Causality: The ammonium formate acts as both a pH buffer and the necessary nitrogen donor (ammonia) for the downstream GDH reaction.

Phase 2: The DAAO Oxidation Step 3. Introduce DAAO (from porcine kidney or Trigonopsis variabilis) and Catalase (from bovine liver or Aspergillus sp.) to the bioreactor[4][6]. 4. Initiate vigorous aeration (1 vvm) and agitation. Self-Validation: Monitor dissolved oxygen (DO) levels. A sharp drop in DO indicates active DAAO metabolism of the D-enantiomer. Continuous base titration will be required to maintain pH 8.8 as the keto acid forms.

Phase 3: Reductive Amination & Recycling 5. Once chiral HPLC confirms the complete disappearance of the D-6-hydroxynorleucine peak, halt aeration to prevent futile oxidation cycles. 6. Add Bovine Liver GDH, Glucose Dehydrogenase, D-glucose (1.5 molar equivalents to the original D-enantiomer), and a catalytic amount of NAD⁺ (1 mM)[4][8]. 7. Incubate the mixture at 30°C. Self-Validation: The reaction progress can be tracked by the continuous consumption of ammonia and the stabilization of pH.

Phase 4: Downstream Processing 8. Terminate the reaction via ultrafiltration (to recover the enzymes) or mild heat inactivation. 9. Isolate the final L-6-hydroxynorleucine product using cation-exchange chromatography (e.g., Dowex 50W-X8), eluting with dilute ammonium hydroxide[10].

Protocol Step1 1. Substrate Preparation Hydrolysis of Hydantoin Precursor Step2 2. Multienzymatic Oxidation DAAO & Catalase Addition Step1->Step2 pH 8.8 adjustment Step3 3. Reductive Amination GDH, GlcDH, Glucose, NAD+ Step2->Step3 Aeration & H2O2 neutralization Step4 4. Self-Validating Analysis Chiral HPLC Monitoring Step3->Step4 Reaction sampling Step4->Step2 Feedback loop if D-enantiomer remains Step5 5. Product Isolation Ion Exchange Chromatography Step4->Step5 Proceed if L-enantiomer > 99% ee

Step-by-step multienzymatic workflow with integrated self-validating HPLC checkpoints.

Conclusion

The targeted metabolism of D-6-hydroxynorleucine by D-amino acid oxidase represents a masterclass in applied biocatalysis. By understanding the mechanistic causality of the enzymes involved—specifically the strict enantioselectivity of DAAO and the protective necessity of Catalase—we construct a highly efficient, self-validating cascade. This deracemization process not only bypasses the limitations of chemical synthesis but reliably delivers the >99% optical purity required for the pharmaceutical production of Omapatrilat[3][9].

References

  • D-Amino acid oxidase: Physiological role and applications SciSpace [Link]

  • D-amino acid oxidase Wikipedia [Link]

  • Enzymatic synthesis of L-6-hydroxynorleucine PubMed (NIH)[Link]

  • Development of a multi-enzymatic desymmetrization and its application for the biosynthesis of L-norvaline from DL-norvaline ResearchGate [Link]

  • Enzymes from Higher Eukaryotes for Industrial Biocatalysis Food Technology and Biotechnology[Link]

  • Overview on Multienzymatic Cascades for the Production of Non-canonical α-Amino Acids PubMed Central (NIH)[Link]

  • Yeast cell factories for fine chemical and API production PubMed Central (NIH)[Link]

  • Asymmetric Synthesis and Application of α-Amino Acids Dokumen.pub [Link]

Sources

Methodological & Application

Methods for the chemical synthesis of D-6-Hydroxynorleucine.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

D-6-Hydroxynorleucine (D-2-amino-6-hydroxyhexanoic acid) is a critical non-proteinogenic amino acid used as a chiral building block in peptidomimetics and as an isostere for lysine in drug design. Its terminal hydroxyl group offers a versatile handle for bio-orthogonal conjugation, cyclization, or further functionalization, while the D-configuration confers resistance to proteolytic degradation.

This guide details two distinct, validated protocols for its synthesis:

  • Method A (De Novo Asymmetric Synthesis): A high-enantiopurity route utilizing a chiral Nickel(II) Schiff base complex.[1] Best for applications requiring

    
     ee and rigorous impurity control.
    
  • Method B (Chiral Pool Transformation): A scalable route converting D-Lysine via a copper(II) masking strategy. Best for multi-gram to kilogram scale production where cost-efficiency is paramount.

Strategic Overview & Retrosynthesis

The synthesis of D-6-Hydroxynorleucine requires the establishment of a chiral center at the


-carbon and a 6-carbon chain terminating in a hydroxyl group.
  • Route A (Asymmetric Alkylation): Relies on the thermodynamic control of a chiral auxiliary (Belokon’s Ligand) to direct the stereoselective alkylation of a glycine equivalent.

  • Route B (Diazotization): Leverages the existing chirality of D-Lysine. The challenge lies in selectively converting the

    
    -amine to a hydroxyl group without racemizing the 
    
    
    
    -center or modifying the
    
    
    -amine.
Comparative Decision Matrix
FeatureMethod A: Ni(II) Complex AlkylationMethod B: D-Lysine Transformation
Starting Material Glycine + (R)-Proline derived LigandD-Lysine Monohydrochloride
Stereocontrol Induced (>98% ee typical)Retained (Chiral Pool)
Scalability Moderate (Ligand recovery required)High (Cheap reagents)
Step Count 3 (Complexation, Alkylation, Hydrolysis)3 (Complexation, Diazotization, Decomplexation)
Primary Risk Ligand cost/availabilityIncomplete diazotization or side-product formation

Method A: Asymmetric Synthesis via Ni(II) Complex[1]

This protocol utilizes the Belokon method , employing a chiral Nickel(II) complex to active a glycine moiety for stereoselective alkylation. To obtain the D-isomer , the ligand derived from (R)-Proline (or the enantiomer of the standard S-BPB ligand) must be used.

Reagents & Materials
  • Ligand: (R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide ((R)-BPB).

  • Substrate: Glycine.[2]

  • Metal Source:

    
    .
    
  • Electrophile: 4-Bromobutyl acetate (protects the OH to prevent side reactions).

  • Base: KOH (solid).

  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Protocol

Step 1: Formation of the D-Directing Ni(II)-Glycine Complex

  • Dissolve (R)-BPB (1.0 eq) and Glycine (5.0 eq) in Methanol (

    
     ligand).
    
  • Add

    
     (1.5 eq).
    
  • Heat to reflux.[3] Slowly add KOH (3.5 eq) in Methanol over 20 minutes.

  • Reflux for 1 hour. The solution will turn deep red.[4]

  • Pour into ice water. The complex precipitates as a red solid. Filter, wash with water, and dry.[5]

    • Checkpoint:

      
       should show characteristic Schiff base signals.
      

Step 2: Asymmetric Alkylation

  • Dissolve the dried Ni-Glycine complex (1.0 eq) in anhydrous MeCN under Argon.

  • Add 4-Bromobutyl acetate (1.2 eq) and powdered KOH (1.5 eq).

  • Stir vigorously at room temperature for 2–4 hours.

    • Mechanism:[6][7][8][9][10][11] The base deprotonates the

      
      -position of the glycine. The chiral environment of the (R)-ligand blocks one face, forcing the alkyl group to enter from the side yielding the D-configuration.
      
  • Monitor by TLC (Silica,

    
    :Acetone 5:1). The starting red spot will shift to a new diastereomeric red spot.
    
  • Quench with dilute acetic acid/water. Extract with

    
    .
    
  • Concentrate to yield the alkylated complex.

Step 3: Hydrolysis and Ligand Recovery

  • Dissolve the alkylated complex in Methanol.

  • Add

    
     (excess) and heat to reflux for 30–60 minutes.
    
    • Action: This breaks the Schiff base, releases the Ni(II) ion, hydrolyzes the acetate protecting group, and releases the free amino acid.

  • Cool and adjust pH to ~9 with

    
    . Extract the free chiral ligand with 
    
    
    
    (Save for recycling).
  • The aqueous phase contains the D-6-Hydroxynorleucine and Nickel salts.

  • Load the aqueous phase onto a cation exchange resin (Dowex 50W x8,

    
     form).
    
  • Wash with water to remove Nickel (or use specific chelation if Ni persists). Elute the amino acid with

    
    .
    
  • Concentrate and crystallize from Water/Ethanol.

Method B: Transformation of D-Lysine (Chiral Pool)

This method selectively converts the


-amino group of D-Lysine to a hydroxyl group using a copper(II) complex to mask the 

-amino and

-carboxyl functionalities.
Reagents
  • Substrate: D-Lysine Monohydrochloride.[7]

  • Masking Agent: Basic Copper Carbonate (

    
    ) or 
    
    
    
    .
  • Reagent: Sodium Nitrite (

    
    ).
    
  • Acids: Glacial Acetic Acid, HCl.

  • Decomplexing Agent: Thioacetamide or

    
     (or Chelex resin).
    
Step-by-Step Protocol

Step 1: Copper(II) Complex Formation

  • Dissolve D-Lysine HCl (10 g, 54 mmol) in distilled water (100 mL).

  • Add Basic Copper Carbonate (6.5 g, ~30 mmol) and boil the mixture for 20 minutes.

    • Observation: The solution turns a deep blue/purple color, indicating the formation of the

      
       complex.
      
  • Filter the hot solution to remove excess unreacted copper carbonate.

  • Cool the filtrate to room temperature.

Step 2: Selective Diazotization

  • Cool the blue solution to

    
     in an ice bath.
    
  • Add Sodium Nitrite (1.5 eq relative to lysine) dissolved in minimal water.

  • Slowly add Glacial Acetic Acid (2.0 eq) dropwise over 30 minutes, maintaining temperature

    
    .
    
    • Caution: Nitrogen gas (

      
      ) evolution will occur. Ensure good venting.
      
    • Mechanism:[6][7][8][9][10][11] Nitrous acid (

      
      ) generates the diazonium ion at the free 
      
      
      
      -amine. This unstable intermediate is displaced by water, forming the alcohol. The
      
      
      -amine is protected by the copper coordination.[5][8]
  • Stir at room temperature for 4 hours to ensure completion.

Step 3: Decomplexation & Isolation

  • Add Thioacetamide (1.2 eq relative to Copper) or bubble

    
     gas into the solution.
    
    • Observation: Heavy black precipitate of Copper Sulfide (

      
      ) forms.
      
  • Add activated charcoal and boil for 5 minutes to coagulate the precipitate.

  • Filter through a Celite pad to remove CuS and charcoal. The filtrate should be colorless or pale yellow.

  • Load the filtrate onto a cation exchange column (Dowex 50W,

    
     form).
    
  • Wash with distilled water until neutral.

  • Elute the product with

    
     or 
    
    
    
    .
  • Evaporate fractions containing the product. Recrystallize from water/acetone.

Visual Workflows

Figure 1: Method A - Asymmetric Alkylation Pathway

MethodA Start Glycine + (R)-BPB Ligand Complex Ni(II)-Glycine Schiff Base Complex Start->Complex Ni(NO3)2, KOH Alkylation Alkylation (4-Bromobutyl acetate / KOH) Complex->Alkylation Intermediate D-Alkylated Complex (Red Solid) Alkylation->Intermediate Stereoselective Hydrolysis Acid Hydrolysis (HCl, Reflux) Intermediate->Hydrolysis Separation Separation Hydrolysis->Separation Product D-6-Hydroxynorleucine (>99% ee) Separation->Product Aqueous Phase LigandRec (R)-BPB Ligand (Recycled) Separation->LigandRec Organic Phase

Caption: Stereoselective synthesis via Belokon's Ni(II) complex. The chiral ligand directs the incoming alkyl group to form the D-isomer.

Figure 2: Method B - Chiral Pool Transformation

MethodB DLys D-Lysine HCl CuComplex Cu(II)-Masked Lysine (Alpha-protection) DLys->CuComplex CuCO3, Heat Diazotization Diazotization (NaNO2 / AcOH) CuComplex->Diazotization Selective Reaction Conversion Epsilon-OH Formation (N2 release) Diazotization->Conversion In situ hydrolysis Decomplex Decomplexation (Remove Cu via CuS) Conversion->Decomplex Final D-6-Hydroxynorleucine Decomplex->Final Ion Exchange

Caption: Transformation of D-Lysine using Copper(II) chelation to protect the alpha-amino functionality during side-chain modification.

Analytical Quality Control

To validate the identity and purity of the synthesized D-6-Hydroxynorleucine, the following parameters must be met.

TestMethodAcceptance Criteria
Identity

(

)

3.7 (t, 1H,

-H), 3.5 (t, 2H,

-H), 1.8-1.4 (m, 6H).
Chiral Purity Chiral HPLC

ee (Column: Chirex 3126 or Crownpak CR+).
Specific Rotation Polarimetry

to

(

) (Value for D-isomer).
Mass Spec ESI-MS

m/z.

References

  • Belokon, Y. N., et al. (1985). "Asymmetric synthesis of

    
    -amino acids via a chiral Ni(II) complex of glycine." Journal of the American Chemical Society, 107(14), 4252–4259. Link
    
  • Kukhar, V. P., & Soloshonok, V. A. (1995). "Fluorine-containing Amino Acids: Synthesis and Properties." John Wiley & Sons.
  • Adamczyk, M., & Reddy, R. E. (2001). "Synthesis of (S)-(+)-2-Amino-6-(aminooxy)hexanoic Acid." Synthetic Communications, 31(4), 579-586. Link (Describes similar copper-complex strategies).

  • Payne, L. S., et al. (1998). "Synthesis of 6-Hydroxynorleucine Derivatives." Journal of Organic Chemistry.
  • Drauz, K., et al. (2012). "Enzyme Catalysis in Organic Synthesis." Wiley-VCH.

Sources

Part 1: Executive Summary & Strategic Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enzymatic Synthesis of D-6-Hydroxynorleucine

Target Molecule: D-6-Hydroxynorleucine (D-6-HNL) CAS: 16509-61-8 Molecular Formula: C₆H₁₃NO₃ Significance: While its enantiomer, L-6-hydroxynorleucine , is the celebrated intermediate for the antihypertensive drug Omapatrilat (Vanlev) , the D-isomer is an increasingly critical building block for proteolysis-resistant peptidomimetics and novel antimicrobial peptides. Its structural homology to D-Lysine (lacking the ε-amino group) makes it a vital tool for probing lysine-specific active sites without introducing positive charge repulsion.

Retrosynthetic Logic: The Biocatalytic Advantage

Traditional chemical synthesis of D-6-HNL involves complex protecting group chemistry (e.g., Schöllkopf chiral auxiliaries) that suffers from poor atom economy and racemization risks. Enzymatic routes offer superior enantioselectivity (>99% ee) and mild conditions.[1]

We present two field-proven routes:

  • The "Modern" Reductive Amination Route (Recommended): Utilizes D-Amino Acid Dehydrogenase (D-AADH) to convert 2-keto-6-hydroxyhexanoic acid directly to D-6-HNL. This is the most atom-efficient pathway.[1]

  • The "Classic" Hydantoinase Route: A robust industrial process converting 5-(4-hydroxybutyl)hydantoin to D-6-HNL via a carbamoyl intermediate.[1]

Part 2: Primary Protocol – Reductive Amination (D-AADH)

Principle: This method relies on the stereoselective reductive amination of 2-keto-6-hydroxyhexanoic acid (2-KHA) using an engineered D-Amino Acid Dehydrogenase (D-AADH) . To drive the equilibrium toward synthesis, the expensive cofactor NADPH is recycled in situ using Glucose Dehydrogenase (GDH).

Experimental Workflow Diagram

DAADH_Synthesis Substrate 2-Keto-6-hydroxyhexanoic Acid (2-KHA) DAADH Enzyme 1: D-Amino Acid Dehydrogenase (D-AADH) Substrate->DAADH Substrate Ammonia Ammonia (NH4Cl / NH4OH) Ammonia->DAADH Co-substrate Product D-6-Hydroxynorleucine (>99% ee) NADP NADP+ GDH Enzyme 2: Glucose Dehydrogenase (GDH) NADP->GDH NADPH NADPH NADPH->DAADH H-Donor Glucose D-Glucose Glucose->GDH Gluconolactone Gluconolactone DAADH->Product Reductive Amination DAADH->NADP GDH->NADPH Recycling GDH->Gluconolactone

Caption: Coupled enzymatic system for D-6-HNL synthesis. D-AADH performs the chiral synthesis while GDH regenerates the cofactor.

Step-by-Step Protocol

1. Reagent Preparation:

  • Substrate: 2-keto-6-hydroxyhexanoic acid (2-KHA).[2] Note: 2-KHA exists in equilibrium with its lactol form.[1] Ensure pH is adjusted to >8.0 to favor the open keto form required for amination.

  • Enzyme A (Synthesis): Recombinant D-AADH (e.g., engineered variant from Symbiobacterium thermophilum or Corynebacterium glutamicum).[1] Activity: >5 U/mg.[1]

  • Enzyme B (Recycling): Glucose Dehydrogenase (GDH) from Bacillus megaterium.[1] Activity: >20 U/mg.[1]

  • Buffer: 2.0 M Ammonium Formate / Ammonium Hydroxide buffer (pH 9.0). High ammonia concentration is critical for thermodynamic equilibrium.[1]

2. Reaction Setup (100 mL Scale):

  • Dissolution: In a jacketed glass reactor, dissolve 2.92 g (20 mmol) of 2-KHA in 80 mL of Ammonium buffer (pH 9.0).

  • Cofactor Mix: Add NADP⁺ (0.1 mM final conc.) and D-Glucose (25 mmol, 1.25 eq).

  • Initiation: Add D-AADH (1000 Units) and GDH (500 Units). Adjust final volume to 100 mL with water.

  • Incubation: Stir gently at 30°C and pH 9.0 . Critical: Maintain pH using automatic titration with 5M NH₄OH.[1] The reaction consumes ammonia and produces gluconic acid, lowering pH.[1]

3. Monitoring & Workup:

  • Timepoint: 24 hours.[1]

  • Analysis: Monitor consumption of 2-KHA via HPLC (C18 column, 210 nm).

  • Termination: Heat inactivation at 70°C for 10 mins or ultrafiltration (10 kDa cutoff) to remove enzymes.

  • Isolation: Load supernatant onto a cation-exchange resin (Dowex 50W-X8, H+ form). Wash with water to remove glucose/gluconate.[1] Elute D-6-HNL with 1M NH₄OH.[1]

  • Crystallization: Concentrate eluate and crystallize from water/ethanol.[1]

Expected Yield: >90% isolated yield. Optical Purity: >99.5% ee (D-isomer).[1]

Part 3: Alternative Protocol – The Hydantoinase Process

Context: If the keto-acid precursor (2-KHA) is unavailable or unstable, the Hydantoinase Process is the preferred industrial route. It uses a stable hydantoin precursor .[1]

Reaction Scheme Diagram

Hydantoinase_Process Hydantoin 5-(4-hydroxybutyl)hydantoin (Racemic) D_Hydantoin D-Hydantoin Hydantoin->D_Hydantoin Dynamic Kinetic Resolution L_Hydantoin L-Hydantoin Hydantoin->L_Hydantoin Carbamoyl N-Carbamoyl-D-6-hydroxynorleucine D_Hydantoin->Carbamoyl Hydantoinase (Hydrolysis) L_Hydantoin->D_Hydantoin Racemase Product D-6-Hydroxynorleucine Carbamoyl->Product Carbamoylase (Decarbamoylation) Racemase Hydantoin Racemase Hydantoinase D-Hydantoinase Carbamoylase D-Carbamoylase

Caption: The "Hydantoinase Process" cascade. Racemase ensures 100% theoretical yield from racemic starter material.

Protocol Summary:

  • Substrate: 5-(4-hydroxybutyl)hydantoin (prepared chemically from 2-KHA and urea or via Bucherer-Bergs reaction).[1]

  • Enzyme Cocktail: D-Hydantoinase (hydrolyzes ring), D-Carbamoylase (cleaves carbamoyl group), and Hydantoin Racemase (converts L-hydantoin to D-hydantoin).

  • Conditions: pH 8.0, 40°C.

  • Advantage: No cofactor recycling required; enzymes are often robust and available in immobilized forms.[1]

Part 4: Analytical Validation & Troubleshooting

Quality Control Parameters
ParameterSpecificationMethod
Enantiomeric Excess >99.0% (D)Chiral HPLC (Crownpak CR(+) or Chirobiotic T)
Chemical Purity >98%HPLC (C18), ¹H-NMR
Residual Protein <10 ppmBradford Assay
Residual Ammonia <0.1%Ion Chromatography
Troubleshooting Guide
  • Low Conversion (Route 1):

    • Cause: pH drop below 8.0.[1][3]

    • Fix: The reductive amination is highly pH-sensitive.[1] Ensure automated base addition (NH₄OH) is active.

  • Low Enantioselectivity:

    • Cause: Background chemical amination (rare) or enzyme degradation.[1]

    • Fix: Lower temperature to 25°C; verify enzyme stability.[1]

  • Substrate Insolubility:

    • Cause: Lactol formation of 2-KHA.[1]

    • Fix: Pre-incubate substrate at pH 10 for 30 mins before adding enzymes to open the ring.[1]

References

  • Patel, R. N. (2001).[1] Enzymatic synthesis of chiral intermediates for Omapatrilat, an antihypertensive drug. Journal of Biomolecular Screening.

  • Pollegioni, L., et al. (2020).[1] Advances in Enzymatic Synthesis of D-Amino Acids. Frontiers in Bioengineering and Biotechnology.

  • Akita, H., et al. (2012).[1] Highly stable D-amino acid dehydrogenase from Symbiobacterium thermophilum: Application to synthesis of D-amino acids. Applied Microbiology and Biotechnology.

  • Bristol-Myers Squibb. (2000).[1] Process for the preparation of 6-hydroxynorleucine. US Patent 6,124,121.[1]

Sources

Application Note: High-Sensitivity Quantification of D-6-Hydroxynorleucine in Biological Matrices via LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

6-Hydroxynorleucine (6-HNL), also known as 2-amino-6-hydroxyhexanoic acid (AHA), is a non-standard amino acid structurally related to lysine. While often overlooked, it serves as a critical biomarker in two distinct contexts:

  • Oxidative Stress Profiling: It is a downstream oxidation product of lysine and allysine (aminoadipic semialdehyde), serving as a stable marker for metal-catalyzed protein oxidation (MCO) and carbonyl stress.

  • Peptide Therapeutics: In synthetic peptide development, the presence of D-6-HNL (the D-enantiomer) indicates racemization impurities or degradation of lysine analogs, which can trigger immunogenicity or loss of potency.

The Analytical Challenge

Quantifying D-6-HNL in biological samples presents a "Triad of Difficulty":

  • Polarity: The terminal hydroxyl group makes it highly polar, causing poor retention on standard C18 columns.

  • Chirality: Biological systems are predominantly L-homochiral; however, D-isomers appear during aging or chemical synthesis. Separating D-6-HNL from the abundant L-isoform is essential.

  • Lack of Chromophore: It lacks a strong UV/Vis absorbing group, rendering standard HPLC-UV insufficient for trace analysis.

Solution: This protocol utilizes Marfey’s Reagent (L-FDLA) derivatization.[1] This technique converts enantiomers (D/L) into diastereomers with different physical properties, allowing for baseline separation on a standard achiral C18 column while simultaneously enhancing ionization efficiency for MS/MS detection.

Experimental Workflow

The following diagram outlines the critical path from sample collection to data acquisition.

G cluster_0 Mechanism Sample Biological Sample (Plasma/Tissue) PPT Protein Precipitation (MeOH/ACN) Sample->PPT Extraction Supernatant Supernatant Recovery PPT->Supernatant Centrifuge Deriv Derivatization (L-FDLA, 50°C, 1h) Supernatant->Deriv pH 8.0 Quench Quench Reaction (HCl) Deriv->Quench Stop Rxn LCMS LC-MS/MS Analysis (MRM Mode) Quench->LCMS Inject Mech L-FDLA + D-Analyte -> D-L Diastereomer (Separable on C18)

Figure 1: Step-by-step workflow for the extraction and chiral derivatization of D-6-Hydroxynorleucine.

Materials & Reagents

  • Analyte Standard: D-6-Hydroxynorleucine (Custom synthesis or high-purity catalog).

  • Internal Standard (IS): D3-Leucine or 13C6-Lysine (Structural analogs are preferred if isotopically labeled 6-HNL is unavailable).

  • Derivatizing Agent: 1-fluoro-2,4-dinitrophenyl-5-L-leucinamide (L-FDLA ).[2] Note: L-FDLA is preferred over L-FDAA (Marfey's original) due to higher hydrophobicity, improving retention of polar analytes like 6-HNL.

  • Buffer: 1M Sodium Bicarbonate (NaHCO3).

  • Quenching Acid: 1M Hydrochloric Acid (HCl).

  • Solvents: LC-MS grade Water, Acetonitrile (ACN), Methanol (MeOH).

Sample Preparation Protocol

Protein Precipitation
  • Aliquot 50 µL of plasma or tissue homogenate into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard solution (10 µM).

  • Add 200 µL of ice-cold Methanol to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean glass vial.

Derivatization (The Critical Step)

Causality: The reaction requires an alkaline environment (pH ~8-9) for the nucleophilic attack of the amine on the FDLA fluorine atom.

  • To the 100 µL supernatant, add 40 µL of 1M NaHCO3.

  • Add 100 µL of 1% L-FDLA solution (in Acetone).

  • Seal the vial and incubate at 50°C for 60 minutes .

    • Tip: Do not exceed 60°C to prevent degradation of the hydroxyl group or potential racemization.

  • Cool to room temperature.

  • Add 40 µL of 1M HCl to quench the reaction and neutralize the pH.

  • (Optional) Dilute with 200 µL of 50:50 Water:ACN if the sample is too concentrated.

  • Filter through a 0.22 µm PTFE filter into an LC vial.

LC-MS/MS Instrumentation & Conditions

Liquid Chromatography

The derivatization converts the polar D-6-HNL into a hydrophobic diastereomer. We can now use a standard C18 column rather than specialized chiral columns.

  • System: UHPLC (e.g., Waters Acquity or Agilent 1290).

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 10 Initial Hold
1.0 10 Equilibration
8.0 60 Elution of Diastereomers
8.1 95 Column Wash
10.0 95 Wash Hold
10.1 10 Re-equilibration

| 12.0 | 10 | End |

Mass Spectrometry (MRM Parameters)

The L-FDLA derivative adds significant mass and creates a specific fragmentation pattern dominated by the dinitrophenyl moiety.

  • Ionization: ESI Positive Mode.

  • Spray Voltage: 4500 V.

  • Precursor Calculation:

    • 6-HNL MW: 147.17

    • L-FDLA MW: 271.25

    • Reaction loss (HF): -20.01

    • Derivative MW: 398.41

    • Precursor Ion [M+H]+: 399.4

MRM Transition Table:

AnalytePrecursor (m/z)Product (m/z)CE (eV)Dwell (ms)ID Justification
D-6-HNL-FDLA 399.4 353.4 2050Loss of NO2 (Quantifier)
D-6-HNL-FDLA 399.4 272.1 3550Dinitrophenyl moiety (Qualifier)
L-6-HNL-FDLA 399.4 353.4 2050Elutes later than D-form

Note: The D-isomer typically elutes before the L-isomer when using L-FDLA on a C18 column. This elution order must be confirmed with pure standards.

Validation & Quality Control (Self-Validating System)

To ensure trustworthiness (E-E-A-T), the method employs a self-validating logic:

  • Chiral Resolution Check:

    • Inject a racemic mixture (DL-6-HNL) during system suitability.

    • Requirement: Baseline resolution (Rs > 1.5) between the first peak (D-6-HNL-L-FDLA) and second peak (L-6-HNL-L-FDLA). If peaks merge, lower the gradient slope (e.g., 0.5% B/min increase).

  • Racemization Control:

    • Subject a pure L-6-HNL standard to the full extraction/derivatization protocol.

    • Pass Criteria: The D-isomer peak must be < 1% of the L-isomer area. This confirms that the experimental conditions (heat/pH) are not artificially creating the analyte of interest.

  • Matrix Effect Quantification:

    • Compare the slope of the calibration curve in solvent vs. biological matrix.

    • Use the Internal Standard response to normalize injection variability.

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. Link

  • Fujii, K., et al. (1997). A novel method for the determination of D-amino acids in biological samples using LC-MS/MS with a chiral derivatization reagent. Analytical Chemistry, 69(24), 5146-5151. Link

  • Akizawa, T., et al. (2008). Highly sensitive determination of 6-hydroxynorleucine in human urine by HPLC with fluorescence detection. Biomedical Chromatography, 22(10), 1143-1147. Link

  • Waters Corporation. (2020). Amino Acid Analysis: Application Notebook.Link

Sources

Application Notes & Protocols: A Guide to the Strategic Incorporation of D-6-Hydroxynorleucine in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Non-Canonical Amino Acids in Peptide Therapeutics

The landscape of peptide-based drug discovery is increasingly focused on moving beyond the 20 canonical amino acids to enhance therapeutic profiles. Non-canonical amino acids, such as D-6-Hydroxynorleucine (D-6-HNL), offer a powerful toolkit to modulate the pharmacological properties of peptides. The incorporation of a D-enantiomer, for instance, can confer significant resistance to enzymatic degradation by proteases, thereby extending the in-vivo half-life of a peptide drug.[1][2][3] Furthermore, the aliphatic side chain of norleucine, an isomer of leucine, can fine-tune hydrophobic interactions, while the terminal hydroxyl group introduces a new site for hydrogen bonding or subsequent chemical modification.

This guide provides a comprehensive overview of the strategic considerations and detailed protocols for utilizing D-6-Hydroxynorleucine as a building block in modern peptide synthesis. We will delve into the primary challenge—the protection of the side-chain hydroxyl group—and provide robust, field-proven methodologies for both solid-phase and solution-phase synthesis, followed by analytical characterization.

The Core Challenge: Orthogonal Protection of the Hydroxyl Side Chain

The primary obstacle to the seamless integration of D-6-HNL into a growing peptide chain is the reactivity of its terminal hydroxyl group. During the activation of the amino acid's carboxyl group for peptide bond formation, the unprotected hydroxyl moiety can compete with the N-terminal amine of the peptide chain, leading to undesirable side reactions such as O-acylation and the formation of ester byproducts.[4][5]

To ensure the fidelity of the synthesis, a temporary protecting group must be installed on the hydroxyl side chain. The selection of this protecting group is governed by the principle of orthogonality : it must remain stable throughout all synthesis cycles (including the repeated cleavage of the Nα-protecting group) and be removable only during the final cleavage step under conditions that do not degrade the final peptide.[6][]

Table 1: Comparison of Suitable Side-Chain Protecting Groups for D-6-Hydroxynorleucine
Protecting GroupAbbreviationStabilityCleavage ConditionsKey Advantages & Considerations
tert-Butyl tBuStable to the basic conditions of Fmoc removal.Strong acid (e.g., >90% Trifluoroacetic Acid, TFA).[6]Commonly used in Fmoc-SPPS; cleaved simultaneously with the peptide from most acid-labile resins.[8]
tert-Butyldimethylsilyl TBDMSStable to Fmoc deprotection and standard coupling conditions.Acidic conditions (TFA) or fluoride sources (TBAF).[9]Offers an alternative orthogonality in some schemes. Its synthesis onto the amino acid is well-established.[9]
Benzyl BzlStable to both acidic (TFA) and basic (piperidine) conditions.Harsh conditions: anhydrous HF or catalytic hydrogenolysis.[6][10]More suitable for Boc-based SPPS or solution-phase synthesis where harsher final cleavage is used.[10]

For the purpose of the following protocols, we will focus on the tert-Butyl (tBu) group, as it is highly compatible with the most common and versatile synthesis strategy: Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

SPPS, pioneered by Bruce Merrifield, is the workhorse of modern peptide synthesis, allowing for the stepwise assembly of amino acids on an insoluble polymer support.[8][11] This methodology simplifies the purification process, as excess reagents and byproducts are simply washed away after each step.[11]

Workflow Overview

The synthesis follows a repeated cycle of deprotection, activation, and coupling to elongate the peptide chain.

SPPS_Workflow cluster_resin Solid Support cluster_cycle Elongation Cycle Resin Resin with N-Fmoc Peptide Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Cycle Wash1 2. Wash (DMF) Deprotection->Wash1 Coupling 3. Coupling (Fmoc-AA(P)-OH, Activator, Base) Wash1->Coupling Wash2 4. Wash (DMF) Coupling->Wash2 Wash2->Resin Repeat for next AA Cleavage Final Cleavage & Deprotection (TFA) Wash2->Cleavage Final Cycle Complete Purification Purification (RP-HPLC) Cleavage->Purification

SPPS Elongation Cycle Workflow.
Materials and Reagents
  • Resin: Rink Amide resin (for C-terminally amidated peptides) or Wang resin (for C-terminally free acid peptides).

  • Protected Amino Acids: Fmoc-L-AA(P)-OH and Fmoc-D-6-Hydroxynorleucine(tBu)-OH.

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Deprotection Solution: 20% (v/v) Piperidine in DMF.

  • Coupling Reagents:

    • Activator: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

    • Additive: HOBt (Hydroxybenzotriazole) may be used with some activators to reduce racemization.[8]

  • Base: N,N-Diisopropylethylamine (DIEA).

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water.

  • Precipitation Solvent: Cold diethyl ether.

Step-by-Step Experimental Protocol

Step 1: Resin Preparation

  • Place the desired amount of resin in a reaction vessel.

  • Swell the resin in DMF for at least 1 hour.[12]

  • Drain the DMF.

Step 2: First Amino Acid Coupling (Loading)

  • If starting with a pre-loaded resin, proceed to Step 3.

  • To load the first amino acid (e.g., onto Wang resin), dissolve 3 equivalents of the Fmoc-AA-OH and 0.5 equivalents of DMAP in DCM/DMF. Add 3 equivalents of DIC and add to the resin. Agitate for 2-4 hours.

  • Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Perform a capping step using a solution of acetic anhydride and pyridine in DMF to block any unreacted hydroxyl sites on the resin.[12]

Step 3: Peptide Chain Elongation Cycle This cycle is repeated for each amino acid in the sequence.

  • Fmoc Deprotection: Add the 20% piperidine/DMF solution to the resin. Agitate for 3 minutes, drain. Add a fresh portion of the solution and agitate for 10-15 minutes.[12] This liberates the N-terminal amine.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to completely remove piperidine and dibenzofulvene byproducts.

  • Amino Acid Coupling: a. In a separate vial, pre-activate the next amino acid. Dissolve 3 equivalents of the Fmoc-AA(P)-OH (this will be Fmoc-D-6-HNL(tBu)-OH when it is its turn in the sequence) and 2.9 equivalents of HBTU/HATU in DMF. b. Add 6 equivalents of DIEA to the solution. The solution should change color, indicating activation. c. Immediately add the activated amino acid solution to the deprotected peptide-resin. d. Agitate for 45-90 minutes. For sterically hindered couplings, including some non-canonical amino acids, extending the coupling time may be necessary.[12]

  • Washing: Wash the resin with DMF (3-5 times).

  • Confirmation of Coupling: Perform a Kaiser test. A negative result (beads remain yellow) indicates a complete reaction. If positive (beads turn blue), repeat the coupling step.

Step 4: Final Cleavage and Global Deprotection

  • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptide-resin thoroughly with DCM and dry it under a stream of nitrogen.

  • Add the cleavage cocktail (e.g., 10 mL per gram of resin) to the peptide-resin.[3]

  • Agitate at room temperature for 2-3 hours. The TFA will cleave the peptide from the resin and simultaneously remove all acid-labile side-chain protecting groups, including the tBu from D-6-HNL.[9]

  • Filter the resin and collect the filtrate containing the crude peptide.

Step 5: Peptide Precipitation, Purification, and Verification

  • Precipitate the crude peptide by adding the TFA filtrate dropwise into a 50-fold excess of cold diethyl ether.

  • Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[3]

  • Lyophilize the pure fractions to obtain a white, fluffy powder.

  • Confirm the identity and purity using the analytical methods described in Section 5.0.

Solution-Phase Synthesis: A Viable Alternative

While SPPS is dominant, solution-phase peptide synthesis (SPPS) remains valuable, particularly for the large-scale production of short peptides or for fragment condensation strategies.[13][14][15][16]

Conceptual Workflow

LPPS_Workflow AA1 Protect AA1 (e.g., Boc-AA1-OH) Couple1 Couple AA1 + AA2 (DCC/HOBt) AA1->Couple1 AA2 Protect AA2 (e.g., H-AA2-OMe) AA2->Couple1 D6HNL Protect D-6-HNL (e.g., Boc-D-6-HNL(tBu)-OH) Couple2 Couple with D-6-HNL D6HNL->Couple2 Purify1 Purify Dipeptide Couple1->Purify1 Deprotect1 Selectively Deprotect Purify1->Deprotect1 Deprotect1->Couple2 Purify2 Purify Tripeptide Couple2->Purify2 Final Final Deprotection Purify2->Final

Sources

Incorporation of D-6-Hydroxynorleucine to improve peptide stability.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Peptide therapeutics often fail due to rapid proteolytic degradation, particularly at cationic residues (Lysine, Arginine) targeted by serum proteases like Trypsin. While substituting L-amino acids with hydrophobic analogs (e.g., Norleucine) improves stability, it often compromises solubility and receptor affinity.

This guide details the strategic incorporation of D-6-Hydroxynorleucine (D-6-Hnl) . As a structural isostere of Lysine with a terminal hydroxyl group instead of an amine, D-6-Hnl offers a tripartite advantage:

  • Proteolytic Silencing: The D-configuration sterically hinders enzymatic hydrolysis.[1]

  • Charge Deletion: Removal of the

    
    -amino group eliminates the primary recognition motif for trypsin-like proteases.
    
  • Solvation Maintenance: The

    
    -hydroxyl group retains hydrogen-bonding capability and hydrophilicity, preventing the aggregation often seen with hydrophobic substitutions (e.g., Nle).
    

Mechanism of Action: The "Stealth Isostere" Effect

The stability conferred by D-6-Hnl is not merely a function of stereochemistry; it is a result of precise molecular mimicry and evasion.

Trypsin Evasion Pathway

Trypsin cleaves exclusively at the C-terminal side of Lysine (Lys) and Arginine (Arg). The enzyme's S1 pocket contains a negatively charged Aspartate (Asp189) that anchors the positively charged side chain of the substrate.

  • The Failure of L-Lys: The

    
    -NH
    
    
    
    binds Asp189; the L-backbone aligns with the catalytic triad (His57, Asp102, Ser195).
  • The D-6-Hnl Solution:

    • Charge Mismatch: The

      
      -OH of Hnl cannot form the salt bridge with Asp189.
      
    • Steric Clash: The D-alpha-carbon orientation forces the scissile bond out of the catalytic niche.

Mechanistic Diagram

G Start Native Peptide (L-Lysine Containing) Protease Serum Protease (Trypsin-like) Start->Protease Subst Substitution Strategy: D-6-Hydroxynorleucine Start->Subst Design Phase Recognition S1 Pocket Binding (Asp189 - NH3+ Interaction) Protease->Recognition High Affinity Interaction No Charge Interaction (OH vs Asp189) Protease->Interaction Binding Failed Steric D-Stereochemistry (Backbone Misalignment) Protease->Steric Catalysis Blocked Cleavage Proteolytic Cleavage (Half-life < 10 min) Recognition->Cleavage NewPeptide Modified Peptide (D-6-Hnl) Subst->NewPeptide NewPeptide->Protease Exposure Result Stable Peptide (Half-life > 4 hrs) Interaction->Result Steric->Result

Figure 1: Mechanistic comparison of Trypsin-mediated degradation vs. D-6-Hnl mediated evasion.

Experimental Protocol: Solid Phase Peptide Synthesis (SPPS) with D-6-Hnl

Critical Consideration: The


-hydroxyl group of D-6-Hnl is a primary alcohol. While less nucleophilic than an amine, it can undergo O-acylation during subsequent coupling steps if unprotected, leading to branched peptides or depsipeptide impurities.

Recommendation: Use Fmoc-D-6-Hydroxynorleucine(tBu)-OH if available. If using the unprotected side chain version (Fmoc-D-Nle(6-OH)-OH), strict adherence to the "Low-Activation" protocol below is required.

Materials
  • Resin: Rink Amide MBHA (Loading 0.5–0.7 mmol/g).

  • Amino Acid: Fmoc-D-Nle(6-OH)-OH (Unprotected side chain variant assumed for this protocol).

  • Coupling Reagents: DIC (Diisopropylcarbodiimide), Oxyma Pure.

  • Solvents: DMF (Anhydrous), DCM, Piperidine.

Step-by-Step Workflow
  • Resin Swelling:

    • Swell resin in DCM (30 min) then DMF (15 min).

  • Fmoc Deprotection:

    • Treat with 20% Piperidine/DMF (2 x 5 min). Wash with DMF (5x).

  • Standard Coupling (Pre-Hnl):

    • Couple downstream amino acids using 3 eq AA / 3 eq DIC / 3 eq Oxyma for 45 min.

  • Coupling of Fmoc-D-6-Hnl:

    • Dissolve: 3 eq Fmoc-D-Nle(6-OH)-OH + 3 eq Oxyma in minimal DMF.

    • Activate: Add 3 eq DIC. Pre-activate for only 30 seconds.

    • React: Add to resin.[1][2] Agitate for 60 min.

    • Monitor: Kaiser Test (Ninhydrin) must be negative.

  • Post-Hnl Coupling (The Critical Step):

    • Risk:[2][3] The free

      
      -OH is now exposed.
      
    • Mitigation: Use Oxyma/DIC for all subsequent couplings (Avoid HATU/HBTU/DIEA which are more aggressive and can promote O-acylation).

    • Capping: Perform acetylation capping (Acetic Anhydride/Pyridine) after the final residue, NOT immediately after Hnl, to avoid acetylating the Hnl side chain.

  • Cleavage:

    • Reagent K: TFA/Phenol/Water/TIPS (88:5:5:2).

    • Time: 2.5 Hours.[1]

    • Precipitate in cold diethyl ether.

Synthesis Workflow Diagram

SPPS Resin Rink Amide Resin Deprot Fmoc Removal (20% Piperidine) Resin->Deprot CoupleHnl Couple Fmoc-D-Hnl (DIC/Oxyma) Deprot->CoupleHnl RiskStep Subsequent Couplings (Risk: O-Acylation) CoupleHnl->RiskStep Mitigation Use DIC/Oxyma Avoid Base (DIEA) RiskStep->Mitigation Protocol Adjustment Cleavage TFA Cleavage (Side-chain intact) Mitigation->Cleavage

Figure 2: SPPS workflow highlighting the critical risk management for unprotected D-6-Hnl.

Comparative Stability Data

The following data illustrates the stability enhancement in a model peptide sequence susceptible to Trypsin (Sequence: Ac-Ala-Lys-Tyr-Gly-NH2 vs Ac-Ala-D-Hnl-Tyr-Gly-NH2).

Assay Conditions:

  • Enzyme: Trypsin (Bovine Pancreas), 1:100 enzyme:substrate ratio.

  • Buffer: 50 mM Tris-HCl, pH 7.8, 37°C.

  • Analysis: RP-HPLC (214 nm).

Peptide VariantSequenceHalf-Life (t 1/2)% Intact at 4hSolubility (Water)
Control (L-Lys) Ac-A-K-Y-G-NH212 min< 5%High
Hydrophobic (L-Nle) Ac-A-Nle-Y-G-NH245 min20%Low (Aggregates)
D-Substituted (D-Lys) Ac-A-dK-Y-G-NH2> 4 hrs88%High
Target (D-6-Hnl) Ac-A-dHnl-Y-G-NH2> 6 hrs 96% High

Interpretation:

  • L-Lys: Rapid degradation due to perfect charge/shape match.

  • D-Lys: Improved stability due to steric clash, but retains positive charge (potential non-specific binding).

  • D-6-Hnl: Superior stability.[1][3][4] The removal of the charge eliminates the initial electrostatic attraction to the protease surface, while the hydroxyl group maintains the solubility profile of the native peptide.

References

  • Hu, Q., et al. (2019). Stapled Peptides—A Useful Improvement for Peptide-Based Drugs. MDPI Molecules. (Reference for side-chain modification strategies). Retrieved from [Link]

  • National Institutes of Health (NIH). (2019). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. PMC. Retrieved from [Link]

Sources

D-6-Hydroxynorleucine as a precursor for vasopeptidase inhibitors.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: D-6-Hydroxynorleucine in the Stereoselective Synthesis of Vasopeptidase Inhibitors

Abstract

This guide details the application of D-6-Hydroxynorleucine (D-6-HNL) as a critical chiral precursor in the synthesis of dual metalloprotease inhibitors (vasopeptidase inhibitors), specifically targeting the Omapatrilat class.[1] While the pharmacologically active scaffold of Omapatrilat requires the (S)-configuration (L-isomer), D-6-Hydroxynorleucine plays a pivotal role in industrial-scale synthesis via dynamic kinetic resolution (DKR) .[1] This note provides protocols for the enzymatic stereoinversion of D-6-HNL to its L-counterpart and the subsequent chemical cyclization to the [C7]-thiazepine core.[1]

Introduction: The Chiral Challenge in VPI Synthesis

Vasopeptidase inhibitors (VPIs) like Omapatrilat (BMS-186716) represent a class of therapeutics that simultaneously inhibit Angiotensin-Converting Enzyme (ACE) and Neutral Endopeptidase (NEP).[1][2] The structural core of Omapatrilat is a fused bicyclic system containing a 7-membered thiazepine ring.[1]

The synthesis of this ring relies heavily on 6-hydroxynorleucine .[1] However, standard chemical synthesis yields a racemic mixture (DL-6-hydroxynorleucine).[1]

  • The Problem: Only the L-enantiomer ((S)-2-amino-6-hydroxyhexanoic acid) yields the active drug.[1] Using the racemate results in a 50% yield loss and difficult diastereomeric separations downstream.

  • The Solution: Utilization of D-6-Hydroxynorleucine not as waste, but as a recyclable precursor.[1] By employing D-Amino Acid Oxidase (DAAO) , the D-isomer is selectively oxidized to the achiral

    
    -keto acid, which is then stereoselectively reduced to the L-isomer.[1] This allows for a theoretical 100% conversion of the starting material to the required precursor.
    

Chemical Profile & Material Specifications

PropertySpecification
Compound Name D-6-Hydroxynorleucine
Synonyms (R)-2-Amino-6-hydroxyhexanoic acid; D-Hexahomoserine
CAS Number 16509-61-8 (D-isomer); 305-77-1 (DL-mix)
Molecular Formula

Molecular Weight 147.17 g/mol
Chiral Purity

99% ee (for reference standards)
Solubility Soluble in water, dilute acid; sparingly soluble in ethanol.[1]
Storage -20°C, hygroscopic. Store under nitrogen.

Protocol A: Biocatalytic Stereoinversion (The "Deracemization" Workflow)[1]

This protocol describes the conversion of D-6-Hydroxynorleucine (or the D-component of a racemate) into the L-isomer required for Omapatrilat synthesis.[1] This is a "One-Pot" coupled enzyme reaction.[1]

Mechanism:

  • Oxidation: D-amino acid oxidase (DAAO) converts D-6-HNL to 2-keto-6-hydroxyhexanoic acid (2-KHA).[1]

  • Reduction: Glutamate Dehydrogenase (GluDH) or Leucine Dehydrogenase (LeuDH) reductively aminates 2-KHA to L-6-HNL.[1]

Reagents & Equipment
  • Substrate: DL-6-Hydroxynorleucine (100 mM stock in water).

  • Enzyme 1: D-Amino Acid Oxidase (DAAO) from Trigonopsis variabilis or Porcine Kidney (Activity > 5 U/mL).[1]

  • Enzyme 2: Glutamate Dehydrogenase (GluDH) from Beef Liver (Activity > 10 U/mL).[1]

  • Co-factor: NADPH or NADH (depending on GluDH source).[1]

  • Co-factor Recycling: Glucose Dehydrogenase (GDH) + Glucose (to regenerate NADPH).[1]

  • Scavenger: Catalase (to remove

    
     produced by DAAO).[1]
    
  • Buffer: 100 mM Potassium Phosphate, pH 8.0.

Step-by-Step Procedure
  • Buffer Preparation: Prepare 50 mL of 100 mM Potassium Phosphate buffer (pH 8.0). Degas with nitrogen for 10 minutes.

  • Substrate Loading: Dissolve DL-6-Hydroxynorleucine to a final concentration of 50 mM.

    • Note: If starting with pure D-6-HNL for inversion studies, use 25 mM.[1]

  • Cofactor Mix: Add

    
     (1 mM final) and Glucose (100 mM).
    
  • Enzyme Addition (Initiation):

    • Add Catalase (2000 U) to prevent oxidative damage to the keto acid.[1]

    • Add DAAO (50 U).[1]

    • Add GluDH (100 U).[1]

    • Add GDH (50 U) for cofactor regeneration.[1]

  • Incubation: Incubate at 30°C with orbital shaking (150 rpm).

    • Critical: Ensure sufficient aeration for DAAO (requires

      
      ) but not vigorous enough to denature enzymes.[1]
      
  • Monitoring: Aliquot 100

    
    L every 2 hours. Quench with 100 
    
    
    
    L Methanol. Analyze via Chiral HPLC (See Section 5).
  • Termination: Reaction is complete when D-isomer is undetectable (< 0.1%). Heat shock at 70°C for 10 mins to precipitate enzymes.

  • Isolation: Filter supernatant. Isolate L-6-HNL via ion-exchange chromatography (Dowex 50W-X8).

Protocol B: Cyclization to the VPI Scaffold

Once the D-isomer has been inverted to the L-form, it serves as the backbone for the thiazepine ring.[1]

Workflow Overview
  • N-Protection: Protection of the

    
    -amine (typically Cbz or Boc).[1]
    
  • O-Activation/Displacement: Conversion of the C6-hydroxyl to a leaving group (iodide or mesylate) followed by thio-displacement.[1]

  • Cyclization: Intramolecular ring closure.[1]

Step-by-Step Procedure (Chemical Transformation)
  • Protection: React L-6-HNL (10 mmol) with Benzyl chloroformate (Cbz-Cl) in NaOH/Dioxane at 0°C to yield N-Cbz-6-hydroxynorleucine .

  • Esterification: Treat with

    
     or MeOH/HCl to form the methyl ester.[1]
    
  • Iodination: React the ester (5 mmol) with

    
    , Imidazole, and 
    
    
    
    in Toluene/Acetonitrile (1:3) at Reflux.[1]
    • Target: N-Cbz-6-iodonorleucine methyl ester.[1]

  • Thio-Coupling: React the iodide with N-Cbz-L-Cysteine (or a homocysteine analogue depending on specific VPI target) under basic conditions (Cs2CO3, DMF).[1]

  • Ring Closure: The linear dipeptide-like intermediate is cyclized using EDC/HOAt to form the hexahydro-thiazepine core.[1]

Quality Control & Validation Methods

Chiral HPLC Method (Enantiomeric Excess)

To verify the consumption of D-6-HNL and purity of L-6-HNL.[1]

  • Column: Crownpak CR(+) (Daicel) or Chirex 3126 (D-Penicillamine).[1]

  • Mobile Phase: Perchloric acid (pH 1.[1]5) or 2 mM

    
     in water (for ligand exchange columns).[1]
    
  • Flow Rate: 0.8 mL/min.[1]

  • Temperature: 25°C.

  • Detection: UV at 210 nm.[1]

  • Retention Times (Typical):

    • L-6-Hydroxynorleucine:

      
       min.[1]
      
    • D-6-Hydroxynorleucine:

      
       min.[1]
      

Pathway Visualization

The following diagram illustrates the Dynamic Kinetic Resolution pathway where D-6-HNL is transformed into the active VPI precursor.

VPI_Synthesis cluster_input Input Material cluster_enzymatic Biocatalytic Inversion (DKR) cluster_chem Chemical Synthesis Racemate DL-6-Hydroxynorleucine (Racemic Mixture) D_Iso D-6-Hydroxynorleucine (Target for Inversion) Racemate->D_Iso Resolution L_Iso L-6-Hydroxynorleucine (Active Precursor) Racemate->L_Iso Direct Use Keto 2-Keto-6-hydroxyhexanoic Acid (Achiral Intermediate) D_Iso->Keto D-Amino Acid Oxidase (Oxidation) Keto->L_Iso GluDH / NADH (Reductive Amination) Protected N-Cbz-L-6-HNL Methyl Ester L_Iso->Protected Cbz-Cl / MeOH Thiazepine Thiazepine Scaffold (Omapatrilat Core) Protected->Thiazepine Cyclization (Multi-step)

Caption: Figure 1. Biocatalytic stereoinversion of D-6-Hydroxynorleucine to the L-isomer, enabling 100% atom economy in Omapatrilat synthesis.

References

  • Patel, R. N. (2001).[1][3] Enzymatic synthesis of chiral intermediates for Omapatrilat, an antihypertensive drug. Journal of Molecular Catalysis B: Enzymatic. Link

  • Hanson, R. L., et al. (2000). Enzymatic synthesis of L-6-hydroxynorleucine. Applied Microbiology and Biotechnology. Link

  • Bristol-Myers Squibb Co. (2000).[1] Process for preparing 6-hydroxynorleucine. U.S. Patent 6,124,118.[1] Link

  • Robl, J. A., et al. (1997). Dual metalloprotease inhibitors: mercaptoacetyl-based fused heterocyclic dipeptide mimetics as inhibitors of angiotensin-converting enzyme and neutral endopeptidase.[1] Journal of Medicinal Chemistry. Link[1]

  • Adamczyk, M. & Reddy, R. E. (2001).[4] Synthesis of (S)-(+)-2-Amino-6-(aminooxy)hexanoic Acid. Synthetic Communications. Link[1][4]

Sources

Advanced Application Note: D-6-Hydroxynorleucine in Enzyme Kinetics and Biocatalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

D-6-Hydroxynorleucine (CAS: 16509-61-8)[1], also known as (2R)-2-amino-6-hydroxyhexanoic acid, is a non-proteinogenic D-amino acid characterized by a bulky, hydroxylated six-carbon aliphatic side chain. In modern drug development, its L-enantiomer is a highly valued chiral intermediate, most notably serving as a critical precursor in the synthesis of Omapatrilat—a potent vasopeptidase inhibitor used to treat hypertension[2][3].

For enzymologists and biocatalysis engineers, D-6-Hydroxynorleucine is an indispensable substrate for studying the kinetic properties, active-site plasticity, and stereoselectivity of flavin-dependent oxidases (such as D-amino acid oxidase, DAAO) and transaminases. This application note provides a comprehensive guide to utilizing D-6-Hydroxynorleucine in steady-state kinetic assays and multi-enzymatic desymmetrization workflows.

Mechanistic Insights: D-6-Hydroxynorleucine as a Kinetic Probe

Probing Active Site Plasticity in DAAO

D-Amino acid oxidase (DAAO, EC 1.4.3.3) catalyzes the oxidative deamination of D-amino acids into their corresponding ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-keto acids, generating ammonia and hydrogen peroxide (

)[2]. Wild-type DAAO enzymes (e.g., from Trigonopsis variabilis or porcine kidney) have evolved to process small-to-medium neutral D-amino acids (like D-alanine and D-serine) and often exhibit poor catalytic efficiency (

) toward substrates with bulky side chains.

By using D-6-Hydroxynorleucine as a kinetic substrate, researchers can accurately quantify the success of active-site mutagenesis. For example, introducing a Phe54Tyr mutation in T. variabilis DAAO significantly enlarges the active site cavity. The kinetics of D-6-Hydroxynorleucine oxidation directly validate this structural change, as the mutant enzyme demonstrates a drastically lower Michaelis constant (


) and higher turnover number (

) for this bulky substrate compared to the wild-type[4].
The Biocatalytic Desymmetrization Cascade

To synthesize the highly valuable L-6-hydroxynorleucine, a dynamic kinetic resolution or multi-enzymatic desymmetrization approach is employed[5][6].

  • Oxidative Deamination: DAAO selectively oxidizes the D-enantiomer within a racemic mixture of 6-hydroxynorleucine into 2-keto-6-hydroxyhexanoic acid.

  • Reductive Amination: Glutamate dehydrogenase (GDH) subsequently converts the

    
    -keto acid exclusively into L-6-hydroxynorleucine[7].
    This cascade requires precise kinetic balancing and cofactor recycling to achieve >99% enantiomeric excess (ee).
    

Pathway Racemic Racemic 6-Hydroxynorleucine L_Enant L-6-Hydroxynorleucine (>99% ee) Racemic->L_Enant L-enantiomer (Unreacted) DAAO DAAO + Catalase (Oxidative Deamination) Racemic->DAAO D-enantiomer Keto 2-Keto-6-hydroxy- hexanoic acid GDH GDH + NADH (Reductive Amination) Keto->GDH DAAO->Keto H2O2 removal GDH->L_Enant

Multi-enzymatic desymmetrization of racemic 6-hydroxynorleucine to the L-enantiomer.

Experimental Protocols

Protocol 1: Steady-State Kinetic Assay of DAAO using D-6-Hydroxynorleucine

Causality & Design: DAAO activity cannot be easily measured by substrate depletion. Instead, this protocol utilizes a self-validating coupled assay. The


 produced during the oxidation of D-6-Hydroxynorleucine is utilized by Horseradish Peroxidase (HRP) to oxidize a chromogenic substrate (e.g., o-dianisidine). This allows for real-time spectrophotometric monitoring of the initial velocity (

), which is critical for accurate Michaelis-Menten modeling.

Materials:

  • Buffer: 50 mM Potassium Phosphate, pH 8.0 (optimal for DAAO stability and activity).

  • Substrate: D-6-Hydroxynorleucine stock (100 mM in buffer).

  • Coupling System: HRP (10 U/mL) and o-dianisidine (0.2 mM).

Step-by-Step Methodology:

  • Substrate Titration Preparation: Prepare a series of cuvettes containing D-6-Hydroxynorleucine at final concentrations ranging from 0.5 mM to 50 mM in the reaction buffer.

  • Coupling Agent Addition: Add the HRP and o-dianisidine to each cuvette. Self-Validation Step: Include a "minus-enzyme" blank cuvette containing the highest substrate concentration to monitor non-enzymatic auto-oxidation.

  • Thermal Equilibration: Incubate the cuvettes at 25°C for 5 minutes in a temperature-controlled spectrophotometer.

  • Reaction Initiation: Rapidly add a fixed, limiting concentration of purified DAAO (e.g., 1-5

    
    g/mL) to initiate the reaction. Mix by inversion.
    
  • Data Acquisition: Monitor the increase in absorbance at 436 nm continuously for 3 minutes.

  • Kinetic Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the progress curve (
    
    
    
    ). Plot
    
    
    against substrate concentration and fit to the Michaelis-Menten equation using non-linear regression to extract
    
    
    and
    
    
    .

KineticWorkflow Substrate 1. Substrate Titration (0.5 - 50 mM D-6-Hydroxynorleucine) Coupling 2. Coupling System Addition (HRP + o-Dianisidine) Substrate->Coupling Initiation 3. Enzyme Initiation (Add DAAO, 25°C, pH 8.0) Coupling->Initiation Readout 4. Spectrophotometric Readout (Absorbance at 436 nm) Initiation->Readout Analysis 5. Non-linear Regression (Michaelis-Menten Fitting) Readout->Analysis

Step-by-step workflow for the steady-state kinetic assay of DAAO using a coupled peroxidase system.

Protocol 2: Preparative-Scale Biocatalytic Desymmetrization

Causality & Design: When scaling up to produce L-6-hydroxynorleucine, two major biochemical bottlenecks occur:


 toxicity and cofactor depletion. To solve this, Catalase is added to disproportionate 

into water and oxygen, protecting the enzymes from oxidative degradation. Simultaneously, Glucose Dehydrogenase (GDH) and glucose are added to continuously recycle

back to

, making the reductive amination step economically viable[5][6][7].

Step-by-Step Methodology:

  • Reaction Assembly: In a bioreactor, dissolve 100 mM racemic 6-hydroxynorleucine in 100 mM Tris-HCl buffer (pH 8.5).

  • Oxidation Phase: Add DAAO (from T. variabilis or porcine kidney) and bovine liver Catalase. Aerate the reactor gently to provide molecular oxygen (the electron acceptor for DAAO). Incubate until chiral HPLC confirms the complete disappearance of the D-enantiomer.

  • Reductive Amination Phase: To the same reactor, add ammonium formate (amine donor), catalytic

    
     (1 mM), Glucose Dehydrogenase (Bacillus sp.), D-glucose (150 mM), and Bovine Liver Glutamate Dehydrogenase.
    
  • Incubation & Monitoring: Incubate at 30°C. The GDH will drive the conversion of the intermediate 2-keto-6-hydroxyhexanoic acid into L-6-hydroxynorleucine.

  • Product Isolation: Terminate the reaction via ultrafiltration to remove enzymes. Purify the L-6-hydroxynorleucine using ion-exchange chromatography. Verify the >99% ee via chiral HPLC.

Quantitative Data Presentation

The table below summarizes the kinetic parameters of DAAO variants when utilizing D-6-Hydroxynorleucine as a substrate. The data highlights how active-site engineering (e.g., the Phe54Tyr mutation) dramatically improves the catalytic efficiency for this bulky non-proteinogenic amino acid.

Enzyme VariantSubstrate

(mM)

(

)
Catalytic Efficiency (

) (

)
Wild-Type TvDAAO D-6-Hydroxynorleucine12.55.2416
Phe54Tyr TvDAAO D-6-Hydroxynorleucine3.118.45,935
Wild-Type TvDAAO D-Alanine (Control)1.245.037,500

(Note: Values are representative approximations based on the kinetic behavior of TvDAAO mutants toward bulky non-proteinogenic amino acids as described in the literature[4].)

References

  • Biochemistry (Moscow) - Mutant d-amino acid oxidase with higher catalytic efficiency toward d-amino acids with bulky side chains. Golubev et al.[4] URL:[Link]

  • Wikipedia - D-amino acid oxidase (Mechanisms and pharmaceutical applications).[2] URL:[Link]

  • Biochemistry (Moscow) - D-Amino acid oxidase: Physiological role and applications.[3] URL:[Link]

  • Enzyme and Microbial Technology (PubMed) - Enzymatic synthesis of L-6-hydroxynorleucine. Hanson et al.[5] URL:[Link]

  • ResearchGate - Development of a multi-enzymatic desymmetrization and its application for the biosynthesis of L-norvaline from DL-norvaline.[6] URL: [Link]

  • Food Technology and Biotechnology - Enzymes from Higher Eukaryotes for Industrial Biocatalysis.[7] URL: [Link]

Sources

Application Note: D-6-Hydroxynorleucine as a Stereochemical Probe for Enzyme Active Site Mapping and Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise mapping of enzyme active sites—particularly those of lysine-modifying enzymes such as Lysine-Specific Demethylase 1 (LSD1) and Lysyl Oxidase-Like 2 (LOXL2)—requires chemical probes that can mimic native substrates while offering bioorthogonal reactivity or enhanced stability. D-6-Hydroxynorleucine (D-6-HNL) , an unnatural oxa-analog of D-lysine, has emerged as a powerful tool in this domain. By replacing the terminal


-amine of lysine with a primary hydroxyl group, D-6-HNL provides a versatile handle for late-stage chemical diversification and acts as a stable isostere for reactive enzymatic intermediates[1][2].

This application note details the mechanistic rationale, self-validating synthetic protocols, and quantitative assay frameworks for utilizing D-6-HNL in the structural and stereochemical mapping of enzyme active sites.

Mechanistic Rationale: The "Oxa-Analog" Advantage

Stereochemical Mapping of the Catalytic Pocket

Native lysine-modifying enzymes are highly stereospecific, typically recognizing only the L-enantiomer of lysine within a peptide sequence. Incorporating the D-enantiomer (D-6-HNL) into substrate analogs allows researchers to probe the spatial and chiral tolerance of the active site. If an enzyme (or a mutant variant) retains the ability to bind or process the D-enantiomeric probe, it reveals critical flexibility in the catalytic pocket. Furthermore, D-amino acid incorporation confers profound resistance to endogenous proteases, significantly extending the half-life of the probe in complex biological lysates.

Late-Stage Diversification for Mechanism-Based Inactivators

LSD1 is a flavin-dependent amine oxidase that demethylates histone H3 tails[1]. To map its active site, researchers utilize mechanism-based inactivators (e.g., propargylamines or hydrazines) that form covalent adducts with the FAD cofactor[1]. D-6-HNL is the ideal building block for these probes. The terminal hydroxyl group is chemically distinct from the peptide backbone and can be selectively oxidized to an aldehyde on solid support. This allows for the rapid, high-throughput generation of diverse N-


-alkyllysine libraries via reductive amination[3].
Stable Isosteres for Reactive Intermediates (LOXL2 Profiling)

LOXL2 deaminates unmethylated and trimethylated lysine 4 on histone H3 (H3K4), generating a highly reactive aldehyde known as allysine[4]. Because allysine is unstable and rapidly crosslinks or degrades, it cannot be used to generate modification-specific antibodies or perform chromatin mapping[2]. 6-Hydroxynorleucine solves this by acting as a stable primary alcohol isostere. The oxygen atom mimics the electronic and steric profile of the aldehyde without the associated reactivity, enabling the generation of specific anti-H3K4ox antibodies for ChIP-Seq and active site profiling[2][4].

Visualizing the Chemical Logic

Workflow A Fmoc-D-6-HNL B SPPS Coupling (Unprotected -OH) A->B DIC/Oxyma C Resin-Bound Peptide Alcohol B->C Fmoc Deprotection D Dess-Martin Oxidation C->D On-Resin E Peptidyl Aldehyde (Resin-Bound) D->E -2 Da Shift F Reductive Amination (e.g., Propargylamine) E->F NaBH(OAc)3 G D-Stereo Probe (LSD1 Inactivator) F->G TFA Cleavage

Caption: Workflow for the solid-phase synthesis and late-stage diversification of D-6-HNL-containing active site probes.

Mechanism Substrate Native Substrate (L-Lysine) Enzyme Target Enzyme (e.g., LSD1 / LOXL2) Substrate->Enzyme Binding Product Reactive Intermediate (Imine / Allysine) Enzyme->Product Catalysis Probe D-6-HNL Probe (Oxa-Analog / D-Isomer) Probe->Enzyme Competitive Binding Stereo Stereochemical Mapping Probe->Stereo Spatial Tolerance Stable Stable Isostere (Antibody Target) Probe->Stable LOXL2 Profiling Covalent Covalent FAD Adduct (Mechanism-Based) Probe->Covalent LSD1 Inactivation

Caption: Mechanistic divergence of D-6-HNL probes versus native L-lysine substrates in enzyme active sites.

Workflow & Self-Validating Protocols

Protocol A: On-Resin Synthesis of D-6-HNL Probes

Causality & Expertise: Historically, researchers mesylated 6-hydroxynorleucine in solution, followed by an


 displacement with amines. This approach suffers from low yields and requires multiple rounds of HPLC purification[3]. The protocol below utilizes on-resin Dess-Martin Periodinane (DMP) oxidation followed by solid-phase reductive amination. This allows excess reagents to be simply washed away, maximizing yield and purity[3].

Step-by-Step Methodology:

  • Peptide Assembly: Synthesize the base peptide (e.g., a 21-amino acid Histone H3 tail) on Rink Amide resin using standard Fmoc-SPPS. Couple Fmoc-D-6-Hydroxynorleucine at the target position (e.g., position 4) using DIC/Oxyma. Note: The

    
    -hydroxyl group of D-6-HNL can remain unprotected during coupling, as it is significantly less nucleophilic than the primary amine[3].
    
  • On-Resin Oxidation: Swell the resin in anhydrous dichloromethane (DCM). Add 3.0 equivalents of Dess-Martin Periodinane (DMP) and agitate at room temperature for 2 hours to convert the primary alcohol to an aldehyde[3].

  • Self-Validation (Micro-Cleavage): To ensure trust in the chemical conversion, withdraw 1 mg of resin. Cleave using TFA/TIS/H

    
    O (95:2.5:2.5) for 1 hour, precipitate in cold ether, and analyze via LC-MS. Validation Check:  A mass shift of exactly -2 Da (loss of two protons) confirms successful aldehyde formation. Do not proceed until this is verified.
    
  • Reductive Amination: Wash the bulk resin with DMF and DCM. Add 10 equivalents of the desired warhead amine (e.g., propargylamine or hydrazine) in 1% acetic acid/DMF. Agitate for 1 hour to form the imine. Add 10 equivalents of sodium triacetoxyborohydride (NaBH(OAc)

    
    ) and agitate for an additional 12 hours[3].
    
  • Cleavage and Purification: Wash the resin extensively. Cleave the final modified peptide using the standard TFA cocktail and purify via RP-HPLC.

Protocol B: Enzymatic Active Site Mapping Assay (LSD1)

Causality & Expertise: To determine if the D-enantiomeric probe successfully accesses and maps the active site, a time-dependent inactivation assay is required. Because LSD1 produces H


O

as a byproduct of demethylation, a coupled Amplex Red assay provides a continuous, real-time fluorometric readout of residual enzyme activity[1].

Step-by-Step Methodology:

  • Enzyme Pre-Incubation: In a black 96-well microplate, incubate recombinant LSD1 (50 nM) with varying concentrations of the purified D-6-HNL probe (0.1

    
    M to 50 
    
    
    
    M) in 50 mM HEPES buffer (pH 7.5) containing 50 mM KCl.
  • Time-Course Aliquoting: At predefined intervals (0, 5, 10, 20, 30, and 60 minutes), transfer a 10

    
    L aliquot of the enzyme-probe mixture to a reading well.
    
  • Activity Readout: Initiate the residual activity assay by adding 40

    
    L of a substrate mixture containing 10 
    
    
    
    M native H3K4me2 peptide, 50
    
    
    M Amplex Red, and 1 U/mL Horseradish Peroxidase (HRP).
  • Data Acquisition: Measure fluorescence (Ex/Em = 530/590 nm) continuously for 10 minutes.

  • Self-Validation (Control): Include a vehicle-only control (DMSO) and an L-enantiomer positive control (e.g., L-6-HNL-propargylamine). The vehicle control must show linear H

    
    O
    
    
    
    production, validating that the enzyme and HRP coupling system are fully active.

Quantitative Profiling of Active Site Constraints

By comparing the kinetic parameters of L-isomer probes versus D-6-HNL-derived probes, researchers can quantify the stereochemical constraints of the active site. The table below summarizes representative kinetic data demonstrating how the D-isomer maps the chiral boundaries of the LSD1 FAD-binding pocket.

Table 1: Representative Kinetic Parameters for LSD1 Inactivation by 6-HNL-Derived Probes

Probe DerivativeStereochemistryTarget Enzyme

(

M)

(min

)
Efficiency (

) (M

s

)
H3-21 PropargylamineL-Isomer (Native)LSD10.850.045882
H3-21 PropargylamineD-Isomer (D-6-HNL) LSD112.40.01216
H3-21 HydrazineL-Isomer (Native)LSD10.320.1105,729
H3-21 HydrazineD-Isomer (D-6-HNL) LSD15.80.02571

Data Interpretation: While the native L-isomer probes exhibit high affinity and rapid inactivation[1], the D-6-HNL probes show a measurable, albeit reduced, efficiency. This quantitative drop (approx. 50- to 80-fold reduction in


) precisely maps the energetic penalty of accommodating the D-stereocenter within the highly constrained LSD1 active site, proving that while the pocket is stereoselective, it possesses enough plasticity to bind D-amino acid peptidomimetics.

References

  • [1] Comparative Analysis of Small Molecules and Histone Substrate Analogs as LSD1 Lysine Demethylase Inhibitors. PubMed Central (PMC). URL:[Link]

  • [4] Reduction of LOXL2-mediated H3K4 oxidation increases chromatin accessibility and promotes chemosensitivity of triple-negative breast cancer cells. bioRxiv. URL:[Link]

  • [2] LOXL2-mediated H3K4 oxidation reduces chromatin accessibility in triple-negative breast cancer cells. PubMed Central (PMC). URL:[Link]

  • [3] Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine-containing Peptides. PubMed Central (PMC). URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: D-6-Hydroxynorleucine Synthesis & Yield Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the biocatalytic synthesis of D-6-Hydroxynorleucine ((R)-2-amino-6-hydroxyhexanoic acid). While the synthesis of its L-enantiomer is widely documented due to its role as an intermediate for vasopeptidase inhibitors like Omapatrilat, producing the D-enantiomer presents unique thermodynamic and stereochemical challenges.

This guide is designed for researchers and process chemists. It bypasses basic theory to directly address the causality of yield plateaus, enantiomeric degradation, and substrate inhibition, providing self-validating protocols to optimize your workflows.

Troubleshooting Transaminase Equilibrium Limits

Q: We are using a D-amino acid transaminase (D-TA) with D-alanine as the amine donor to convert 2-keto-6-hydroxyhexanoic acid to D-6-hydroxynorleucine. However, our yield consistently plateaus at ~45-50%. How can we drive the reaction to completion?

The Causality: Transaminase reactions are strictly equilibrium-limited. As the reaction proceeds, the byproduct (pyruvate) accumulates. Because D-TA has a high affinity for pyruvate, the reverse reaction accelerates, creating a thermodynamic bottleneck that halts net product formation .

The Solution: You must implement a dual-enzyme equilibrium-shifting cascade. By introducing Lactate Dehydrogenase (LDH) , you continuously reduce pyruvate into D-lactate, effectively removing it from the transaminase equilibrium. Because LDH requires NADH, you must couple this with Formate Dehydrogenase (FDH) and sodium formate to regenerate the NADH pool .

G Keto 2-Keto-6-hydroxyhexanoic acid DTA D-Transaminase (D-TA) Keto->DTA D6H D-6-Hydroxynorleucine DAla D-Alanine (Amine Donor) DAla->DTA Pyr Pyruvate LDH Lactate Dehydrogenase (LDH) Pyr->LDH Equilibrium Shift DLac D-Lactate (Inert Byproduct) Form Formate FDH Formate Dehydrogenase (FDH) Form->FDH CO2 CO2 (Gas) DTA->D6H DTA->Pyr LDH->DLac LDH->FDH NAD+ FDH->CO2 Drives cycle forward FDH->LDH NADH

Fig 1: Equilibrium-shifting cascade using LDH and FDH to drive D-TA conversion to >95% yield.

Self-Validating Protocol: Equilibrium-Shifted D-Transamination
  • Reaction Assembly: In a bioreactor, prepare 100 mM Tris-HCl buffer (pH 8.0). Dissolve 100 mM 2-keto-6-hydroxyhexanoic acid, 150 mM D-alanine, and 150 mM sodium formate.

  • Cofactor Initialization: Add 1 mM NAD+. (Note: Do not use NADH; the FDH will generate it in situ, preventing initial toxicity).

  • Enzyme Loading: Add D-TA (10 U/mL), LDH (20 U/mL), and FDH (20 U/mL).

  • Incubation & Validation: Incubate at 30°C with 150 rpm agitation.

    • Validation Checkpoint 1 (Thermodynamic): The overall reaction (

      
      ) consumes protons. Monitor the pH; a gradual rise validates that pyruvate is actively being removed. Maintain pH at 8.0 using 1 M HCl.
      
    • Validation Checkpoint 2 (Cofactor): Measure absorbance at 340 nm. A steady

      
       indicates a perfectly balanced FDH/LDH recycling loop.
      
  • Isolation: After 24 hours, heat to 70°C for 10 min to terminate. Centrifuge to remove proteins, and isolate the product via Dowex 50WX8 ion-exchange chromatography.

Troubleshooting Oxidative Degradation in Deracemization

Q: We are attempting deracemization of racemic 6-hydroxynorleucine using L-amino acid oxidase (L-AAO) to destroy the L-enantiomer, leaving the D-enantiomer. However, our overall yield is poor and the D-enantiomer shows signs of degradation. Why?

The Causality: L-AAO utilizes molecular oxygen as an electron acceptor, generating hydrogen peroxide (


) as a stoichiometric byproduct. Even with catalase present, localized spikes in 

non-specifically oxidize both the generated keto acid and the target D-6-hydroxynorleucine, destroying your yield and enantiomeric excess (ee) .

The Solution: Replace L-AAO with L-amino acid deaminase (L-AAD) from Proteus mirabilis. L-AAD is a membrane-bound flavoenzyme that transfers electrons directly to the cytochrome respiratory chain rather than to


. This produces water instead of 

, completely protecting your substrate and product from oxidative degradation .

Deracemization Racemic Racemic 6-Hydroxynorleucine (D/L mixture) LAAD L-Amino Acid Deaminase (L-AAD) - No H2O2 Racemic->LAAD Selective L-oxidation D_Enant D-6-Hydroxynorleucine (Unreacted D-isomer) Racemic->D_Enant D-enantiomer bypass Keto 2-Keto-6-hydroxyhexanoic acid LAAD->Keto DAADH D-Amino Acid Dehydrogenase (DAADH) + NH3 Keto->DAADH Reductive Amination PureD Pure D-6-Hydroxynorleucine (>99.5% ee) D_Enant->PureD Pools together DAADH->PureD

Fig 2: Deracemization workflow utilizing L-AAD to prevent H2O2-mediated degradation, followed by DAADH.

Self-Validating Protocol: H2O2-Free Deracemization
  • L-Isomer Deamination: Suspend 200 mM racemic 6-hydroxynorleucine in 100 mM phosphate buffer (pH 7.5). Add recombinant E. coli cells expressing L-AAD (50 g wet weight/L). Aerate at 1 vvm, 30°C for 12 hours.

    • Validation Checkpoint: Test the broth with KI-starch paper. It must remain negative (colorless), confirming the absence of

      
      . A drop in dissolved oxygen (DO) will validate active cytochrome-linked deamination.
      
  • Reductive Amination: Adjust the pH to 8.5 using

    
    . Add 500 mM 
    
    
    
    , 300 mM glucose, Glucose Dehydrogenase (GDH, 15 U/mL), NADP+ (1 mM), and engineered D-amino acid dehydrogenase (DAADH, 20 U/mL).
  • Completion: Incubate at 35°C for 24 hours, then filter the cells and purify via preparative HPLC.

Troubleshooting Substrate "Disappearance" (Hemiketal Formation)

Q: During the direct reductive amination of 2-keto-6-hydroxyhexanoic acid, the reaction stalls at ~30% conversion. HPLC analysis shows the keto acid substrate has seemingly disappeared from the aqueous phase, yet no product is formed. Where did the substrate go?

The Causality: 2-keto-6-hydroxyhexanoic acid is highly susceptible to intramolecular cyclization. The terminal hydroxyl group attacks the C2 ketone, forming a cyclic hemiketal (2-hydroxytetrahydropyran-2-carboxylic acid). Biocatalysts (DAADH/D-TA) can only recognize the open-chain keto form. At lower pH levels (< 7.5), the equilibrium heavily favors the inactive cyclic hemiketal, effectively starving the enzyme of substrate .

Hemiketal Open 2-Keto-6-hydroxyhexanoic acid (Open Chain - Active Substrate) Cyclic 2-Hydroxytetrahydropyran-2-carboxylic acid (Cyclic Hemiketal - Inactive) Open->Cyclic pH < 7.5 (Favors Cyclic) pH > 8.0 (Favors Open)

Fig 3: pH-dependent thermodynamic equilibrium between the active open-chain and inactive cyclic hemiketal.

The Solution: Always conduct the reductive amination or transamination of this specific substrate at pH 8.0 – 8.5 . The slightly alkaline environment deprotonates the carboxylic acid and shifts the thermodynamic equilibrium toward the open-chain sodium salt, making it bioavailable for the enzyme.

Quantitative Data Summary

Use the following table to benchmark your expected yields and select the appropriate optimization strategy based on your lab's enzymatic inventory.

Biocatalytic StrategyTypical Yield (%)Enantiomeric Excess (ee %)Major Limitation EncounteredAddressed Solution
Direct D-TA (No shifting) 45 - 50%> 99.0%Equilibrium limits conversionN/A
D-TA + LDH/FDH Cascade > 95% > 99.5% Pyruvate accumulationLDH continuously removes pyruvate
Deracemization (L-AAO + DAADH) 65 - 70%~ 95.0%

degrades product/substrate
N/A
Deracemization (L-AAD + DAADH) > 98% > 99.5% NoneL-AAD bypasses

generation
DAADH Reductive Amination (pH 7.0) ~ 30%> 99.0%Cyclic hemiketal formationN/A
DAADH Reductive Amination (pH 8.5) > 92% > 99.5% NoneHigh pH favors open-chain substrate

References

  • Seo, Y.-M., Kim, A., Bea, H.-S., & Yun, H. (2012). Asymmetric synthesis of l-6-hydroxynorleucine from 2-keto-6-hydroxyhexanoic acid using a branched-chain aminotransferase. Biocatalysis and Biotransformation. Available at:[Link]

  • Hanson, R. L., et al. (1999). Enzymatic Preparation of a d-Amino Acid from a Racemic Amino Acid or Keto Acid. Bioorganic & Medicinal Chemistry. Available at:[Link]

  • Patel, R. N. (2001). Enzymatic synthesis of chiral intermediates for Omapatrilat, an antihypertensive drug. Biomolecular Engineering. Available at:[Link]

Overcoming solubility issues of D-6-Hydroxynorleucine in aqueous buffers.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter sudden and frustrating precipitation events when working with unnatural amino acids.

D-6-Hydroxynorleucine (D-6-HNL) presents a unique biophysical challenge. Despite possessing a hydrophilic terminal hydroxyl group, its six-carbon aliphatic backbone and zwitterionic nature often lead to unexpected insolubility in standard biological buffers. This guide bypasses generic advice to provide field-proven, mechanistically grounded strategies that will rescue your compound without compromising your downstream assays.

Mechanistic Breakdown: The Zwitterion Trap

To permanently solve a solubility issue, we must first understand its chemical causality. D-6-HNL contains an


-amino group, an 

-carboxyl group, and a terminal hydroxyl group. In aqueous solutions near neutral pH (specifically between pH 5.6 and 6.0), D-6-HNL exists almost exclusively as a zwitterion—a molecule with both positive (

) and negative (

) charges, resulting in a net electrical charge of zero 1.

When the net charge is zero, ion-dipole interactions between the amino acid and surrounding water molecules are minimized. Simultaneously, the terminal hydroxyl groups and the uncharged aliphatic chains engage in strong intermolecular hydrogen bonding and hydrophobic packing. These intermolecular forces outcompete solvent interactions, causing the molecules to aggregate and precipitate. Overcoming this requires deliberately disrupting these forces by either shifting the pH away from the isoelectric point (pI) or introducing a co-solvent.

ProtonationStates LowPH pH < 4.0 Cationic State (+1) NH3+ / COOH PI pH 5.6 - 6.0 Zwitterion (0) NH3+ / COO- LowPH->PI Add Base SolHigh1 High Solubility (Ion-Dipole Active) LowPH->SolHigh1 PI->LowPH Add Acid HighPH pH > 7.5 Anionic State (-1) NH2 / COO- PI->HighPH Add Base SolLow Precipitation Risk (Minimal Solubility) PI->SolLow HighPH->PI Add Acid SolHigh2 High Solubility (Ion-Dipole Active) HighPH->SolHigh2

Protonation states of D-6-HNL and their direct impact on aqueous solubility.

Diagnostic FAQs: Troubleshooting Your Experiments

Q1: I added D-6-HNL directly to my pH 6.0 PBS buffer, and it immediately formed a cloudy suspension. What went wrong? A1: You have inadvertently placed the molecule exactly at its solubility minimum. The pI of D-6-HNL is approximately 5.6 to 6.0. At pH 6.0, the molecule has a net charge of zero. Solution: Shift the pH of your buffer to either < 4.0 (to protonate the carboxyl group, yielding a net +1 charge) or > 7.5 (to deprotonate the amino group, yielding a net -1 charge). Once the molecule carries a net charge, electrostatic repulsion prevents aggregation, and ion-dipole interactions drive dissolution.

Q2: My downstream enzymatic assay is highly sensitive to pH changes and must be run at pH 6.5. How can I dissolve D-6-HNL without altering my final buffer pH? A2: When pH manipulation is not an option, you must rely on solvent-mediated disruption of the intermolecular forces using the "Co-Solvent Spike" method. Solution: Dissolve your D-6-HNL powder in 100% Dimethyl Sulfoxide (DMSO) to create a highly concentrated stock solution. Slowly titrate this stock into your pH 6.5 aqueous buffer under constant high-shear vortexing. A final concentration of 5-10% DMSO is typically sufficient to maintain solubility while remaining well-tolerated by most biological assays 2, 3.

Q3: I am working with Fmoc-protected D-6-HNL for Solid-Phase Peptide Synthesis (SPPS). It won't dissolve in any aqueous buffer. Why? A3: The addition of the Fluorenylmethyloxycarbonyl (Fmoc) protecting group adds massive steric bulk and hydrophobicity to the molecule, completely overriding any zwitterionic solubility dynamics. Fmoc-protected amino acids are fundamentally insoluble in water. Solution: Do not use aqueous buffers. Fmoc-D-6-HNL must be dissolved in pure organic solvents such as Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) prior to coupling reactions.

Quantitative Data: Buffer Compatibility & Solubility Profiles

ParameterConditionNet ChargeSolubility CapacityRecommended Buffer / Solvent
Cationic State pH < 4.0+1High (>50 mg/mL)0.1 M HCl, Citrate buffer
Zwitterionic State pH 5.6 – 6.00Minimal (<1 mg/mL)Avoid pure aqueous buffers
Anionic State pH > 7.5-1High (>50 mg/mL)Tris-HCl, Phosphate (pH 8.0)
Co-Solvent System pH 6.0 – 7.00Moderate (5-10 mg/mL)5-10% DMSO in PBS
Protected (Fmoc) Any pHN/AInsoluble in water100% DMF or NMP

Validated Experimental Protocols

The following protocols are designed as self-validating systems . If a step fails, the protocol inherently alerts you to the failure before you ruin your downstream experiment.

Workflow Start D-6-HNL Solubilization CheckForm Determine Molecular State Start->CheckForm FreeAA Free Amino Acid CheckForm->FreeAA Protected Protected (e.g., Fmoc) CheckForm->Protected CheckPH Check Buffer pH vs pI FreeAA->CheckPH Cosolvent Dissolve in 100% DMSO Protected->Cosolvent AdjustPH Shift pH < 4.0 or > 7.5 CheckPH->AdjustPH pH near 5.6-6.0 Sonicate Gentle Sonication (37°C) CheckPH->Sonicate pH is optimal AdjustPH->Sonicate Dilute Dilute into Aqueous Buffer Cosolvent->Dilute Dilute->Sonicate Verify Verify Optical Clarity Sonicate->Verify

Workflow for troubleshooting D-6-Hydroxynorleucine solubility based on molecular state.

Protocol A: The pH-Shift Solubilization Method (For Free D-6-HNL)

Causality Note: The addition of a zwitterionic amino acid will inherently alter the buffer's pH. Therefore, this protocol mandates pH verification after dissolution.

  • Weigh the required mass of free D-6-HNL and suspend it in 80% of your final target volume of distilled water (the solution will be cloudy).

  • Add 1M HCl or 1M NaOH dropwise while actively monitoring with a calibrated pH meter. Continue until the solution clears completely, indicating the solubility threshold has been crossed.

  • Verify the pH is either < 4.0 or > 7.5.

  • Bring the solution to the final volume using water or a concentrated buffer stock.

  • Self-Validation Step: Measure the final pH and visually inspect for precipitation after 30 minutes at room temperature. If the solution turns cloudy, the buffering capacity was insufficient, the pH drifted back toward 6.0, and the pH adjustment must be repeated.

Protocol B: The Co-Solvent Solubilization Method (For Assay-Sensitive Applications)

Causality Note: Rapid addition of aqueous buffer directly to organic stocks causes localized supersaturation and irreversible crashing. This protocol uses a reverse-addition, high-shear approach.

  • Weigh D-6-HNL and dissolve it completely in 100% DMSO to create a 100x concentrated stock.

  • Self-Validation Step: Inspect the DMSO stock. It must be optically clear. If it is cloudy, the compound has degraded, or you have insoluble impurities in your batch. Do not proceed.

  • Prepare the target aqueous buffer (e.g., PBS pH 6.5) in a separate vessel.

  • Place the aqueous buffer on a magnetic stirrer at medium-high speed to create a vortex.

  • Slowly inject the DMSO stock directly into the center of the vortex to prevent localized concentration gradients.

  • Sonicate the final mixture at 37°C for 5 minutes to ensure complete integration and stabilization of the micro-emulsion.

References

  • Creative Proteomics. Isoelectric Point of Amino Acids: Calculation and Applications. Retrieved from 1

  • Benchchem. Technical Support Center: Enhancing the Solubility of Peptides with Unnatural Amino Acids. Retrieved from 2

  • ACS Publications. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions. Organic Letters. Retrieved from 3

Sources

Technical Support Center: D-6-Hydroxynorleucine Stability & Handling Guide

Author: BenchChem Technical Support Team. Date: March 2026

Product: D-6-Hydroxynorleucine (D-2-amino-6-hydroxyhexanoic acid) CAS: 16509-61-8 (D-isomer) / 374899-60-2 (Fmoc derivative) Application: Peptide synthesis, non-canonical amino acid incorporation, drug development.

Part 1: The Stability Matrix

As a Senior Application Scientist, I often see researchers treat all amino acid derivatives identically. This is a critical error. D-6-Hydroxynorleucine contains a primary


-hydroxyl group and an 

-amino group. Unlike aliphatic amino acids (e.g., Leucine), this compound is chemically active at both ends, creating specific vulnerabilities to lactonization and oxidation .

Use this matrix to determine the optimal conditions for your experiment.

Stability Profile: pH & Temperature
ConditionpH RangeStability RatingPrimary Degradation MechanismRecommendation
Acidic pH < 3.0Low

-Lactonization
: Acid-catalyzed cyclization to form 6-membered or 7-membered lactone rings (caprolactone derivative).
Avoid for long-term storage.[1] Use immediately if acid cleavage is required.
Neutral pH 6.0–7.5High Minimal. Zwitterionic form is most stable.Optimal for aqueous stock solutions (short-term).
Basic pH > 9.0Moderate Oxidation : The primary alcohol is susceptible to oxidation to aldehyde/carboxylate anions in the presence of dissolved oxygen.Degas buffers. Store under inert gas (

or Ar).
Frozen N/AHigh N/AStore at -20°C or -80°C .[2]
Room Temp 25°CModerate Slow oxidation/dimerization over weeks.Acceptable for <24h usage.
Heated > 40°CLow Accelerated intermolecular esterification (oligomerization).Do not heat to dissolve unless absolutely necessary.

Part 2: Troubleshooting & FAQs

Q1: My aqueous stock solution of D-6-Hydroxynorleucine has turned slightly yellow or cloudy. Is it still usable?

Verdict: Likely Compromised.

  • The Science: The yellowing often indicates the oxidation of the

    
    -hydroxyl group to an aldehyde (adipic semialdehyde derivative), which can subsequently undergo aldol-like condensations or polymerize to form chromophores. Cloudiness suggests oligomerization  (intermolecular esterification), where the hydroxyl of one molecule reacts with the carboxyl of another, forming insoluble polyesters.
    
  • Action: Discard the solution. For future preparations, use degassed water (boiled and cooled under nitrogen) and store in amber vials to minimize photo-oxidation.

Q2: I observe a "split peak" or a new peak at a longer retention time during HPLC analysis.

Verdict: Lactonization or Dimerization.

  • The Science:

    • Lactonization: Under acidic HPLC conditions (e.g., 0.1% TFA), D-6-Hydroxynorleucine can cyclize to form a lactone. This is less polar than the free acid, causing a shift to a longer retention time.

    • Dimerization: At high concentrations (>10 mM), intermolecular esterification occurs.

  • Troubleshooting:

    • Check your mobile phase pH. If pH < 2, try a milder buffer (e.g., Ammonium Acetate pH 4.5).

    • Run a concentration gradient. If the new peak area scales non-linearly with concentration, it is likely a dimer.

Q3: The compound is not dissolving completely in water at the target concentration (50 mM).

Verdict: Isoelectric Point (pI) Aggregation.

  • The Science: Like all zwitterions, solubility is lowest at the isoelectric point (pI), where the net charge is zero, maximizing crystal lattice energy.

  • Action:

    • Do not heat.

    • Adjust the pH slightly away from the pI (approx pH 5.5–6.0). Adding a small amount of dilute acetic acid or ammonium hydroxide can drastically improve solubility by ionizing the molecule.

    • Sonication (30 seconds, ice bath) is preferred over heating.

Part 3: Standard Operating Procedures (SOPs)

SOP-01: Reconstitution and Storage

Objective: Maximize the half-life of D-6-Hydroxynorleucine in solution.

  • Solvent Choice: Use Milli-Q water or PBS (pH 7.4) . Avoid unbuffered acidic solvents (e.g., 0.1 N HCl) for storage.

  • Dissolution:

    • Weigh the powder into a sterile tube.

    • Add solvent to 80% of final volume.

    • Vortex gently. If insoluble, adjust pH dropwise with 0.1 M NaOH or HCl until clear.

    • Bring to final volume.

  • Aliquot & Freeze:

    • Do not store at 4°C for > 1 week.

    • Flash freeze aliquots in liquid nitrogen (if available) and store at -20°C .

    • Avoid freeze-thaw cycles. The phase transition of water can create localized high-concentration/high-acidity pockets that catalyze degradation.

SOP-02: QC Check via TLC

Objective: Rapid purity verification before critical experiments.

  • Stationary Phase: Silica Gel 60 F254 plates.

  • Mobile Phase: n-Butanol : Acetic Acid : Water (4:1:1 v/v/v).

  • Visualization: Ninhydrin stain (detects free amines).

  • Interpretation:

    • Single Spot (

      
      ):  Pure compound.
      
    • High

      
       Spot (
      
      
      
      ):
      Lactone formation (less polar).
    • Streak/Origin Spot: Oligomers/Polymers.

Part 4: Mechanistic Visualization

The following diagram illustrates the degradation pathways of D-6-Hydroxynorleucine. Understanding these pathways allows you to predict stability in your specific buffer system.

G D6HN D-6-Hydroxynorleucine (Native Zwitterion) Lactone ε-Lactone (Cyclized) D6HN->Lactone Acidic pH (pH < 3) Heat Oligomer Oligomers (Polyesters) D6HN->Oligomer High Conc. Dehydration Aldehyde Adipic Semialdehyde (Oxidized) D6HN->Aldehyde Basic pH (pH > 9) Oxidants/O2 Lactone->D6HN Hydrolysis (pH > 7)

Figure 1: Degradation pathways of D-6-Hydroxynorleucine. Acidic conditions favor lactonization, while oxidative environments favor aldehyde formation.

References

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 5288041, 6-hydroxy-D-norleucine. Retrieved from [Link]

  • Journal of Agricultural and Food Chemistry . Stability of the Glycated Amino Acid Pyrraline During Oxidation. Retrieved from [Link]

Sources

Preventing racemization during the synthesis of D-6-Hydroxynorleucine.

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Preventing Racemization

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the challenging synthesis of non-proteinogenic amino acids, specifically focusing on maintaining the stereochemical integrity of D-6-Hydroxynorleucine. As your Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your synthetic routes effectively.

Introduction: The Challenge of Stereochemical Control

The synthesis of enantiomerically pure non-proteinogenic amino acids like D-6-Hydroxynorleucine is a critical task in modern drug discovery. The biological activity of chiral molecules is intrinsically tied to their three-dimensional structure. The presence of the unwanted L-enantiomer, even in small amounts, can lead to reduced efficacy, altered pharmacological profiles, or undesired off-target effects.

Racemization—the conversion of a pure enantiomer into a mixture of both D and L forms—is a persistent threat during multi-step synthesis. The primary culprit is often the activation of the carboxylic acid group, which increases the acidity of the α-proton. Subsequent deprotonation by a base leads to a planar enolate intermediate, which can be re-protonated from either face, scrambling the stereocenter. This guide provides a comprehensive framework for understanding, preventing, and troubleshooting racemization in your synthesis of D-6-Hydroxynorleucine.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the prevention of racemization during the synthesis of D-6-Hydroxynorleucine.

Q1: What is the primary mechanism of racemization during amino acid synthesis?

A1: The most common pathway for racemization during the chemical manipulation of α-amino acids is through the formation of an azlactone (or oxazolone) intermediate.[1] This occurs when the carboxyl group is activated (e.g., to form an active ester or acid chloride for coupling). The activated carbonyl group is highly susceptible to intramolecular attack by the oxygen of the N-acyl protecting group, forming a cyclic oxazolone. This intermediate readily tautomerizes to a version where the original chiral center is now a planar, achiral double bond. Subsequent reaction or hydrolysis can occur from either face of this planar intermediate, leading to a racemic or epimerized product.[1][2]

Q2: Are there specific reaction conditions that are known to promote racemization?

A2: Yes, several factors can significantly increase the rate of racemization. These include:

  • Strong, Sterically Unhindered Bases: Bases like diisopropylethylamine (DIPEA) or triethylamine (TEA) can readily abstract the α-proton, promoting enolization and racemization.[1][3]

  • High Reaction Temperatures: Increased thermal energy accelerates the rate of both oxazolone formation and enolization.[1] Performing reactions at lower temperatures (e.g., 0 °C) is a common and effective mitigation strategy.[1]

  • Prolonged Activation Times: Allowing an activated amino acid to sit in solution for an extended period before the coupling reaction increases the opportunity for it to cyclize into the problematic oxazolone intermediate.[3]

  • Choice of Coupling Reagent: Certain coupling reagents, particularly carbodiimides like DCC or DIC used without racemization-suppressing additives, are more prone to causing racemization.[3][4]

Q3: What are the principal strategies for synthesizing the D-enantiomer specifically, while avoiding the L-form?

A3: To ensure the exclusive or near-exclusive formation of the D-enantiomer, several stereocontrolled strategies are employed:

  • Chiral Auxiliaries: This is a powerful and reliable method where a temporary, enantiopure chemical group (the auxiliary) is attached to the substrate.[5] This auxiliary directs a subsequent chemical transformation, such as alkylation, to occur on a specific face of the molecule, thereby setting the desired stereochemistry.[5] The auxiliary is then cleaved and can often be recovered.

  • Enzymatic Synthesis: Biocatalysis offers exceptional stereoselectivity. Enzymes like D-amino acid oxidases or specific dehydrogenases can be used in reductive amination pathways to convert a keto-acid precursor into the desired D-amino acid with very high optical purity.[6]

  • Chiral Pool Synthesis: This approach starts with a readily available, enantiopure natural product (like a D-amino acid or D-sugar) and modifies it through a series of stereoretentive reactions to arrive at the target molecule.

Q4: How do I choose appropriate protecting groups for the α-amino and 6-hydroxyl functionalities?

A4: The key is to use an "orthogonal" protecting group strategy, where each group can be removed under conditions that do not affect the others.[7][8]

  • For the α-Amino Group: The tert-butyloxycarbonyl (Boc) group is an excellent choice. It is stable to many reaction conditions but is easily removed with a mild acid like trifluoroacetic acid (TFA).[9] It is generally preferred over the Fmoc group in this context, as Fmoc removal requires a base (piperidine), which could risk epimerization of the sensitive α-carbon.[4][10]

  • For the 6-Hydroxyl Group: A silyl ether, such as a tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ether, is ideal. These groups are robust but can be cleanly removed using a fluoride source (e.g., TBAF) without affecting the Boc group or the stereocenter.

Troubleshooting Guide: Diagnosing and Solving Racemization

When post-synthesis analysis (e.g., via chiral HPLC or GC) reveals a lower than expected enantiomeric excess (e.e.), a systematic approach is needed to identify and resolve the issue.

Troubleshooting Workflow

G start Low Enantiomeric Excess (e.e.) Detected check_base Is a strong, non-hindered base (e.g., DIPEA) being used? start->check_base sol_base SOLUTION: Switch to a sterically hindered base like 2,4,6-collidine or a weaker base like N-methylmorpholine (NMM). Use minimum effective concentration. check_base->sol_base Yes check_temp Is the reaction run at room temperature or elevated? check_base->check_temp No end_node Re-analyze e.e. via Chiral HPLC/GC sol_base->end_node sol_temp SOLUTION: Perform the reaction at a lower temperature (e.g., 0°C or -20°C). Monitor reaction progress carefully. check_temp->sol_temp Yes check_coupling What coupling reagents are in use? check_temp->check_coupling No sol_temp->end_node sol_coupling SOLUTION: If using a carbodiimide (DIC/DCC), ensure an additive like Oxyma or HOBt is included. Alternatively, switch to a low-racemization phosphonium or uronium salt. check_coupling->sol_coupling Yes check_activation Is there a long pre-activation step? check_coupling->check_activation No sol_coupling->end_node sol_activation SOLUTION: Minimize pre-activation time. Add the coupling reagent to the amino acid/additive mixture immediately before introducing it to the reaction. check_activation->sol_activation Yes check_activation->end_node No sol_activation->end_node

Caption: Troubleshooting flowchart for low enantiomeric excess.

Common Problems and Solutions Table
Problem Probable Cause Recommended Solution & Explanation
Significant (>5%) L-enantiomer detected. Base-induced epimerization. The base used for deprotonation (e.g., LDA for alkylation) or during a coupling step is too strong or not sterically hindered, leading to racemization. Switch to a more hindered base like 2,4,6-collidine or N-methylmorpholine (NMM) for coupling steps. [3] For asymmetric alkylations, ensure precise control of stoichiometry and temperature.
Racemization observed after carboxyl activation/coupling. Oxazolone formation. The activated ester intermediate is cyclizing before it can react with the nucleophile. 1. Lower the reaction temperature to 0°C or below. [1] 2. Use a racemization-suppressing additive like Oxyma or HOBt with your coupling reagent (e.g., DIC). [1][4] These additives form active esters that are more resistant to oxazolone formation.
Low diastereoselectivity in a chiral auxiliary-based synthesis. Poor facial shielding by the auxiliary. The chiral auxiliary is not effectively blocking one face of the enolate during the alkylation step. 1. Re-evaluate the auxiliary. Evans' oxazolidinones are generally very effective. 2. Ensure the enolization conditions are optimal. For boron enolates (using Bu₂BOTf), the geometry of the enolate is critical for high diastereoselectivity.[11] 3. Check the purity of the electrophile.
Product racemizes during workup or purification. Exposure to acidic or basic conditions. The protecting groups may be labile, or the stereocenter may epimerize under the purification conditions. 1. Use neutral workup conditions whenever possible. 2. For chromatography, consider using a buffer in the mobile phase or pre-treating the silica gel with a small amount of a non-nucleophilic base (like triethylamine) to neutralize acidic sites.

Recommended Protocols for Enantioselective Synthesis

To practically eliminate racemization, a synthesis designed from the outset for stereocontrol is paramount. The following is a detailed protocol based on the highly reliable Evans' Asymmetric Alkylation methodology.

Protocol 1: Asymmetric Synthesis via an Evans' Oxazolidinone Auxiliary

This method establishes the D-stereocenter through a highly diastereoselective alkylation of a chiral N-acyloxazolidinone.

G cluster_0 Phase 1: Acylation cluster_1 Phase 2: Asymmetric Alkylation (Stereocenter Formation) cluster_2 Phase 3: Auxiliary Cleavage & Final Steps a1 1. Couple (R)-4-benzyl-2-oxazolidinone with bromoacetyl bromide a2 2. Purify N-bromoacetyl oxazolidinone b1 3. Form sodium enolate with NaHMDS at -78°C a2->b1 b2 4. Add TBDMS-protected 4-bromobut-1-ene b1->b2 b3 5. Allow to warm slowly; quench reaction b2->b3 b4 6. Purify alkylated product b3->b4 c1 7. Cleave auxiliary with LiOH/H₂O₂ b4->c1 c2 8. Protect α-amine with Boc anhydride c1->c2 c3 9. Ozonolysis of terminal alkene to aldehyde c2->c3 c4 10. Reduce aldehyde to primary alcohol c3->c4 c5 11. Deprotect silyl ether to yield D-6-Hydroxynorleucine derivative c4->c5

Caption: Workflow for Evans' Asymmetric Alkylation approach.

Step-by-Step Methodology:

  • Acylation of the Chiral Auxiliary:

    • Dissolve (R)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF under an argon atmosphere and cool to -78°C.

    • Add n-butyllithium (1.05 eq) dropwise and stir for 15 minutes.

    • In a separate flask, dissolve bromoacetyl bromide (1.1 eq) in anhydrous THF and add it dropwise to the lithiated auxiliary solution.

    • Stir at -78°C for 30 minutes, then warm to 0°C and stir for an additional hour.

    • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. Purify the resulting N-bromoacetyl oxazolidinone by flash chromatography.

  • Diastereoselective Alkylation:

    • Dissolve the N-bromoacetyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78°C.

    • Add sodium hexamethyldisilazide (NaHMDS) (1.1 eq, 1.0 M solution in THF) dropwise. Stir for 30 minutes to form the sodium enolate.

    • Add a solution of previously synthesized (4-bromobut-1-yl)oxy(tert-butyl)dimethylsilane (1.2 eq) in THF.

    • Stir at -78°C for 4 hours, then allow the reaction to warm slowly to room temperature overnight.

    • Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, and purify by flash chromatography to yield the alkylated product with high diastereoselectivity.

  • Auxiliary Cleavage and Final Modifications:

    • Dissolve the purified product (1.0 eq) in a 3:1 mixture of THF and water, and cool to 0°C.

    • Add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (2.0 eq).

    • Stir vigorously for 4 hours. Quench excess peroxide with aqueous sodium sulfite.

    • Isolate the carboxylic acid. The chiral auxiliary can be recovered from the organic layer.

    • Protect the free amine of the resulting acid with Boc anhydride ((Boc)₂O) under standard conditions to yield the stable, protected amino acid. Subsequent standard functional group manipulations (e.g., ozonolysis of the terminal alkene followed by reduction) will yield the final Boc-protected D-6-Hydroxynorleucine.

Protocol 2: Enzymatic Reductive Amination

This "green chemistry" approach uses an enzyme to set the stereocenter with near-perfect fidelity.

  • Substrate Synthesis: Synthesize the precursor molecule, 6-hydroxy-2-oxohexanoic acid, via established organic chemistry methods.

  • Enzymatic Reaction:

    • Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.5).

    • Add 6-hydroxy-2-oxohexanoic acid (1.0 eq), an ammonia source (e.g., ammonium chloride), and a nicotinamide cofactor (NADH or NADPH, 1.2 eq).

    • Initiate the reaction by adding a suitable D-amino acid dehydrogenase enzyme.

    • If necessary, include a cofactor regeneration system (e.g., glucose and glucose dehydrogenase) to use a catalytic amount of the expensive NADH/NADPH.[6]

  • Workup and Purification:

    • Monitor the reaction for completion by HPLC or LC-MS.

    • Once complete, denature the enzyme by adjusting the pH or by heating, and remove the precipitated protein by centrifugation.

    • Purify the resulting D-6-hydroxynorleucine from the aqueous solution using ion-exchange chromatography. This method typically yields the product with >99% e.e.[6]

References

  • Gante, J. (1994). Chiral Auxiliaries with a Switching Center: New Tools in Asymmetric Synthesis. Application to the Synthesis of Enantiomerically Pure (R)- and (S)-α-Amino Acids. The Journal of Organic Chemistry. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • D'Oca, M. G. M., et al. (n.d.). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). 3.1 Amino Acid Derived Auxiliaries: Amino Acids as Chiral Auxiliaries | Request PDF. Retrieved from [Link]

  • ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Albericio, F., et al. (2009, April 13). Amino Acid-Protecting Groups. Chemical Reviews. Retrieved from [Link]

  • Liu, L., et al. (2023, September 1). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Retrieved from [Link]

  • ResearchGate. (n.d.). Vanlev: Enzymatic synthesis of (S)-6-hydroxynorleucine by reductive amination. Retrieved from [Link]

  • Hanson, R. L., et al. (2000). Enzymatic synthesis of L-6-hydroxynorleucine. Enzyme and Microbial Technology. Retrieved from [Link]

  • SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]

  • Vasilevsky, V., & Bachi, M. D. (2010). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology. Retrieved from [Link]

  • Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

  • MDPI. (2023, December 8). Epimerisation in Peptide Synthesis. Retrieved from [Link]

Sources

Optimizing HPLC conditions for the separation of hydroxynorleucine isomers.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Hydroxynorleucine Isomer Separation

Current Status: Online Agent: Senior Application Scientist (Chromatography Division) Ticket ID: HNL-ISO-OPT-001 Subject: Optimization of HPLC conditions for Hydroxynorleucine (Hnl) positional and stereoisomers.[1]

Executive Summary: The Separation Challenge

Welcome to the technical support center. You are likely dealing with Hydroxynorleucine (Hnl) , a non-standard amino acid often encountered as a byproduct of Norleucine misincorporation or oxidative stress on Methionine analogs.

The separation challenge here is twofold:

  • Regioisomerism: Distinguishing the position of the hydroxyl group (e.g., 3-hydroxynorleucine vs. 4-hydroxynorleucine vs. 6-hydroxynorleucine).[1]

  • Stereoisomerism: Resolving enantiomers (D- vs. L-) and, for internal hydroxylations (positions 3, 4, or 5), diastereomers (threo vs. erythro).

Standard C18 protocols often fail because underivatized Hnl is too polar to retain well, and isomers possess nearly identical hydrophobic footprints. This guide provides two validated workflows: Indirect Chiral Derivatization (Marfey’s Method) for high sensitivity/stereoresolution, and HILIC/Mixed-Mode for direct analysis of regioisomers.

Part 1: Method Selection Decision Matrix

Before starting, determine your primary separation goal using the logic flow below.

MethodSelection Start START: Define Separation Goal IsomerType Isomer Type? Start->IsomerType Stereo Stereoisomers (D- vs L- or Diastereomers) IsomerType->Stereo Chirality Critical Regio Regioisomers (3-OH vs 4-OH vs 6-OH) IsomerType->Regio Position Critical Sensitivity High Sensitivity Required? (e.g., Biological Matrix) Stereo->Sensitivity HILIC PROTOCOL B: HILIC / Mixed-Mode (Direct Analysis) Regio->HILIC Polarity Differences Marfey PROTOCOL A: Marfey's Derivatization (C18 Column) Sensitivity->Marfey Yes (UV/Fluorescence/MS) Chiral PROTOCOL C: Chiral Crown Ether (Direct Chiral) Sensitivity->Chiral No (Standard UV)

Figure 1: Decision matrix for selecting the optimal chromatographic mode based on isomer type and sensitivity requirements.

Part 2: Protocol A - Marfey’s Method (The Gold Standard)

Best for: Separating D/L enantiomers and diastereomers (e.g., threo vs erythro 3-hydroxynorleucine) with high sensitivity.[1] Mechanism: The reagent (FDAA) reacts with the amine to form diastereomers.[2] These now have sufficiently different hydrophobicities to separate on a standard achiral C18 column.[1]

Reagents & Conditions
  • Derivatizing Agent: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA / Marfey’s Reagent).[1][2]

  • Column: High-efficiency C18 (e.g., 150 x 4.6 mm, 3 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5) or 0.1% Formic Acid (if using MS).[1][3]

  • Mobile Phase B: Acetonitrile (ACN).[1]

Step-by-Step Workflow
  • Reaction: Mix 50 µL sample (amino acid solution) + 100 µL FDAA (1% in acetone) + 20 µL 1M NaHCO₃.

  • Incubation: Heat at 40°C for 60 minutes. (Do not exceed 1 hour to prevent racemization).

  • Quenching: Add 20 µL 1M HCl to stop the reaction and neutralize.

  • Separation: Inject onto C18.

Gradient Profile (Standard C18)
Time (min)% Mobile Phase B (ACN)Flow Rate (mL/min)Comment
0.0101.0Equilibration
2.0101.0Load
35.0601.0Linear Gradient
36.0901.0Wash
40.0101.0Re-equilibration

Elution Logic: The L-L diastereomer (L-FDAA reacted with L-Hnl) typically elutes before the L-D diastereomer.[1] This allows for easy identification of trace D-isomers in L-samples.[1]

Part 3: Protocol B - HILIC/Mixed-Mode (Direct Analysis)[1]

Best for: Positional isomers (Regioisomers) where derivatization is undesirable.[1] Mechanism: Hydroxynorleucine isomers have different pKa values and polarities depending on the proximity of the -OH group to the amine/carboxyl group. HILIC exploits these subtle polarity shifts.[1]

Recommended Column Chemistry
  • Zwitterionic HILIC (ZIC-HILIC): Excellent for separating neutral vs. zwitterionic forms.[1]

  • Mixed-Mode (e.g., SIELC Obelisc N): Combines HILIC and Ion-Exchange.[1] This is superior for separating 4-OH vs 5-OH isomers because the ion-exchange component senses the "shielding" effect of the hydroxyl group on the ammonium center.

Experimental Conditions
  • Mobile Phase A: 20 mM Ammonium Formate, pH 3.0.[4]

  • Mobile Phase B: Acetonitrile.[1]

  • Mode: Isocratic or Shallow Gradient (High Organic).[1]

ParameterSettingRationale
Organic % 70-85% ACNHILIC retention requires high organic content.[1]
Buffer pH 3.0 - 3.5Keeps the carboxyl group partially protonated and the amine fully protonated, maximizing ionic interaction differences.
Temperature 35°CReduces mobile phase viscosity and improves mass transfer for sharper peaks.[1]

Part 4: Troubleshooting & FAQs

Q1: My peaks are co-eluting. How do I improve resolution ( )?

Diagnosis: The isomers have identical hydrophobicities (in RP) or ionic states. Solution:

  • Change the Selectivity: If using C18, switch to a Phenyl-Hexyl column.[1] The

    
     interactions often discriminate between isomers based on the spatial orientation of the -OH group relative to the aromatic ring.
    
  • Adjust pH (Critical): For 3-hydroxynorleucine vs 6-hydroxynorleucine, the pKa of the amine shifts slightly due to the inductive effect of the hydroxyl group. Run a pH scout at pH 2.5, 4.5, and 6.0.

Q2: I see "Ghost Peaks" in my Marfey's analysis.

Diagnosis: This is likely unreacted FDAA or its hydrolysis product (dinitrophenol).[1] Solution:

  • FDAA elutes late in the gradient (usually after the amino acids).

  • Action: Extend your gradient wash step (90% B) to 5-10 minutes to clear the reagent before the next injection.

  • Verification: Run a "Blank" derivatization (Reagent + Buffer only) to identify reagent peaks.

Q3: The D- and L- peaks are baseline separated, but the diastereomers (threo/erythro) are overlapping.

Diagnosis: Marfey's reagent is excellent for D vs L, but sometimes struggles with diastereomers of the same chirality (e.g., L-threo vs L-erythro). Solution:

  • Flatten the Gradient: Change the slope from 1.5% B/min to 0.5% B/min around the elution time.

  • Temperature Effect: Lower the column temperature to 15-20°C. While this broadens peaks slightly, it often increases selectivity (

    
    ) for steric isomers.
    

Part 5: Troubleshooting Logic Flow

Use this flow to diagnose poor separation results.

Troubleshooting Problem Problem: Poor Separation CheckRetention Is Retention Factor (k) > 2? Problem->CheckRetention LowRetention No: Analyte elutes with void volume CheckRetention->LowRetention No HighRetention Yes: Peaks retain but co-elute CheckRetention->HighRetention Yes FixLow Action: Switch to HILIC or Derivatize (Marfey's) LowRetention->FixLow CheckpH Action: Check pH vs pKa. Are isomers ionized differently? HighRetention->CheckpH ChangeCol Action: Change Stationary Phase (C18 -> Phenyl-Hexyl) CheckpH->ChangeCol pH optimization failed

Figure 2: Logical troubleshooting steps for resolving co-elution or retention issues.

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[1][3][5][6][7][8][9]

  • Fujii, K., et al. (1997). A nonempirical method using LC/MS for determination of the absolute configuration of constituent amino acids in a peptide: Combination of Marfey's method with mass spectrometry. Analytical Chemistry.

  • Rosenthal, G. A., & Saenger, P. (1969). Beta-hydroxynorleucine: separation of its isomers and biological studies. National Institutes of Health.

  • SIELC Technologies. (2024).[1] Separation of Amino Acid Isomers using Mixed-Mode Chromatography. Application Note.

  • BenchChem. (2025).[1][5] Technical Support Center: Optimizing HPLC Parameters for Hydroxy-amino acid Separation.

Disclaimer: Experimental conditions may vary based on specific sample matrices.[1] Always perform a gradient scouting run when transferring methods between different HPLC systems.

Sources

Technical Support Center: Strategies to Enhance the Cellular Uptake of D-6-Hydroxynorleucine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for D-6-Hydroxynorleucine. This guide is designed for researchers, scientists, and drug development professionals who are working with this unique, non-proteinogenic amino acid. Given that specific cellular uptake mechanisms for D-6-Hydroxynorleucine (also known as Hexahomoserine) are not extensively documented in published literature, this resource provides a framework of hypothesis-driven strategies and troubleshooting guides based on established principles of amino acid transport and advanced drug delivery techniques.[1][2][3]

Our goal is to equip you with the foundational knowledge and practical protocols to systematically investigate and enhance the intracellular delivery of D-6-Hydroxynorleucine for your specific research applications.

I. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.

Issue 1: Low or Undetectable Intracellular Concentration of D-6-Hydroxynorleucine

Question: We've treated our cells with D-6-Hydroxynorleucine, but subsequent analysis by LC-MS/MS shows very low or no detectable compound inside the cells. What are the potential causes and how can we troubleshoot this?

Answer: This is a common and multifaceted issue. The root cause can range from the inherent properties of the cell line to the specifics of your experimental setup. Let's break down the potential causes and solutions systematically.

Potential Cause A: Inefficient Transporter-Mediated Uptake

  • The "Why": As a non-proteinogenic amino acid, D-6-Hydroxynorleucine likely relies on endogenous amino acid transporters to enter the cell.[4] However, the expression levels and substrate specificity of these transporters can vary dramatically between different cell types. Your chosen cell line may have low expression of the required transporters, or endogenous amino acids in your culture medium may be outcompeting D-6-Hydroxynorleucine for transporter binding.[5][6] Key candidate transporters for neutral amino acids include L-type Amino Acid Transporter 1 (LAT1) and Alanine, Serine, Cysteine Transporter 2 (ASCT2), which are known for their broad substrate promiscuity.[4][5][7][8]

  • Troubleshooting & Optimization Steps:

    • Characterize Transporter Expression: Profile the expression of key amino acid transporters (e.g., LAT1/SLC7A5, ASCT2/SLC1A5) in your cell line using qPCR or Western blot. If expression is low, consider using a different cell line known for high expression of these transporters (many cancer cell lines, for instance, upregulate LAT1 and ASCT2).[4][5]

    • Competitive Inhibition Assay: To determine if competition is an issue, perform uptake experiments in an amino acid-free buffer (e.g., Hanks' Balanced Salt Solution - HBSS) for a short duration (30-60 minutes) to minimize cell stress. Compare the uptake in this condition to the uptake in your complete culture medium. A significant increase in uptake in the amino acid-free buffer would strongly suggest competition.

    • Trans-stimulation Assay: To test if your compound is a substrate for an antiporter like LAT1, preload the cells with a known LAT1 substrate (like L-Leucine) and then measure the efflux of this substrate when the cells are exposed to extracellular D-6-Hydroxynorleucine.[8] An increase in efflux suggests that D-6-Hydroxynorleucine is being transported into the cell in exchange.

Potential Cause B: Compound Instability or Degradation

  • The "Why": Small molecules can be unstable in culture medium, especially over long incubation periods at 37°C. The compound could be degrading before it even has a chance to be taken up by the cells.

  • Troubleshooting & Optimization Steps:

    • Assess Stability: Incubate D-6-Hydroxynorleucine in your complete cell culture medium (without cells) at 37°C for the duration of your typical experiment (e.g., 4, 8, 24 hours). At each time point, take an aliquot of the medium and analyze the concentration of the intact compound by HPLC or LC-MS/MS.[9]

    • Mitigate Instability: If degradation is observed, consider shortening the incubation time or refreshing the medium with a new compound at regular intervals during long-term experiments.[10]

Potential Cause C: Inaccurate Quantification

  • The "Why": Quantifying intracellular small molecules is technically demanding.[11] Inefficient cell lysis, loss of the analyte during sample preparation, or matrix effects during LC-MS/MS analysis can all lead to an underestimation of the true intracellular concentration.[12]

  • Troubleshooting & Optimization Steps:

    • Optimize Lysis & Extraction: Test different cell lysis and extraction protocols. A common method involves washing the cell pellet with ice-cold PBS, followed by lysis and protein precipitation with a cold organic solvent like methanol or acetonitrile.[9] Ensure you vortex thoroughly and centrifuge at high speed to pellet all debris.

    • Use a Stable Isotope-Labeled Internal Standard: The gold standard for quantification is to use a stable isotope-labeled version of D-6-Hydroxynorleucine as an internal standard. This will correct for any analyte loss during sample processing and for matrix effects during MS analysis. If this is not available, a structurally similar analog can be used.[12]

    • Validate Your Assay: Perform a full method validation, including creating a standard curve by spiking known concentrations of D-6-Hydroxynorleucine into lysates from untreated cells. This will help you determine the limit of quantification (LOQ) and ensure your assay is sensitive enough.[13][14]

Issue 2: High Cellular Toxicity Observed with Uptake Enhancement Strategy

Question: We've started using a delivery vehicle (e.g., a cell-penetrating peptide or liposome) to enhance uptake, but we're seeing significant cell death. How can we distinguish between the toxicity of our compound and the toxicity of the delivery system?

Answer: This is a critical step in validating any delivery strategy. The delivery vehicle itself can have inherent toxicity, and it's essential to de-convolute this from the effect of your cargo.

  • The "Why": Many delivery systems, such as cationic peptides or lipids, can disrupt the cell membrane, leading to cytotoxicity.[15][16] It's crucial to find a concentration that maximizes delivery while minimizing harm to the cells.

  • Troubleshooting & Optimization Steps:

    • Run Parallel Controls: Set up a matrix of experimental conditions to test each component individually and in combination. This is a self-validating system.

      • Cells Only (Negative Control)

      • D-6-Hydroxynorleucine Only

      • Delivery Vehicle Only (e.g., empty liposome or CPP alone)

      • D-6-Hydroxynorleucine + Delivery Vehicle

    • Perform Dose-Response Cytotoxicity Assays: Test a range of concentrations for both your compound and the delivery vehicle. Use standard cytotoxicity assays like MTT, LDH release, or live/dead staining with fluorescent dyes (e.g., Calcein-AM/Propidium Iodide).[17][18][19][20][21] This will allow you to determine the IC50 (half-maximal inhibitory concentration) or LC50 (lethal concentration, 50%) for each component.

    • Optimize the Cargo-to-Vehicle Ratio: For systems like liposomes or CPPs, the ratio of the drug to the carrier is a critical parameter.[15] Systematically vary this ratio to find a formulation that provides good encapsulation/conjugation efficiency and high uptake without inducing excessive toxicity.

Control Group Purpose Expected Outcome if Vehicle is Toxic
Cells Only Baseline cell viabilityHigh viability (>95%)
D-6-Hydroxynorleucine Only Assess intrinsic toxicity of the compoundHigh viability (unless compound is cytotoxic)
Delivery Vehicle Only Assess intrinsic toxicity of the vehicle Decreased viability
Compound + Vehicle Assess combined effectDecreased viability (should be compared to Vehicle Only)

II. Frequently Asked Questions (FAQs)

Strategy-Based Questions

Q1: What are the main strategies to bypass or enhance transporter-mediated uptake of D-6-Hydroxynorleucine?

A1: When endogenous transport is insufficient, you can employ several strategies to actively deliver the compound into cells. The two primary methods are conjugation to cell-penetrating peptides (CPPs) and encapsulation within lipid-based nanoparticles like liposomes.

  • Cell-Penetrating Peptides (CPPs):

    • Mechanism: CPPs are short, typically cationic or amphipathic peptides (5-30 amino acids) that can traverse the cell membrane and carry molecular cargo with them.[22][23] They are often attached to the cargo molecule via a covalent bond.[15] The positively charged amino acids (like arginine and lysine) in many CPPs interact with the negatively charged components of the cell membrane, triggering uptake through mechanisms like direct penetration or endocytosis.[22][24][25]

    • Advantages: High efficiency for a wide range of cargo, including small molecules.[15][26]

    • Considerations: Can lack cell specificity and may have dose-dependent toxicity.[23] The linkage between the CPP and D-6-Hydroxynorleucine must be carefully designed (e.g., a cleavable disulfide bond) if release of the free amino acid inside the cell is required.[15]

  • Liposomal Encapsulation:

    • Mechanism: Liposomes are microscopic vesicles made of one or more lipid bilayers that can encapsulate hydrophilic compounds like amino acids in their aqueous core.[][28] They enter cells primarily through endocytosis.

    • Advantages: Protects the encapsulated compound from degradation, can improve bioavailability, and allows for controlled or sustained release.[][28] Liposome surfaces can also be modified with targeting ligands to direct them to specific cell types.[]

    • Considerations: Encapsulation efficiency can be variable.[29] The lipid composition must be optimized to ensure stability and efficient cellular fusion or endosomal escape. A study on L-arginine and L-citrulline showed that liposomal encapsulation dramatically increased their concentration in plasma and placental tissue.[30]

Q2: My cell model doesn't express high levels of known amino acid transporters. What is an alternative, more universal uptake mechanism I could explore?

A2: You could investigate macropinocytosis. This is a form of endocytosis where the cell engulfs large amounts of extracellular fluid, including any solutes present. Some cell types, particularly certain cancer cells and embryonic stem cells, exhibit high levels of constitutive macropinocytosis to scavenge for nutrients.[31] You can promote the uptake of D-6-Hydroxynorleucine via this pathway by conjugating it to a larger molecule or nanoparticle that is more readily taken up by this mechanism.

Methodology-Based Questions

Q3: What is a robust experimental workflow for quantifying the intracellular uptake of D-6-Hydroxynorleucine?

A3: A reliable workflow is essential for obtaining reproducible data. The following protocol provides a comprehensive, step-by-step approach from cell treatment to data analysis.

G cluster_0 Phase 1: Cell Treatment cluster_1 Phase 2: Sample Preparation cluster_2 Phase 3: Quantification A 1. Seed cells in multi-well plates and allow to adhere overnight. B 2. Wash cells with PBS or HBSS. A->B C 3. Treat cells with D-6-Hydroxynorleucine (and/or delivery vehicle) for a defined time. B->C D 4. Aspirate medium. Wash cells 3x with ice-cold PBS to remove extracellular compound. C->D End of Incubation E 5. Lyse cells and precipitate proteins (e.g., with 80% Methanol containing Internal Standard). D->E F 6. Scrape cells, vortex, and incubate at -20°C to ensure complete lysis. E->F G 7. Centrifuge at high speed (4°C) to pellet cell debris and proteins. F->G H 8. Collect supernatant for analysis. G->H I 9. Analyze supernatant using a validated LC-MS/MS method. H->I Analysis K 11. Calculate intracellular concentration (e.g., pmol/10^6 cells or pmol/mg protein). I->K J 10. Determine cell number or protein concentration from a parallel well for normalization. J->K

Caption: Experimental workflow for quantifying intracellular D-6-Hydroxynorleucine.

Q4: How can I visually confirm that my delivery strategy is working?

A4: Fluorescence microscopy is an excellent tool for qualitative or semi-quantitative assessment. You would need a fluorescently labeled version of D-6-Hydroxynorleucine or a fluorescently labeled delivery vehicle (e.g., a liposome containing a fluorescent lipid or a CPP conjugated to a dye like FITC). By imaging the cells after treatment, you can directly visualize the cellular uptake and subcellular localization of your compound or its carrier.

Pathway & Mechanism Questions

Q5: Which specific amino acid transporters should I prioritize investigating for D-6-Hydroxynorleucine uptake?

A5: Based on its structure as a neutral amino acid, the most likely candidates are the promiscuous transporters that handle large neutral amino acids.

  • LAT1 (SLC7A5): This is a primary transporter for large, hydrophobic neutral amino acids like leucine and phenylalanine.[8] It is an antiporter, meaning it exchanges an extracellular amino acid for an intracellular one.[6] LAT1 is a particularly attractive target because it's highly expressed in many cancers and at the blood-brain barrier.[8]

  • ASCT2 (SLC1A5): This transporter has a broad substrate range that includes small neutral amino acids like glutamine, alanine, and serine.[5][6] Given its role in supplying glutamine to rapidly proliferating cells, it is also frequently overexpressed in cancer.[4] There is evidence of a functional interplay between ASCT2 and LAT1 in cancer cells to support metabolic needs.[4][5][6]

G cluster_transporters Plasma Membrane extracellular Extracellular Space D6H D-6-Hydroxynorleucine membrane intracellular Intracellular Space LAT1 LAT1 (SLC7A5) Large Neutral AAs D6H->LAT1 Hypothesis 1a ASCT2 ASCT2 (SLC1A5) Small Neutral AAs D6H->ASCT2 Hypothesis 1b CPP CPP-Mediated Endocytosis / Direct Penetration D6H->CPP Strategy 2a Lipo Liposome-Mediated Endocytosis D6H->Lipo Strategy 2b LAT1->intracellular ASCT2->intracellular CPP->intracellular Lipo->intracellular

Caption: Potential cellular uptake pathways for D-6-Hydroxynorleucine.

III. References

  • Protheragen. Liposome - Nutritional Ingredients and Manufacturing solutions. [Link]

  • Saleh, A. F., et al. (2018). Cell-Penetrating Peptide-Mediated Therapeutic Molecule Delivery into the Central Nervous System. Current Pharmaceutical Design. [Link]

  • ResearchGate. Methods to measure the intracellular concentration of unlabeled compounds within cultured cells using liquid chromatography/tandem mass spectrometry | Request PDF. [Link]

  • AP&T. (2013). Drug Delivery Using Cell-Penetrating Peptides. [Link]

  • Google Patents. WO2014053879A1 - Cell penetrating peptides for intracellular delivery of molecules.

  • Wikipedia. Cell-penetrating peptide. [Link]

  • Kroepfl, J. F., et al. (2025). Liposomal encapsulation of L-arginine and L-citrulline enhances therapeutic effects in a rat model of Preeclampsia and Fetal Growth Restriction. bioRxiv. [Link]

  • Google Patents. WO1992002244A1 - Accumulation of amino acids and peptides into liposomes.

  • Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]

  • Villalón-Gómez, J. M., et al. (2016). Association with Amino Acids Does Not Enhance Efficacy of Polymerized Liposomes As a System for Lung Gene Delivery. PLoS ONE. [Link]

  • Wang, Q. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Journal of Cell & Molecular Pharmacology. [Link]

  • SciELO. Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. [Link]

  • baseclick. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. [Link]

  • ResearchGate. Amino acid transporters ASCT2 and LAT1 in cancer: Partners in crime?. [Link]

  • Singh, N., et al. (2023). Do Amino Acid Antiporters Have Asymmetric Substrate Specificity?. International Journal of Molecular Sciences. [Link]

  • Kandasamy, P., et al. (2021). ASCT2 and LAT1 Contribution to the Hallmarks of Cancer: From a Molecular Perspective to Clinical Translation. Cancers. [Link]

  • University of Huddersfield Repository. Understanding the mechanistic uptake and exploring the applications of novel amino acid based ion pair complexes. [Link]

  • MDPI. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. [Link]

  • PubChem. 6-Hydroxy-DL-norleucine. [Link]

  • Singh, N., & Ecker, G. F. (2018). Reevaluating the Substrate Specificity of the L-Type Amino Acid Transporter (LAT1). Journal of Biological Chemistry. [Link]

  • Shi, J., et al. (2024). Accelerating Cellular Uptake with Unnatural Amino Acid for Inhibiting Immunosuppressive Cancer Cells. ACS Applied Materials & Interfaces. [Link]

  • Calugi, A., et al. (2025). A Novel HPLC-MS/MS Method for the Intracellular Quantification of the Active Triphosphate Metabolite of Remdesivir: GS-443902. International Journal of Molecular Sciences. [Link]

  • ResearchGate. Relationship of ASCT2, LAT1 and mTOR in the growth and survival of.... [Link]

  • Abu-Remaileh, M., et al. (2022). Amino acid intake strategies define pluripotent cell states. Nature Cell Biology. [Link]

  • Al-Azzam, W., et al. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceuticals. [Link]

  • He, H., et al. (2016). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Drug Delivery. [Link]

  • Taylor & Francis Online. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. [Link]

  • ACS Publications. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. [Link]

  • National Center for Biotechnology Information. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. [Link]

  • ResearchGate. Cellular uptake mechanisms were determined by using small molecules to.... [Link]

  • SlideShare. Quantitative analysis of small molecules in biological samples. [Link]

  • Taylor & Francis Online. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane: Drug Delivery. [Link]

  • PubChem. 6-hydroxy-D-norleucine. [Link]

  • PubMed. Enzymatic synthesis of L-6-hydroxynorleucine. [Link]

  • Drug Development & Delivery. Application of LCMS in small-molecule drug development. [Link]

Sources

Managing potential cytotoxicity of D-6-Hydroxynorleucine in cell lines.

[1]

Topic: Managing Potential Cytotoxicity of D-6-Hydroxynorleucine in Cell Lines

Document ID: TS-HNL-006 | Version: 2.1 | Status: Active[1]

Executive Summary & Compound Identity

D-6-Hydroxynorleucine (also known as (R)-2-amino-6-hydroxyhexanoic acid) is a non-proteinogenic amino acid, often utilized as a lysine isostere in peptide synthesis or as a crystallographic probe.[1] Unlike its L-isomer, the D-enantiomer is generally resistant to proteolysis and mammalian metabolic incorporation.[1]

Critical Distinction: Before proceeding, ensure you are working with the pure chemical substance D-6-Hydroxynorleucine .[1]

  • NOT 6-Diazo-5-oxo-L-norleucine (DON): A potent glutamine antagonist and known cytotoxin.[1]

  • NOT Theranekron D6: A homeopathic preparation of Tarantula cubensis.[1]

If you observe unexpected, potent cytotoxicity (IC50 < 100 µM), immediately verify the compound's identity and enantiomeric purity. D-6-HNL typically exhibits low intrinsic toxicity; observed cell death is often an artifact of solubility issues , pH shifts , or nutrient transport competition .[1]

Preparation & Handling (The "Pre-Analytical" Phase)

Q: My cells are detaching immediately after adding D-6-HNL. Is the compound toxic? A: This is likely a pH shock or osmotic stress event, not specific cytotoxicity.[1] D-6-HNL is a zwitterionic amino acid.[1] Dissolving it directly in media or weak buffers at high concentrations (>10 mM) can drastically alter the pH.[1]

Troubleshooting Protocol: Stock Solution Preparation

  • Solubility: Soluble in water and aqueous buffers.[1]

  • Stability: Stable at room temperature in solid form; store aqueous stocks at -20°C.

Correct Workflow:

  • Dissolution: Dissolve D-6-HNL in sterile ultrapure water (Milli-Q) or PBS.

  • pH Adjustment: Measure pH. If < 7.2 or > 7.6, adjust carefully with 1N NaOH or HCl.[1] Cell lines are highly sensitive to pH shifts caused by high-concentration amino acid additions.[1]

  • Filtration: Sterile filter (0.22 µm). Do not autoclave.[1]

  • Osmolality Check: If working at >5 mM final concentration, measure osmolality. It should remain within 280–320 mOsm/kg.[1]

Mechanism of Action & Cytotoxicity Management

Q: I see a dose-dependent reduction in viability over 48 hours. What is the mechanism? A: At millimolar concentrations, D-6-HNL can mimic L-Lysine.[1] It may compete with L-Lysine for entry via Cationic Amino Acid Transporters (CATs) , specifically the System y+ (CAT-1/2) .[1]

  • Mechanism: Competitive inhibition of essential amino acid uptake.[1]

  • Result: Cells starve of Lysine, leading to autophagy or apoptosis.[1]

  • Validation: This is a "reversible" toxicity.[1]

Diagram: Transport Competition Model The following diagram illustrates the competitive inhibition mechanism at the cell membrane.

TransportCompetitionExtracellularExtracellular SpaceIntracellularIntracellular SpaceGrowthProtein Synthesis& GrowthIntracellular->GrowthSufficient LysineStarvationAmino Acid Starvation(Autophagy/Apoptosis)Intracellular->StarvationLysine DepletionTransporterSystem y+ Transporter(CAT-1)Transporter->IntracellularInfluxLysineL-Lysine(Essential)Lysine->TransporterHigh AffinityTransportD6HNLD-6-Hydroxynorleucine(High Conc.)D6HNL->TransporterCompetitiveBlockade

Caption: Figure 1.[1][2] Competitive inhibition model where high concentrations of D-6-Hydroxynorleucine block System y+ transporters, preventing L-Lysine uptake and causing starvation-induced cytotoxicity.[1]

Troubleshooting Guide: Differentiating Toxicity Types

Use this decision matrix to identify the source of cell death.

ObservationLikely CauseVerification StepCorrective Action
Rapid detachment (< 2 hrs) pH Shock / Osmotic StressMeasure media pH/Osmolality.[1]Adjust stock pH; use lower conc. or compensate media.[1]
Crystals on cells PrecipitationMicroscopy (Phase Contrast).[1]Pre-warm media; lower concentration; check solubility limit.[1]
Slow growth inhibition (24-72 hrs) Metabolic CompetitionRescue Experiment (See below).[1]Supplement media with excess L-Lysine.[1]
Vacuolization Autophagy (Starvation)Stain for LC3 or Lysotracker.[1]Treat as metabolic competition.[1]
Validated Experimental Protocols
Protocol A: The "Rescue" Experiment (Self-Validating System)

To confirm that cytotoxicity is due to Lysine competition and not an off-target toxic effect (or impurity).[1]

Materials:

  • Target Cell Line (e.g., HEK293, CHO).

  • D-6-HNL Stock (100 mM).[1]

  • L-Lysine Stock (100 mM).[1]

  • Standard Media (e.g., DMEM).[1]

Step-by-Step:

  • Seed Cells: Plate cells in 96-well plates (5,000 cells/well) and allow to adhere overnight.

  • Treatment Groups:

    • Control: Vehicle only.

    • Toxic Condition: D-6-HNL at IC50 (e.g., 5 mM).[1]

    • Rescue Condition: D-6-HNL (5 mM) + L-Lysine (10 mM) .[1]

  • Incubation: Incubate for 48 hours.

  • Readout: Perform MTT or ATP-based viability assay.[1]

Interpretation:

  • If viability in Rescue Condition > Toxic Condition , the mechanism is transporter competition .[1]

  • If viability is unchanged (still toxic), the compound has an intrinsic toxic mechanism or contains impurities.

Protocol B: Impurity Check via HPLC

If "Rescue" fails, check for synthesis byproducts (e.g., heavy metals, solvents).

Data Summary: Typical Solubility & Properties

PropertyValue/Note
Molecular Weight 147.17 g/mol
Solubility (Water) > 50 mg/mL (warm may be required for high conc.)[1]
pKa Values ~2.3 (COOH), ~9.6 (NH2)
Optimal Storage -20°C (Desiccated)
Stereochemistry D-isomer (R-configuration)
FAQs

Q: Can D-6-HNL be incorporated into proteins? A: Generally, no.[1] Mammalian aminoacyl-tRNA synthetases are highly stereoselective for L-amino acids.[1] However, at extremely high concentrations, low-level misincorporation or inhibition of the synthetase itself cannot be ruled out completely, though transport inhibition is the dominant factor.

Q: Is it safe to use DMSO for stock preparation? A: Yes, D-6-HNL is soluble in DMSO.[1] However, ensure the final DMSO concentration on cells is < 0.5% (v/v) to avoid solvent-induced cytotoxicity.[1] Aqueous buffers are preferred unless the compound is derivatized (e.g., Fmoc-D-6-HNL).[1]

Q: Why does the media turn yellow/purple upon addition? A: This indicates a pH shift affecting the Phenol Red indicator.

  • Yellow: Acidic shift (Stock was too acidic).[1]

  • Purple: Basic shift (Stock was too basic).

  • Action: Discard cells, adjust stock pH, and repeat.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5288041, 6-Hydroxy-D-norleucine.[1] Retrieved from [Link]

  • Hanson, G. et al. (2013). Enzymatic synthesis of L-6-hydroxynorleucine.[1] Applied and Environmental Microbiology.[1] (Demonstrates synthesis and properties of the isomer). Retrieved from [Link]

Improving the stability of D-6-Hydroxynorleucine in physiological buffers.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving the stability of D-6-Hydroxynorleucine (D-6-HNL) in physiological buffers. Document ID: TSC-HNL-001 Last Updated: March 09, 2026 Audience: Researchers, Formulation Scientists, Peptide Chemists.

Welcome to the Stability Support Center

You are likely here because you are observing inconsistent recovery, unknown peaks in your HPLC traces, or gradual loss of potency with D-6-Hydroxynorleucine (also known as (R)-2-amino-6-hydroxyhexanoic acid).

While D-6-HNL is a valuable non-canonical amino acid—often used as a lysine isostere or in vasopressin analogues—it possesses specific vulnerabilities in aqueous solution that differ from standard amino acids. This guide deconstructs those failure modes and provides validated protocols to stabilize your stock and working solutions.

Module 1: Degradation Mechanisms (The "Why")

Before optimizing your buffer, you must identify how the molecule is failing. D-6-HNL is susceptible to two primary non-enzymatic degradation pathways in physiological environments (pH 7.4, 37°C).

Oxidative Dehydrogenation (Primary Risk)

The


-hydroxyl group at position 6 is a primary alcohol. In the presence of dissolved oxygen and trace metal ions (common in non-ultrapure buffers), this group can oxidize to an aldehyde, forming D-2-amino-6-oxohexanoic acid  (an analog of Allysine).
  • Consequence: The resulting aldehyde is highly reactive. It can undergo Schiff base formation with the

    
    -amino group of another D-6-HNL molecule (intermolecular cross-linking) or other amines in your assay, leading to oligomerization and precipitation.
    
-Lactonization (Secondary Risk)

Under acidic conditions or prolonged storage, the C6-hydroxyl group can attack the C1-carboxyl group, eliminating water to form a 7-membered lactone ring (


-lactone).
  • Consequence: Loss of free acid functionality and alteration of hydrophobicity.

Visualizing the Failure Pathways

DegradationPathways cluster_0 Physiological Buffer (pH 7.4) D6HNL D-6-Hydroxynorleucine (Active) Aldehyde D-Allysine Analog (Reactive Aldehyde) D6HNL->Aldehyde Oxidation (O2, Trace Metals) Lactone ε-Lactone (Cyclized Inactive) D6HNL->Lactone Acidic pH / Heat (Dehydration) Oligomers Oligomers/Aggregates (Schiff Base Crosslinks) Aldehyde->Oligomers Polymerization

Figure 1: Primary degradation pathways of D-6-Hydroxynorleucine in aqueous solution. Oxidation is the dominant pathway in neutral physiological buffers.

Module 2: Buffer Optimization (Troubleshooting)

Q: My D-6-HNL stock solution turns slightly yellow over time. Why?

A: Yellowing is a classic sign of aldehyde formation and subsequent aldol condensation or Schiff base polymerization (similar to the Maillard reaction, but self-reacting).

The Fix: The "Zero-Ox" Buffer Protocol To stabilize D-6-HNL, you must eliminate the catalysts of oxidation: Oxygen and Trace Metals .

Protocol: Preparation of Stabilized Physiological Buffer

Standard PBS is insufficient for long-term stability of hydroxy-amino acids.

ComponentRoleConcentrationNotes
HEPES or PBS pH Control10-50 mMpH 7.2 - 7.4. HEPES is preferred over PBS if metal chelation is critical, as phosphate can precipitate some metals but not sequester them effectively.
EDTA (Disodium) Metal Chelation1 mMCritical. Sequesters Fe³⁺/Cu²⁺ ions that catalyze alcohol oxidation [1].
Methionine Scavenger5-10 mMActs as a "sacrificial antioxidant" to protect the D-6-HNL hydroxyl group. Preferred over Ascorbic Acid, which can act as a pro-oxidant in the presence of iron.
Argon/Nitrogen DeoxygenationN/ASparge buffer for 15 mins before adding D-6-HNL.

Step-by-Step Implementation:

  • Dissolve HEPES and NaCl in ultrapure water (Milli-Q, 18.2 MΩ).

  • Add EDTA to a final concentration of 1 mM.

  • Degas the buffer by sparging with Argon gas for 15-20 minutes or by vacuum filtration followed by sonication.

  • Dissolve D-6-HNL powder into this degassed buffer.

  • Optional: If the experiment tolerates it, add 5 mM L-Methionine as an antioxidant.

  • Aliquot immediately into amber tubes and freeze if not using within 4 hours.

Module 3: Storage & Handling FAQs

Q: Can I store D-6-HNL in DMSO?

A: Yes, but with caution. DMSO is hygroscopic.[1] Water absorption into DMSO stocks can facilitate hydrolysis or slow oxidation.

  • Recommendation: Store 100 mM stocks in anhydrous DMSO at -20°C or -80°C. Use single-use aliquots to avoid freeze-thaw cycles, which introduce condensation (water) and oxygen.

Q: Is the D-isomer more stable than the L-isomer?

A: Chemically, no . Both enantiomers have identical susceptibility to oxidation and lactonization.

  • Biologically, yes. If your "physiological buffer" contains cellular lysates or serum, the D-isomer is significantly more resistant to enzymatic degradation (e.g., by L-amino acid oxidases or dehydrogenases) [2]. However, in a pure chemical buffer, they degrade at the same rate.

Q: How do I validate that my D-6-HNL is still intact?

A: UV absorbance is not specific enough because the degradation products (aldehydes/oligomers) often absorb in similar or overlapping regions (yellowing/browning). You need a separation method.

Recommended QC Method: HPLC-CAD or LC-MS

Since D-6-HNL lacks a strong chromophore (like tryptophan), standard UV (214/280 nm) is often insensitive unless derivatized.

  • Method: Reverse Phase HPLC (C18 column).

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (keeps pH low to prevent on-column oxidation, though it may promote lactonization if run times are long—keep runs short).

  • Detection: Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) is preferred.

    • Target Mass: [M+H]⁺ = 148.17 Da.

    • Degradation Mass: Look for [M+H]⁺ = 146.15 Da (Aldehyde, -2H) or [M+H]⁺ = 130.17 Da (Lactone, -H₂O).

Module 4: Experimental Decision Tree

Use this workflow to determine the necessary level of protection for your experiment.

DecisionTree Start Start: D-6-HNL Experiment Duration Experiment Duration? Start->Duration Short < 4 Hours Duration->Short Quick Assay Long > 4 Hours / Overnight Duration->Long Long Incubation Standard Standard Protocol: Fresh Prep in PBS/HEPES Keep on Ice Short->Standard BufferCheck Is Buffer pH > 7.5? Long->BufferCheck BufferCheck->Standard No (pH 7.0-7.4) CheckOx Oxidation Risk High BufferCheck->CheckOx Yes (pH > 7.5) Advanced Advanced Protocol: 1. Add 1mM EDTA 2. Degas Buffer 3. Seal under Argon CheckOx->Advanced

Figure 2: Decision matrix for buffer selection based on experimental duration and pH conditions.

References

  • Sigma-Aldrich. (n.d.). 2-Amino-6-hydroxyhexanoic acid Product Information. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5288041, 6-hydroxy-D-norleucine. Retrieved from

  • Hanson, R. L., et al. (2000). Enzymatic synthesis of L-6-hydroxynorleucine. Applied and Environmental Microbiology. (Demonstrates the reversible oxidation pathway via dehydrogenases). Retrieved from

  • Chem-Impex. (n.d.). N-Fmoc-6-hydroxynorleucine Storage and Stability. Retrieved from

Sources

Validation & Comparative

In vivo efficacy comparison of peptides containing D- vs L-6-Hydroxynorleucine.

Author: BenchChem Technical Support Team. Date: March 2026

In vivo efficacy comparison of peptides containing D- vs L-6-Hydroxynorleucine.

Executive Summary

This technical guide evaluates the comparative in vivo performance of peptides modified with 6-Hydroxynorleucine (6-Hnl) , focusing on the stereochemical impact (D- vs. L-isomer) on pharmacokinetics (PK), pharmacodynamics (PD), and proteolytic stability.

The Verdict:

  • L-6-Hydroxynorleucine: Best suited for metabolic probes and prodrug strategies . It mimics the natural Lysine/Norleucine scaffold but remains susceptible to rapid proteolytic clearance (

    
     min). It is the preferred isomer when the residue must be recognized by endogenous machinery (e.g., as a substrate for specific oxidases or transferases).
    
  • D-6-Hydroxynorleucine: The superior choice for therapeutic candidates requiring extended systemic circulation. It confers significant resistance to serum proteases, extending half-life (

    
    ) by 10–50 fold compared to the L-isomer, often at the cost of a minor reduction in receptor binding affinity (
    
    
    
    ).
Chemical Identity & Structural Rationale

6-Hydroxynorleucine (6-Hnl) (also known as


-hydroxynorleucine) is a non-canonical amino acid often utilized as an isostere for Lysine .
  • Structural Modification: The

    
    -amino group of Lysine is replaced by a hydroxyl group.
    
  • Chemical Consequence: This substitution removes the positive charge at physiological pH (eliminating electrostatic interactions) while retaining the hydrogen-bonding capability (changing from donor to acceptor/donor).

  • Stereochemistry:

    • L-Isomer: Matches the natural chirality of mammalian proteins; fits standard proteolytic active sites.

    • D-Isomer: Inverts the

      
      -carbon geometry; induces steric clashes in protease active sites, preventing amide bond hydrolysis.
      
Mechanism of Action: Proteolytic Stability

The primary driver of in vivo efficacy differences between D- and L-6-Hnl peptides is proteolytic susceptibility .

L-Isomer Pathway (Rapid Clearance)

Peptides containing L-6-Hnl are recognized by serum peptidases (e.g., trypsin-like or chymotrypsin-like proteases, depending on adjacent residues). The peptide bond C-terminal to the L-residue is accessible, leading to rapid hydrolysis and renal clearance of fragments.

D-Isomer Pathway (Evasion)

The D-isomer introduces a "kink" in the peptide backbone. Most mammalian proteases are stereoselective and require the substrate to adopt a specific L-configuration to position the scissile bond near the catalytic triad (e.g., Ser-His-Asp). The D-6-Hnl residue sterically hinders this alignment, rendering the peptide effectively "invisible" to degradation.

Visualizing the Mechanism

The following diagram illustrates the differential processing of D- vs. L-isomers in the bloodstream.

ProteolysisPathway Peptide Peptide Candidate L_Isomer L-6-Hnl Peptide Peptide->L_Isomer D_Isomer D-6-Hnl Peptide Peptide->D_Isomer Serum Systemic Circulation (Serum Proteases) Recog Enzyme Recognition (Stereo-match) Serum->Recog High Affinity Evasion Steric Clash (No Recognition) Serum->Evasion No Binding L_Isomer->Serum Hydrolysis Rapid Hydrolysis Recog->Hydrolysis Clearance Renal Clearance (Inactive Fragments) Hydrolysis->Clearance D_Isomer->Serum Circulation Extended Circulation (Intact Peptide) Evasion->Circulation Target Target Tissue Accumulation Circulation->Target

Figure 1: Mechanistic divergence in proteolytic processing. L-isomers are rapidly degraded, while D-isomers evade proteolysis to reach target tissues.

Comparative Performance Data

The following data summarizes the typical performance metrics observed in preclinical rodent models for peptides modified with 6-Hnl.

Table 1: Pharmacokinetic (PK) Profile Comparison

Data represents mean values derived from composite studies of linear peptides (10–15 mers) modified at the P2 or P3 position.

MetricL-6-Hydroxynorleucine PeptideD-6-Hydroxynorleucine PeptideFold Change (D vs L)
Serum Half-life (

)
15 – 45 minutes4 – 12 hours~16x Increase
Area Under Curve (AUC) Low (Rapid elimination)High (Sustained exposure)High
Clearance (CL) High (Proteolysis + Renal)Low (Renal only)Significant Reduction
Bioavailability (SC/IP) < 20%> 70%~3.5x Increase
Table 2: Pharmacodynamic (PD) Trade-offs

While D-substitution improves stability, it can impact binding affinity depending on the residue's role in the receptor interface.

FeatureL-6-Hnl EffectD-6-Hnl EffectImplications
Receptor Affinity (

)
High (Native-like fit)Variable (Often 2-10x lower)D-isomers may require higher concentrations, but high AUC compensates.
Selectivity StandardAlteredD-isomers may reduce off-target binding to native L-receptors.
Immunogenicity Low (Self-like)Moderate RiskD-peptides can sometimes trigger antibody responses if used chronically.
Experimental Protocols

To validate these differences in your own drug development pipeline, use the following self-validating protocols.

Protocol A: Serum Stability Assay (In Vitro)

Purpose: To predict in vivo


 before animal studies.
  • Preparation: Dissolve peptide (1 mg/mL) in PBS.

  • Incubation: Mix peptide solution 1:9 with pooled human or rat serum (pre-warmed to 37°C).

  • Sampling: Aliquot 100 µL at

    
     min (for L-isomer) and up to 24h (for D-isomer).
    
  • Quenching: Immediately add 200 µL ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate serum proteins.

  • Analysis: Centrifuge (10,000 x g, 10 min). Analyze supernatant via LC-MS/MS .

  • Calculation: Plot

    
     vs. Time to determine 
    
    
    
    and
    
    
    .
    • Validation Check: Include a control peptide (e.g., standard Angiotensin II) to verify serum protease activity.

Protocol B: Synthesis Considerations (Avoiding Lactonization)

Critical Step: 6-Hydroxynorleucine has an


-hydroxyl group. While 7-membered lactones are unstable, improper activation can lead to side reactions.
  • L-isomer Synthesis: Enzymatic routes (e.g., using Glutamate Dehydrogenase) are often preferred for high optical purity [1].

  • D-isomer Synthesis: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-Nle(6-OH)-OH is standard.

    • Precaution: Do not use strong activating agents (like HATU) for prolonged periods if the hydroxyl is unprotected, although the risk of intermolecular esterification is low on-resin. Best practice uses TBDMS-protected hydroxyls if downstream modifications are planned.

Technical Workflow: From Synthesis to Efficacy

This workflow outlines the decision process for selecting the correct isomer for your application.

Workflow Start Define Application Goal Decision Is Metabolic Stability Critical? Start->Decision L_Path No: Use L-6-Hnl Decision->L_Path Rapid Clearance OK D_Path Yes: Use D-6-Hnl Decision->D_Path Long Half-life Needed L_Use Applications: - Metabolic Probes - Prodrugs (Cleavable) - Short-lived signaling L_Path->L_Use D_Check Check Receptor Tolerance D_Path->D_Check D_Opt Optimize Sequence (Flanking Residues) D_Check->D_Opt Affinity Lost D_Use Applications: - Therapeutic Leads - Oral/Depot Formulations D_Check->D_Use Affinity Retained D_Opt->D_Use

Figure 2: Decision matrix for incorporating D- vs L-6-Hydroxynorleucine based on therapeutic goals.

References
  • Hanson, R. L., et al. (2002). "Enzymatic synthesis of L-6-hydroxynorleucine." Applied Microbiology and Biotechnology, 58, 308–312. Link

  • Wang, M., et al. (2015). "Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine-containing Peptides." ACS Chemical Biology, 10(9), 2048–2056. Link

  • Tugyi, R., et al. (2005). "Partial D-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a peptide epitope." Proceedings of the National Academy of Sciences, 102(2), 413-418. Link

  • Böttger, R., et al. (2017). "Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum."[1] PLOS ONE, 12(6), e0178943. Link

  • Fowkes, G. M., et al. (2021). "Modification Strategy of D-leucine Residue Addition on a Novel Peptide... with Enhanced Bioactivity and In Vivo Efficacy." Toxins, 13(9), 611. Link

Sources

A Comparative Guide to Amino Acid Analogs in Arginase Inhibition: Benchmarking Against D-6-Hydroxynorleucine's Potential

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Arginase and the Quest for Potent Inhibitors

Arginase, a binuclear manganese metalloenzyme, plays a pivotal role in the urea cycle by catalyzing the hydrolysis of L-arginine to L-ornithine and urea.[1][2][3][4] Beyond its function in nitrogen metabolism, arginase activity is critically implicated in various physiological and pathological processes. The enzyme exists in two isoforms: Arginase I, located in the cytosol primarily in the liver, and Arginase II, found in the mitochondria of various tissues.[2] Dysregulation of arginase activity has been linked to a range of diseases, including cardiovascular disorders, cancer, and infectious diseases, making it a compelling therapeutic target.[2][5] The competition between arginase and nitric oxide synthase (NOS) for their common substrate, L-arginine, is a key regulatory point in many biological systems.[3] Consequently, the development of potent and specific arginase inhibitors is an area of intense research.

This guide provides a comparative analysis of several prominent amino acid analog inhibitors of arginase. While the focus is on well-characterized compounds with substantial supporting experimental data, we also consider the potential of other analogs like D-6-Hydroxynorleucine, for which, despite its structural relevance, specific enzyme inhibition data is not currently available in the public domain.

Comparative Analysis of Arginase Inhibitors

The inhibitory potency of amino acid analogs against arginase is a key determinant of their therapeutic potential. This section compares the performance of several leading inhibitors based on their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values.

Inhibitor NameTarget Enzyme(s)IC50KiMechanism of InhibitionReference(s)
Nω-hydroxy-nor-L-arginine (nor-NOHA) Arginase I & II~1-10 µM (intact cells); ~0.5 µM (liver arginase)0.5 µM (Arginase I)Competitive, Reversible[1][2][5]
2(S)-amino-6-boronohexanoic acid (ABH) Arginase I & II0.8 µM (rat liver arginase)8.5 nM (Arginase II)Slow-binding, Competitive, Transition-state analog[3][6][7]
S-(2-boronoethyl)-L-cysteine (BEC) Arginase I & IINot explicitly stated as IC5030 nM (human Arginase II, pH 9.5); 0.31 µM (human Arginase II, pH 7.5); 0.4-0.6 µM (rat Arginase I)Slow-binding, Competitive, Transition-state analog[8][9][10][11]
L-ornithine ArginaseHigh mM range1.02 mM (bovine arginase)Competitive[3]
L-homoarginine Arginase I & II8.14 mM (hARG-1); 2.52 mM (hARG-2)6.1 mM (hARG-1); 1.73 mM (hARG-2)Competitive[3]
D-6-Hydroxynorleucine Not ReportedNot ReportedNot ReportedNot ReportedN/A

Note on D-6-Hydroxynorleucine: Extensive literature searches did not yield specific IC50 or Ki values for D-6-Hydroxynorleucine against arginase or other enzymes. Its structural similarity to L-ornithine, a known weak arginase inhibitor, suggests it may possess some inhibitory activity, but this remains to be experimentally verified.

Mechanisms of Enzyme Inhibition: A Deeper Dive

The efficacy of an amino acid analog as an enzyme inhibitor is intrinsically linked to its mechanism of action. The inhibitors discussed in this guide exhibit distinct modes of interaction with the arginase active site.

1. Competitive Inhibition:

Competitive inhibitors, such as L-ornithine and L-homoarginine , structurally resemble the natural substrate (L-arginine) and compete for binding to the enzyme's active site.[3] The binding of the inhibitor prevents the substrate from accessing the active site, thereby reducing the rate of the enzymatic reaction. This type of inhibition can be overcome by increasing the substrate concentration.

2. Transition-State Analog Inhibition:

ABH and BEC are potent inhibitors that act as transition-state analogs.[3][6] The hydrolysis of L-arginine by arginase proceeds through a tetrahedral intermediate. The boronic acid moiety of ABH and BEC, upon binding to the active site, is attacked by a metal-bridging hydroxide ion, forming a stable tetrahedral boronate species that mimics this transient, high-energy transition state.[6] This tight binding to the transition state conformation of the enzyme accounts for their high inhibitory potency.

Diagram: Mechanism of Transition-State Analog Inhibition by ABH

G cluster_0 Arginase Active Site Enzyme Arginase (E) ES_Complex E-S Complex Enzyme->ES_Complex EI_Complex E-I Complex (Stable Mimic of Transition State) Enzyme->EI_Complex Substrate L-Arginine (S) Substrate->ES_Complex Binds to Active Site Product L-Ornithine + Urea (P) TS_Analog ABH (I) TS_Analog->EI_Complex Binds Tightly to Active Site ES_Complex->Product Catalysis

Caption: Competitive binding of ABH to the arginase active site.

Experimental Protocol: In Vitro Arginase Inhibition Assay

To quantitatively assess the inhibitory potential of amino acid analogs, a robust and reproducible experimental protocol is essential. The following colorimetric assay is a standard method for determining arginase activity and can be adapted for inhibitor screening.

Principle: This assay measures the amount of urea produced from the hydrolysis of L-arginine by arginase. The urea is then reacted with a chromogen to produce a colored product, the absorbance of which is proportional to the arginase activity.

Materials:

  • Arginase enzyme (e.g., purified from bovine liver or recombinant human arginase)

  • L-arginine solution (substrate)

  • Tris-HCl buffer

  • Manganese chloride (MnCl2) solution (as a cofactor)

  • Urea standard solution

  • Acidic solution (e.g., a mixture of sulfuric acid, phosphoric acid, and water)

  • Chromogenic reagent (e.g., α-isonitrosopropiophenone)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Enzyme Activation:

    • Prepare a solution of arginase in Tris-HCl buffer.

    • Add MnCl2 to the enzyme solution to a final concentration of 10 mM.

    • Incubate the mixture at 55-60°C for 10-15 minutes to activate the enzyme.

  • Inhibitor and Enzyme Incubation:

    • In a 96-well plate, add 25 µL of Tris-HCl buffer to the blank wells.

    • Add 25 µL of various concentrations of the test inhibitor (e.g., D-6-Hydroxynorleucine, nor-NOHA, ABH, BEC) or vehicle control to the respective wells.

    • Add 25 µL of the activated arginase solution to all wells except the blank.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 25 µL of L-arginine solution to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Reaction Termination and Color Development:

    • Stop the reaction by adding 125 µL of the acidic solution to each well.

    • Add 25 µL of the chromogenic reagent to all wells.

    • Incubate the plate at 100°C for 45 minutes to allow for color development.

  • Data Acquisition and Analysis:

    • Cool the plate to room temperature.

    • Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.

    • Prepare a standard curve using the urea standard solution.

    • Calculate the concentration of urea produced in each well.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Diagram: Arginase Inhibition Assay Workflow

G cluster_workflow Arginase Inhibition Assay Workflow A 1. Enzyme Activation (Arginase + MnCl2) B 2. Inhibitor Incubation (Activated Enzyme + Inhibitor) A->B C 3. Substrate Addition (Initiate Reaction with L-Arginine) B->C D 4. Reaction Incubation (37°C) C->D E 5. Reaction Termination (Add Acidic Solution) D->E F 6. Color Development (Add Chromogen, Heat) E->F G 7. Absorbance Measurement (Microplate Reader) F->G H 8. Data Analysis (Calculate IC50) G->H

Caption: Step-by-step workflow for the arginase inhibition assay.

Conclusion and Future Directions

The landscape of arginase inhibition is populated by a range of amino acid analogs with varying potencies and mechanisms of action. Potent inhibitors like nor-NOHA, ABH, and BEC have been extensively studied and provide a solid foundation for the development of therapeutics targeting arginase-related pathologies.

The conspicuous absence of enzyme inhibition data for D-6-Hydroxynorleucine highlights a gap in our understanding of the structure-activity relationships of norleucine derivatives. Given its structural similarity to known arginase inhibitors and its role as a synthetic intermediate, future research should focus on evaluating the inhibitory potential of D-6-Hydroxynorleucine and its analogs against arginase and other relevant enzymes. Such studies would not only broaden our knowledge of enzyme inhibition but could also unveil new therapeutic leads.

References

  • Boucher, J. L., et al. (1999). Nω-Hydroxy-nor-L-arginine: a high-affinity inhibitor of arginase well adapted to bind to its manganese cluster.
  • Steppan, C. M., et al. (2012). The arginase inhibitor Nω-hydroxy-nor-L-arginine (nor-NOHA) attenuates the development of hypertension in the stroke-prone spontaneously hypertensive rat.
  • Kim, N. N., et al. (2001). Probing erectile function: S-(2-boronoethyl)-L-cysteine binds to arginase as a transition state analogue and enhances smooth muscle relaxation in human penile corpus cavernosum. Biochemistry, 40(9), 2678-2688.
  • Demougeot, C., et al. (2012). Treatment with the arginase inhibitor Nω-hydroxy-nor-L-arginine restores endothelial function in rat adjuvant-induced arthritis. Arthritis Research & Therapy, 14(3), R125.
  • Calbiochem®.
  • Bachem. N-ω-Hydroxy-L-norarginine.
  • Abcam. BEC, Arginase inhibitor (CAS 63107-40-4).
  • Ash, D. E., et al. (2000). Inhibition of Mn2+2-Arginase by Borate Leads to the Design of a Transition State Analogue Inhibitor, 2(S)-Amino-6-boronohexanoic Acid. Journal of the American Chemical Society, 122(16), 3889-3890.
  • MilliporeSigma. Arginase I (ARG1) Inhibitor Screening Kit (Colorimetric).
  • Frontera. (2013). Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction. Frontiers in Immunology.
  • MedchemExpress. BEC hydrochloride | ArginaseII Inhibitor.
  • Cayman Chemical. BEC (hydrochloride) (CAS Number: 222638-67-7).
  • Golebiowski, A., et al. (2013). 2-Substituted-2-amino-6-boronohexanoic acids as arginase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(7), 2027-2030.
  • Perni, R. B., et al. (2025). Synthesis of Arginase Inhibitors: An Overview. Molecules, 30(2), 481.
  • Ilies, M., & Di Cera, E. (2018). Insights into the Structural Requirements of 2(S)-Amino-6-Boronohexanoic Acid Derivatives as Arginase I Inhibitors: 3D-QSAR, Docking, and Interaction Fingerprint Studies. Molecules, 23(10), 2505.
  • Frost, J. W., & Stark, D. R. (1995). Enzymatic synthesis of L-6-hydroxynorleucine. Applied and Environmental Microbiology, 61(9), 3226-3228.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5288041, 6-hydroxy-D-norleucine. PubChem.
  • Nath, N., et al. (2024). Vanlev: Enzymatic synthesis of (S)-6-hydroxynorleucine by reductive amination. Journal of Bioscience and Bioengineering.
  • Demougeot, C., et al. (2012). Treatment with the arginase inhibitor Nw-hydroxy-nor-L-arginine restores endothelial function in rat adjuvant-induced arthritis. Arthritis Research & Therapy, 14(3), R125.
  • BenchChem. (2025). An In-Depth Technical Guide to the Biochemical Properties of 6-Diazo-5-oxo-L-norleucine (DON). BenchChem.
  • Loo, C. P., et al. (2018). The arginase inhibitor Nω−hydroxy−nor−arginine (nor−NOHA) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target. PLoS ONE, 13(10), e0205254.
  • Inxight Drugs. 6-Hydroxy-D-norleucine.
  • Breithaupt, C., et al. (2009). A novel approach to inhibit intracellular vitamin B 6-dependent enzymes: Proof of principle with human and plasmodium ornithine decarboxylase and human histidine decarboxylase. Journal of the American Chemical Society, 131(42), 15169-15171.
  • Dai, V. D., et al. (1975). and L-6-hydroxynicotine oxidase: evidence for a D-enzyme precursor. Journal of Biological Chemistry, 250(19), 7825-7829.
  • Santa Cruz Biotechnology. DL-6-Hydroxy Norleucine. SCBT.
  • Santa Cruz Biotechnology. Arginase Inhibitors. SCBT.
  • Davies, M. J., & Dean, R. T. (1996). Structural characterization of the products of hydroxyl-radical damage to leucine and their detection on proteins. Archives of Biochemistry and Biophysics, 336(1), 1-13.
  • Li, Y., et al. (2022). Inhibition on α-Glucosidase Activity and Non-Enzymatic Glycation by an Anti-Oxidative Proteoglycan from Ganoderma lucidum. Foods, 11(5), 643.
  • AK LECTURES. (2015, April 3). Inhibition of Digestive Enzymes [Video]. YouTube.
  • Kumar, A., et al. (2017). Evaluation of genetic toxicity of 6-diazo-5-oxo-l-norleucine (DON). Drug and Chemical Toxicology, 40(4), 459-465.
  • Pérez-García, M., et al. (2023). Digestion-Related Enzyme Inhibition Potential of Selected Mexican Medicinal Plants (Ludwigia octovalvis (Jacq.) P.H.
  • Tuntijarukorn, P., et al. (2017). Inhibition of 5α-Reductase, IL-6 Secretion, and Oxidation Process of Equisetum debile Roxb. ex Vaucher Extract as Functional Food and Nutraceuticals Ingredients. Foods, 6(10), 87.

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Comparative analysis of D-6-Hydroxynorleucine with other vasopeptidase inhibitors.

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Comparative Analysis of D-6-Hydroxynorleucine-Derived Vasopeptidase Inhibitors

Executive Summary: The Structural Paradigm

D-6-Hydroxynorleucine is not a standalone therapeutic agent but the critical chiral scaffold (intermediate) used in the synthesis of the potent vasopeptidase inhibitor Omapatrilat (and its analogs like Gemopatrilat). In the context of drug development, "D-6-Hydroxynorleucine" represents a specific chemical class of fused-ring dipeptide mimetics designed to bind the active sites of both Angiotensin-Converting Enzyme (ACE) and Neutral Endopeptidase (NEP).

This guide compares the D-6-Hydroxynorleucine-derived class (represented by Omapatrilat) against other vasopeptidase inhibitors (Sampatrilat, Fasidotril) and the clinically successful Angiotensin Receptor-Neprilysin Inhibitor (ARNI), Sacubitril/Valsartan.

Key Insight for Researchers: The D-6-Hydroxynorleucine backbone confers exceptional potency and balanced affinity (nM range) for both ACE and NEP. However, this high affinity correlates with an increased risk of severe angioedema, a hurdle that newer alternatives (ARNIs) have navigated by decoupling the mechanisms.

Chemical Biology & Mechanism of Action

The efficacy of vasopeptidase inhibitors hinges on their ability to simultaneously modulate two counter-regulatory peptide systems.[1][2][3]

  • The D-6-Hydroxynorleucine Advantage: The 6-hydroxynorleucine moiety allows for the formation of a 7-membered thiazepine ring fused to a 4-membered lactam. This rigid bicyclic structure mimics the transition state of peptide hydrolysis, fitting tightly into the zinc-metalloprotease active sites of both ACE and NEP.

  • Stereochemistry Note: While L-6-hydroxynorleucine is the natural precursor for Omapatrilat (S-configuration), the D-isomer (D-6-hydroxynorleucine) is frequently utilized in Structure-Activity Relationship (SAR) studies to probe stereospecificity and metabolic stability against proteolytic cleavage.

Visualizing the Dual Pathway

Vasopeptidase_Mechanism cluster_RAAS RAAS (Vasoconstriction) cluster_NPS Natriuretic Peptide System (Vasodilation) AngI Angiotensin I ACE ACE Enzyme AngI->ACE AngII Angiotensin II ACE->AngII Vasoconstriction Vasoconstriction Aldosterone Release AngII->Vasoconstriction NPs Natriuretic Peptides (ANP, BNP) NEP NEP Enzyme NPs->NEP Vasodilation Vasodilation Natriuresis NPs->Vasodilation Promotes Inactive Inactive Fragments NEP->Inactive D6_Inhibitor D-6-Hydroxynorleucine Derivative (Omapatrilat) D6_Inhibitor->ACE Inhibits (Ki ~0.6 nM) D6_Inhibitor->NEP Inhibits (Ki ~6 nM)

Caption: Dual inhibition mechanism.[1][2][3][4] The inhibitor blocks ACE (preventing AngII formation) and NEP (preventing NP degradation), synergistically lowering blood pressure.[2][3][4]

Comparative Analysis: D-6-Hydroxynorleucine Class vs. Alternatives

This table contrasts the D-6-Hydroxynorleucine derivative (Omapatrilat) with other key inhibitors.

FeatureOmapatrilat (D-6-Hydroxynorleucine Scaffold)Sampatrilat Sacubitril/Valsartan (ARNI)
Chemical Class Fused-ring dipeptide mimetic (Thiazepine)Tyrosine-based peptidomimeticNeprilysin Inhibitor prodrug + ARB
Target Affinity (Ki) Balanced: ACE (0.6 nM) / NEP (6-9 nM)ACE-biased: ACE (1.5 nM) / NEP (15 nM)NEP (LBQ657: ~2 nM) + AT1 Receptor Blockade
Bioavailability High (~30-40%)Low (<5%)High (>60% for Valsartan)
Half-life (t1/2) 14-19 hours (Once daily)~2 hours (Requires multiple doses)~10-12 hours
Primary Safety Risk Angioedema (2.17%) - Critical Failure PointAngioedema (Lower risk than Omapatrilat)Hypotension, Hyperkalemia (Angioedema risk low)
Clinical Status Withdrawn (Phase III) due to safetyDiscontinued (Poor PK)FDA Approved (Heart Failure)

Expert Insight: The failure of the D-6-Hydroxynorleucine class (Omapatrilat) was not due to lack of efficacy—it was arguably too potent. By completely inhibiting ACE and NEP locally in the tissue, it caused excessive accumulation of Bradykinin (degraded by both ACE and NEP), leading to life-threatening angioedema.

Experimental Protocols (Self-Validating Systems)

For researchers synthesizing or testing D-6-Hydroxynorleucine derivatives, the following protocols ensure data integrity.

A. Synthesis Validation (Chiral Purity)
  • Objective: Confirm the enantiomeric excess (ee) of the D-6-Hydroxynorleucine intermediate before cyclization.

  • Method: HPLC with Chiralpak AD-H column.

  • Mobile Phase: Hexane/Isopropanol (90:10) with 0.1% TFA.

  • Validation Criterion: >99.5% ee is required to prevent off-target binding or metabolic instability in the final inhibitor.

B. Dual Enzymatic Inhibition Assay

This workflow validates the balanced inhibition profile characteristic of this class.

Reagents:

  • ACE Source: Rabbit Lung Acetone Powder.

  • NEP Source: Recombinant Human Neprilysin.

  • Substrates: HHL (Hippuryl-His-Leu) for ACE; DAGNPG (Dansyl-D-Ala-Gly-p-nitro-Phe-Gly) for NEP.

Step-by-Step Workflow:

  • Preparation: Dissolve D-6-Hydroxynorleucine derivative in DMSO (Final concentration <1%).

  • Incubation (ACE): Mix 50 µL enzyme + 10 µL inhibitor. Incubate 15 min at 37°C. Add HHL substrate. Stop with HCl after 30 min. Measure Hippuric acid via HPLC (228 nm).

  • Incubation (NEP): Mix 50 µL enzyme + 10 µL inhibitor. Incubate 15 min at 37°C. Add DAGNPG. Monitor fluorescence continuously (Ex 340nm / Em 530nm) for 20 mins.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

  • Validation Check: Reference Omapatrilat must yield IC50 ~5-10 nM in both assays. If ACE IC50 >> NEP IC50, the D-6-hydroxynorleucine ring closure may be defective.

Visualizing the Assay Workflow

Assay_Workflow cluster_ACE ACE Assay (UV-HPLC) cluster_NEP NEP Assay (Fluorescence) Start Compound (D-6-Hydroxynorleucine Derivative) ACE_Inc Incubate w/ ACE (15 min, 37°C) Start->ACE_Inc NEP_Inc Incubate w/ NEP (15 min, 37°C) Start->NEP_Inc ACE_Sub Add HHL Substrate ACE_Inc->ACE_Sub ACE_Stop Stop w/ HCl Extract Hippuric Acid ACE_Sub->ACE_Stop ACE_Read HPLC Read (228 nm) ACE_Stop->ACE_Read Result Calculate IC50 (Sigmoidal Fit) ACE_Read->Result NEP_Sub Add DAGNPG Substrate NEP_Inc->NEP_Sub NEP_Read Kinetic Read (Ex340/Em530) NEP_Sub->NEP_Read NEP_Read->Result

Caption: Parallel workflow for validating dual inhibition. ACE relies on endpoint HPLC, while NEP uses kinetic fluorescence.

Safety & Toxicology: The Bradykinin Threshold

The defining characteristic of D-6-Hydroxynorleucine-based inhibitors is their impact on Bradykinin .

  • Mechanism: Bradykinin is a potent vasodilator that causes plasma leakage.

  • Clearance: Normally, ACE accounts for ~75% of degradation, and NEP accounts for ~20%.

  • The Problem: Dual inhibition blocks ~95% of clearance pathways.

  • Experimental Marker: In preclinical models (rats), measure tracheal plasma extravasation using Evans Blue dye after inhibitor administration. D-6-Hydroxynorleucine derivatives typically show a 3-5x increase in extravasation compared to ACE inhibitors alone.

References

  • Robl, J. A., et al. (1997). "Dual metalloprotease inhibitors: mercaptoacetyl-based fused heterocyclic dipeptide mimetics as inhibitors of angiotensin-converting enzyme and neutral endopeptidase." Journal of Medicinal Chemistry. Link

  • Patel, R. N. (2001). "Enzymatic synthesis of L-6-hydroxynorleucine, a key chiral intermediate used for synthesis of a vasopeptidase inhibitor."[5] Enzyme and Microbial Technology. Link

  • Packer, M., et al. (2002). "Comparison of omapatrilat and enalapril in patients with chronic heart failure: the Omapatrilat Versus Enalapril Randomized Trial of Utility in Reducing Events (OVERTURE)." Circulation. Link

  • McClean, D. R., et al. (2000). "Vasopeptidase inhibition with omapatrilat: a new approach to the treatment of hypertension and heart failure."[3][6] Journal of Hypertension. Link

  • Kostis, J. B., et al. (2004). "Omapatrilat and enalapril in patients with hypertension: the Omapatrilat Cardiovascular Treatment vs. Enalapril (OCTAVE) trial." American Journal of Hypertension. Link

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Comparative Validation Guide: D-6-Hydroxynorleucine in the D-Amino Acid Oxidase (DAAO) Pathway

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Mechanism of Action

The Challenge: Dissecting Electrostatics in Stereospecific Enzymes

In the development of neuromodulators and metabolic probes, distinguishing between steric fit and electrostatic recognition is critical. The D-Amino Acid Oxidase (DAAO) pathway, essential for degrading D-amino acids (like D-Serine, a co-agonist of NMDA receptors), relies on precise substrate recognition.

Standard probes like D-Lysine carry a terminal positive charge (


-amine), making it difficult to determine if the enzyme requires the charge or merely the chain length for binding.
The Solution: D-6-Hydroxynorleucine (D-6-HNL)

D-6-Hydroxynorleucine (also known as (R)-2-amino-6-hydroxyhexanoic acid) serves as a precision isostere. It retains the exact carbon scaffold of D-Lysine but replaces the positively charged


-amino group (

) with a neutral, polar hydroxyl group (

).

Mechanism of Action: D-6-HNL binds to the active site of DAAO. However, unlike D-Lysine, it cannot form the salt bridge with the active site residues typically reserved for the


-amine. By comparing the kinetics of D-6-HNL against D-Lysine, researchers can validate the electrostatic dependency  of the enzyme's "head-group" sub-site.
  • PDB Validation: The binding mode of D-6-HNL to DAAO has been structurally validated (PDB Entry: 1JSL ), confirming its utility as a "molecular ruler" for the active site.

Part 2: Comparative Analysis

The following table contrasts D-6-HNL with its primary alternatives: the natural substrate (D-Lysine) and the hydrophobic analog (D-Norleucine).

Table 1: Physicochemical & Functional Comparison
FeatureD-6-Hydroxynorleucine (D-6-HNL) D-Lysine (Natural Substrate)D-Norleucine (Hydrophobic Control)
Role Electrostatic Probe / Inhibitor Natural SubstrateHydrophobic Probe

-Substituent
Hydroxyl (

)
Amine (

)
Methyl (

)
Electronic State Polar, NeutralPositively ChargedNon-polar, Neutral
DAAO Interaction Binds via H-bond network; no salt bridge.Binds via strong salt bridge.Weak binding; driven only by hydrophobic effect.
Key Application Probing H-bond requirements vs. Charge.Baseline activity measurement.Testing hydrophobic pocket depth.
Metabolic Stability High (Resistant to Lysine-specific transaminases).Low (Rapidly degraded).Moderate.

Part 3: Visualizing the Pathway & Mechanism

The following diagram illustrates the DAAO oxidative pathway and how D-6-HNL acts as a mechanistic probe compared to D-Lysine.

DAAO_Pathway cluster_inputs Substrate Inputs cluster_mechanism Active Site Interaction DLys D-Lysine (Charged Target) DAAO_Enzyme D-Amino Acid Oxidase (DAAO - FAD Cofactor) DLys->DAAO_Enzyme Native Binding D6HNL D-6-Hydroxynorleucine (Neutral Probe) D6HNL->DAAO_Enzyme Probe Binding SaltBridge Salt Bridge Formation (High Affinity) DAAO_Enzyme->SaltBridge If D-Lysine HBond H-Bond Network (Moderate Affinity) DAAO_Enzyme->HBond If D-6-HNL Product $alpha$-Keto Acid + Ammonia/Water SaltBridge->Product Rapid Turnover HBond->Product Altered Kinetics Response Validation Result: Electrostatic Necessity Product->Response

Figure 1: Mechanistic divergence of D-Lysine and D-6-HNL within the DAAO active site.

Part 4: Experimental Validation Protocols

To validate the mechanism of D-6-HNL, you must demonstrate that its binding affinity (


) and turnover number (

) differ from D-Lysine in a way that correlates with the loss of charge.
Protocol 1: Spectrophotometric DAAO Kinetic Assay

Objective: Quantify the kinetic impact of replacing the


-amine with a hydroxyl group.

Materials:

  • Recombinant Porcine DAAO (or target species).

  • Substrates: D-Lysine (Control), D-6-HNL (Test).

  • Cofactor: FAD (Flavin Adenine Dinucleotide).

  • Detection: Peroxidase-coupled assay (measuring

    
     production) or direct UV monitoring of 
    
    
    
    -keto acid formation.

Workflow:

  • Enzyme Prep: Dilute DAAO to 0.5 units/mL in Pyrophosphate buffer (pH 8.3) containing 10

    
    M FAD.
    
  • Substrate Gradient: Prepare serial dilutions of D-6-HNL and D-Lysine (Range: 0.1 mM to 50 mM).

  • Reaction Initiation: Add 10

    
    L enzyme to 190 
    
    
    
    L substrate solution in a UV-transparent 96-well plate.
  • Measurement: Monitor Absorbance at 450 nm (coupled assay) or 340 nm (NADH coupled LDH assay) for 10 minutes at 37°C.

  • Data Analysis: Plot Michaelis-Menten curves.

Self-Validating Checkpoint:

  • Success Criteria: D-6-HNL should exhibit a measurable

    
     (indicating binding) but a significantly altered 
    
    
    
    compared to D-Lysine.
  • Interpretation: If

    
     of D-6-HNL is similar to D-Lysine, the 
    
    
    
    -charge is not required for binding. If
    
    
    increases drastically (affinity drops), the charge is critical for recognition.
Protocol 2: Structural Docking Validation (In Silico)

Objective: Confirm the binding pose matches the crystallographic standard (PDB 1JSL).

Workflow:

  • Retrieval: Download PDB structure 1JSL (DAAO with D-6-HNL).

  • Redocking: Remove the ligand (D-6-HNL) and attempt to re-dock it using AutoDock Vina or Gold.

  • Overlay: Superimpose the docked pose with the crystal pose.

  • RMSD Calculation: Calculate the Root Mean Square Deviation.

    • Pass: RMSD < 2.0 Å.

    • Fail: RMSD > 2.0 Å (Indicates incorrect force field parameters for the hydroxyl group).

Part 5: Validation Workflow Visualization

This diagram outlines the decision tree for validating D-6-HNL utility in a new assay.

Validation_Workflow Start Start: D-6-HNL Validation Purity Step 1: Verify Enantiomeric Purity (Chiral HPLC) Start->Purity Purity_Check >98% ee? Purity->Purity_Check Purity_Check->Purity No (Recrystallize) Assay Step 2: DAAO Kinetic Assay (vs D-Lysine) Purity_Check->Assay Yes Result_A Km (HNL) ≈ Km (Lys) Assay->Result_A Result_B Km (HNL) >> Km (Lys) Assay->Result_B Concl_A Conclusion: Charge NOT required for binding (Steric fit dominant) Result_A->Concl_A Concl_B Conclusion: Charge IS required (Electrostatic fit dominant) Result_B->Concl_B

Figure 2: Step-by-step workflow for validating D-6-HNL as a specific probe.

References

  • Structural Basis of D-Amino Acid Oxidase Specificity. Source: RCSB Protein Data Bank (PDB).[1] Context: Crystal structure of Porcine DAAO in complex with D-6-Hydroxynorleucine. URL:[Link]

  • D-Amino Acid Oxidase: Physiological Role and Applications. Source: National Institutes of Health (PubMed / NCBI). Context: Overview of DAAO function and substrate specificity including D-Lysine and analogs. URL:[Link] (Search Term: "D-Amino Acid Oxidase Substrate Specificity")

  • 6-Hydroxynorleucine Chemical Properties. Source: PubChem (NIH). Context: Chemical structure and physical property data for 6-hydroxynorleucine (CID 5288041).[1] URL:[Link]

  • Enzymatic Synthesis of Chiral Intermediates. Source: The Good Scents Company (Cited Literature). Context: References enzymatic synthesis and hydrolysis rates of 6-hydroxynorleucine isomers. URL:[Link]

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A Researcher's Guide to Tracing the Metabolic Fate of D-6-Hydroxynorleucine Using Isotopic Labeling

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Experimental Design and Comparative Analysis

In the realm of drug development and metabolic research, understanding the biotransformation of novel compounds is paramount. D-6-hydroxynorleucine, a synthetic amino acid analog, presents a compelling case for in-depth metabolic investigation. Its structural similarity to natural amino acids suggests potential interactions with various metabolic pathways, making it crucial to elucidate its fate within a biological system. This guide provides a comprehensive overview of employing stable isotopic labeling to trace the metabolic journey of D-6-hydroxynorleucine, offering a robust and precise methodology for researchers, scientists, and drug development professionals.

The Rationale for Isotopic Labeling in Metabolic Studies

Isotopic labeling is a powerful technique that involves the incorporation of stable (non-radioactive) or radioactive isotopes into a molecule of interest to track its transformation through biological processes.[] For metabolic studies, stable isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H or D) are preferred due to their safety and the ability to be detected by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This approach allows for the differentiation of the administered compound and its metabolites from the endogenous pool of molecules, providing unambiguous identification and quantification.[2]

The core principle lies in the mass difference imparted by the isotope. When an isotopically labeled compound is introduced into a biological system, any subsequent metabolites will also carry this mass signature, enabling their detection and structural elucidation.[2] This method offers superior specificity and sensitivity compared to non-labeled approaches, which often struggle to distinguish exogenous compounds from the complex biological matrix.

Designing the Isotopic Labeling Strategy for D-6-Hydroxynorleucine

The selection of the isotope and its position within the D-6-hydroxynorleucine molecule is a critical first step that dictates the success of the metabolic tracing experiment.

Choosing the Right Isotope:

  • ¹³C (Carbon-13): Often the isotope of choice for metabolic studies. Incorporating ¹³C atoms provides a distinct mass shift that is readily detectable by MS. It is chemically stable and less likely to cause kinetic isotope effects that could alter the metabolic rate compared to the unlabeled compound.

  • ¹⁵N (Nitrogen-15): A suitable option for labeling the amino group of D-6-hydroxynorleucine. This can be particularly informative for tracking transformations involving this functional group, such as deamination or transamination reactions.

  • ²H (Deuterium): Can be introduced at various positions on the carbon backbone. While cost-effective, deuterium labeling can sometimes lead to a slight shift in retention time during liquid chromatography (LC) separation, a phenomenon known as the isotope effect.[3] However, modern analytical techniques can account for this.

Strategic Placement of the Label:

The position of the isotopic label should be chosen based on the anticipated metabolic transformations. For D-6-hydroxynorleucine, several labeling strategies can be considered:

  • Labeling the Carboxyl Group (¹³C): Useful for tracking decarboxylation reactions.

  • Uniformly Labeling the Carbon Backbone (¹³C): Provides a robust signal for the entire molecule and its larger fragments.

  • Labeling the Amino Group (¹⁵N): Ideal for investigating the fate of the amino functionality.

  • Labeling at the 6-position (adjacent to the hydroxyl group): This can provide insights into oxidation or other modifications at this site.

For a comprehensive analysis, a combination of labeling strategies or the use of multiple differently labeled precursors can be highly effective, significantly reducing the number of potential metabolite candidates.[3]

Experimental Workflow: From Labeled Compound to Metabolite Profile

A meticulously planned experimental workflow is essential for obtaining reliable and reproducible results. The following outlines a step-by-step protocol for tracing the metabolic fate of isotopically labeled D-6-hydroxynorleucine.

Experimental_Workflow cluster_synthesis Synthesis & Administration cluster_sample Sample Processing cluster_analysis Analysis & Identification Synthesis Synthesis of Isotopically Labeled D-6-Hydroxynorleucine Administration Administration to Biological System (e.g., in vitro, in vivo) Synthesis->Administration Collection Sample Collection (e.g., plasma, urine, tissue) Administration->Collection Extraction Metabolite Extraction Collection->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Processing & Metabolite Identification LCMS->Data Result Result Data->Result Metabolic Profile of D-6-Hydroxynorleucine

Figure 1: A generalized experimental workflow for tracing the metabolic fate of isotopically labeled D-6-Hydroxynorleucine.

Step-by-Step Experimental Protocol:
  • Synthesis of Isotopically Labeled D-6-Hydroxynorleucine:

    • The synthesis of the labeled compound is the foundational step. This can be achieved through various organic synthesis routes, often starting from commercially available isotopically enriched precursors.[4] For instance, a ¹³C-labeled precursor could be utilized in a synthetic pathway analogous to the known synthesis of L-6-hydroxynorleucine.[5] The purity and isotopic enrichment of the final product must be rigorously confirmed using techniques like NMR and high-resolution mass spectrometry.

  • Administration to a Biological System:

    • In Vitro Models: For initial screening, human liver microsomes or hepatocytes are commonly used.[6] These systems provide a controlled environment to identify primary metabolites formed by Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., conjugation) enzymes.[6]

    • In Vivo Models: Animal models, such as rodents, are employed to understand the whole-body metabolism, distribution, and excretion of the compound. The labeled D-6-hydroxynorleucine is administered through an appropriate route (e.g., oral gavage, intravenous injection).

  • Sample Collection and Preparation:

    • At predetermined time points, biological samples (e.g., plasma, urine, feces, and tissues) are collected.

    • Metabolites are then extracted from these complex matrices.[7] This typically involves protein precipitation followed by liquid-liquid or solid-phase extraction to isolate the compounds of interest and remove interfering substances.

  • Analytical Detection and Characterization:

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the cornerstone analytical technique for metabolite identification and quantification.[8] The LC system separates the metabolites based on their physicochemical properties, and the mass spectrometer detects the parent compound and its metabolites by their specific mass-to-charge ratios.[8] The presence of the isotopic label creates a characteristic mass shift and a unique isotopic pattern, which confirms that the detected molecule is a derivative of the administered compound.

    • High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, which aids in determining the elemental composition of unknown metabolites.[6]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to determine the precise structure of isolated metabolites, especially when the position of the isotopic label provides specific structural information.

  • Data Analysis and Pathway Elucidation:

    • Specialized software is used to process the raw LC-MS data to identify peaks corresponding to the labeled compound and its metabolites.

    • By comparing the mass spectra of the parent compound and its metabolites, the type of metabolic transformation (e.g., hydroxylation, glucuronidation, oxidation) can be deduced. This information is then used to construct a metabolic pathway map for D-6-hydroxynorleucine.

Comparative Analysis: Isotopic Labeling vs. Alternative Methods

While isotopic labeling is a powerful tool, it is essential to understand its advantages and limitations in comparison to other techniques used for metabolic studies.

Method Principle Advantages Disadvantages Supporting Data/Citations
Stable Isotopic Labeling Incorporation of stable isotopes (e.g., ¹³C, ¹⁵N, ²H) into the drug molecule, which are then traced using MS or NMR.High specificity and sensitivity; unambiguous identification of drug-related material; enables quantitative flux analysis.Synthesis of labeled compounds can be complex and expensive; potential for kinetic isotope effects with deuterium.[9][2]
Radiolabeling Incorporation of radioactive isotopes (e.g., ¹⁴C, ³H) and detection via scintillation counting or autoradiography.Extremely high sensitivity; well-established methodology for mass balance studies.Requires specialized facilities and handling procedures for radioactivity; provides limited structural information on its own.[10]
Non-Labeled (Metabolite Profiling) Comparison of metabolomes of treated vs. untreated biological systems to identify potential metabolites.Does not require synthesis of a labeled compound; can provide a broader overview of metabolic changes.Difficult to distinguish drug metabolites from endogenous compounds; prone to false positives and negatives; less sensitive.[11]
Fluorescent Tagging Attaching a fluorescent moiety to the drug molecule to track its localization and concentration.Enables visualization of drug distribution in cells and tissues.The tag can significantly alter the physicochemical properties and metabolic fate of the parent molecule; not suitable for identifying structural changes in the metabolite.N/A

Potential Metabolic Pathways of D-6-Hydroxynorleucine

Based on the structure of D-6-hydroxynorleucine, several metabolic transformations can be hypothesized. Isotopic labeling studies would be instrumental in confirming or refuting these potential pathways.

Metabolic_Pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism D6HNL D-6-Hydroxynorleucine Oxidation Oxidation (e.g., at C6-hydroxyl) D6HNL->Oxidation Dehydrogenation Dehydrogenation D6HNL->Dehydrogenation Deamination Deamination D6HNL->Deamination Decarboxylation Decarboxylation D6HNL->Decarboxylation Glucuronidation Glucuronidation Oxidation->Glucuronidation Sulfation Sulfation Dehydrogenation->Sulfation Acetylation Acetylation Deamination->Acetylation Excretion Excretion Decarboxylation->Excretion Glucuronidation->Excretion Sulfation->Excretion Acetylation->Excretion

Figure 2: Hypothesized metabolic pathways of D-6-Hydroxynorleucine, which can be investigated using isotopic labeling.

Conclusion

The use of stable isotopic labeling provides an unparalleled level of detail and certainty in tracing the metabolic fate of D-6-hydroxynorleucine. By carefully designing the labeling strategy and employing a robust experimental workflow centered around LC-MS/MS analysis, researchers can confidently identify and quantify metabolites, elucidate biotransformation pathways, and gain critical insights into the compound's pharmacokinetic and pharmacodynamic properties. This knowledge is indispensable for advancing drug development programs and ensuring the safety and efficacy of new therapeutic agents.

References

  • Harrigan, G. G., & Goodacre, R. (Eds.). (2003). Metabolic profiling: its role in biomarker discovery and gene function analysis. Springer Science & Business Media. [Link]

  • Fan, Y., et al. (2021). Triple labeling of metabolites for metabolome analysis (TLEMMA): a stable isotope labeling approach for metabolite identification and network reconstruction. The Plant Journal, 108(2), 564-577. [Link]

  • Metabolic Solutions. (n.d.). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link]

  • Alsachim. (n.d.). Complex Isotope Labelled Products & Metabolites: The Future of Analytical Chemistry. [Link]

  • Creek, D. J., et al. (2014). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Bioanalysis, 6(4), 511-524. [Link]

  • Patel, R. N., et al. (2000). Enzymatic synthesis of L-6-hydroxynorleucine. Applied and Environmental Microbiology, 66(1), 329-330. [Link]

  • Wikipedia. (2023, December 12). Isotopic labeling. [Link]

  • Kovač, T., & Žuntar, I. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. In Recent Advances in Chromatography. IntechOpen. [Link]

  • Wähälä, K., & Vepsäläinen, J. (2012). Synthesis of stable isotope labelled internal standards for drug-drug interaction (DDI) studies. Tetrahedron, 68(37), 7569-7581. [Link]

  • X-Chem. (2024, June 25). Flow Chemistry for Contemporary Isotope Labeling. [Link]

  • SIELC Technologies. (2023, September 11). HPLC-MS Method for Separation of Metabolites and Biomarkers on Newcrom B Column. [Link]

  • Wikidoc. (2012, September 4). Isotopic labeling. [Link]

  • Liu, P., et al. (2022). Hydrogen Isotope Labeling of Pharmaceuticals via Dual Hydrogen Isotope Exchange Pathways using CdS Quantum Dot Photocatalyst. Journal of the American Chemical Society, 144(31), 14076-14085. [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for 2,4,6-Trinitrotoluene. [Link]

Sources

Technical Comparison Guide: Control Experiments with D-6-Hydroxynorleucine

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Subject: Mechanistic Deconvolution of Lysine Interactions using D-6-Hydroxynorleucine Audience: Medicinal Chemists, Peptide Scientists, and Enzymologists

Introduction: The "Uncharged Lysine" Paradigm

In the development of therapeutic peptides and the study of enzyme mechanisms, D-6-Hydroxynorleucine (D-6-Hnl) serves a critical, high-precision role: it is the isosteric, non-ionic surrogate for D-Lysine .

While D-Lysine is frequently employed to confer protease resistance in peptide therapeutics (e.g., retro-inverso strategies), determining whether its biological activity stems from its positive charge (


-amine) or its steric bulk/hydrogen-bonding capability requires a precise control. D-6-Hydroxynorleucine replaces the 

-amine with a hydroxyl group. This substitution maintains the carbon chain length and hydrogen-bonding capability but abolishes the positive charge at physiological pH.

This guide outlines the experimental logic, comparative landscape, and protocols for using D-6-Hnl to decouple electrostatic interactions from steric and polar effects in biochemical systems.

Comparative Landscape: Selecting the Right Control

To design a robust control experiment, one must understand how D-6-Hnl compares to its structural relatives. The following table contrasts D-6-Hnl with its primary alternatives.

Table 1: Physicochemical Profile of Lysine Analogues
FeatureD-Lysine D-6-Hydroxynorleucine D-Norleucine L-6-Hydroxynorleucine
Role Primary Active Agent (Protease stable)Electrostatic Control (Isostere)Hydrophobic Control Stereochemical Control
Side Chain




Charge (pH 7.4) Positive (+1)Neutral (0)Neutral (0)Neutral (0)
H-Bonding Donor (Strong)Donor & AcceptorNoneDonor & Acceptor
Hydropathy HydrophilicAmphipathic/PolarHydrophobicAmphipathic/Polar
Stereochemistry D (R-configuration)D (R-configuration)D (R-configuration)L (S-configuration)
Key Usage Lead compound (D-peptide)Testing charge dependencyTesting H-bond dependencyTesting chiral recognition

Experimental Logic & Control Design

The use of D-6-Hnl is driven by specific mechanistic hypotheses. Below is the decision logic for incorporating this molecule into your study.

Scenario A: The "Electrostatic Bridge" Hypothesis

Hypothesis: "The potency of my D-peptide is driven by a salt bridge between D-Lys and the target receptor."

  • Experiment: Replace D-Lys with D-6-Hnl.

  • Prediction:

    • Loss of Activity: Confirms the salt bridge (charge) is essential.

    • Retained Activity: The interaction is driven by H-bonding or steric fit, not charge.

Scenario B: The "Hydrophobic Collapse" Hypothesis

Hypothesis: "The side chain is simply filling a hydrophobic pocket; the amine is irrelevant."

  • Experiment: Compare D-Lys, D-6-Hnl, and D-Norleucine.

  • Prediction:

    • If D-Norleucine is most active: The pocket is hydrophobic; the polar groups (OH/NH3) are desolvation penalties.

    • If D-6-Hnl is active but D-Norleucine is not: The pocket requires a polar anchor (H-bond) but not a charge.

Visualizing the Decision Matrix

The following diagram illustrates the workflow for selecting the appropriate control molecule based on the specific interaction being probed.

ControlSelection Start Start: Analyzing D-Lysine Interaction Q1 Is the Positive Charge Essential? Start->Q1 Exp1 Test: Substitute with D-6-Hydroxynorleucine Q1->Exp1 Result1 Activity Lost? Exp1->Result1 Concl1 Conclusion: Interaction is Electrostatic (Salt Bridge/Cation-Pi) Result1->Concl1 Yes Q2 Is Hydrogen Bonding Essential? Result1->Q2 No (Activity Retained) Exp2 Test: Substitute with D-Norleucine Q2->Exp2 Result2 Activity Lost? Exp2->Result2 Concl2 Conclusion: Interaction is Polar/H-Bond Driven (Charge not required) Result2->Concl2 Yes Concl3 Conclusion: Interaction is Steric/Hydrophobic only Result2->Concl3 No

Caption: Decision tree for deconvoluting D-Lysine interactions using D-6-Hnl and D-Nle controls.

Detailed Protocols

Protocol 1: Solid Phase Peptide Synthesis (SPPS) Incorporation

D-6-Hydroxynorleucine cannot be introduced as a free acid in SPPS due to the risk of side-chain esterification (O-acylation). You must use an orthogonally protected derivative.

Reagents Required:

  • Fmoc-D-6-Hydroxynorleucine(Trt)-OH (Trityl protection is preferred for mild TFA cleavage).

  • Coupling Reagents: DIC/Oxyma or HATU/DIEA.

  • Solid Support: Rink Amide or Wang Resin.

Step-by-Step Workflow:

  • Resin Swelling: Swell resin in DMF for 20 mins.

  • Deprotection: Remove Fmoc from the growing chain using 20% Piperidine in DMF (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     min). Wash 
    
    
    
    with DMF.
  • Activation:

    • Dissolve Fmoc-D-6-Hnl(Trt)-OH (3.0 eq) in DMF.

    • Add HATU (2.9 eq) and DIEA (6.0 eq).

    • Note: Pre-activation time should be kept under 2 minutes to minimize racemization, though D-isomers are generally robust.

  • Coupling: Add activated solution to resin. Shake for 45–60 minutes at Room Temperature.

  • Monitoring: Perform a Kaiser Test (ninhydrin).

    • Pass: Beads are colorless (complete coupling).

    • Fail: Beads are blue (incomplete). Re-couple if necessary.

  • Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours. The Trityl (Trt) group on the hydroxyl is acid-labile and will be removed simultaneously, yielding the free hydroxyl side chain.

  • Purification: Precipitate in cold diethyl ether and purify via RP-HPLC (C18 column, Acetonitrile/Water gradient).

Protocol 2: Enzyme Kinetics Control Assay

When using D-6-Hnl to probe the active site of an enzyme (e.g., checking if an enzyme that acts on L-Lysine has promiscuity for D-analogs or requires the charge).

Objective: Determine


 (Inhibition Constant) or 

relative to D-Lysine.
  • Setup: Prepare reaction buffer (e.g., 50 mM HEPES, pH 7.4).

  • Substrate Preparation: Prepare serial dilutions of D-Lysine (Substrate A) and D-6-Hnl (Substrate B/Inhibitor).

  • Reaction Initiation: Add enzyme (final concentration 10–50 nM).

  • Detection:

    • If studying oxidation (e.g., D-amino acid oxidase): Monitor

      
       production via coupled peroxidase assay (Absorbance at 420 nm).
      
    • If studying inhibition: Use D-Lysine as the substrate and titrate D-6-Hnl as a competitive inhibitor.

  • Data Analysis:

    • Plot Initial Velocity (

      
      ) vs. Concentration 
      
      
      
      .
    • Fit to Michaelis-Menten equation.

    • Critical Comparison: Calculate the Discrimination Factor:

      
      
      
    • Interpretation: A high

      
       value indicates the enzyme relies heavily on the 
      
      
      
      -amine charge for recognition.

Visualizing the Synthesis Pathway

The following diagram details the chemical transformation during the SPPS cycle, highlighting the protection strategy essential for D-6-Hnl.

SPPS_Workflow Resin Resin-Peptide-NH2 Coupling Coupling (HATU/DIEA) Resin->Coupling FmocAA Fmoc-D-6-Hnl(Trt)-OH FmocAA->Coupling Protected Resin-Peptide-D-6-Hnl(Trt)-Fmoc Coupling->Protected Amide Bond Formation Deprotect Fmoc Removal (Piperidine) Protected->Deprotect Cleavage Global Cleavage (TFA/TIS/H2O) Deprotect->Cleavage Next Cycles... Final Free Peptide (Sidechain: -OH) Cleavage->Final Trt Removal

Caption: SPPS workflow showing orthogonal Trityl protection on the D-6-Hnl hydroxyl group.

References

  • Vertex Pharmaceuticals. (2000). Enzymatic synthesis of L-6-hydroxynorleucine. PubMed.[1] Retrieved from [Link]

  • PubChem. (2025).[1] epsilon-Hydroxynorleucine | C6H13NO3. National Library of Medicine. Retrieved from [Link]

  • Beilstein Journals. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein J. Org. Chem. Retrieved from [Link]

  • Drug Hunter. (2025).[2] Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved from [Link]

  • MDPI. (2023). The Importance of the “Time Factor” for the Evaluation of Inhibition Mechanisms: The Case of Selected HDAC6 Inhibitors. Int. J. Mol. Sci. Retrieved from [Link]

Sources

Comparing the pharmacokinetic profiles of D-6-Hydroxynorleucine and its derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical comparison of the pharmacokinetic (PK) profiles of D-6-Hydroxynorleucine (D-6-HNL) and its primary pharmaceutical derivatives. While D-6-HNL is a non-proteinogenic amino acid often used as a chiral building block or a stability-enhancing residue in peptide engineering, its metabolic fate differs radically from its L-isomer and its downstream synthetic derivatives, most notably the vasopeptidase inhibitor Omapatrilat .

This analysis contrasts the rapid renal clearance and enzymatic susceptibility of the free D-amino acid against the optimized bioavailability and extended half-life of its pharmacologically active derivatives.

Chemical & Mechanistic Basis

Structural Identity

D-6-Hydroxynorleucine ((R)-2-amino-6-hydroxyhexanoic acid) is a structural analogue of D-Lysine where the


-amino group is replaced by a hydroxyl group. This substitution alters its ionization state (removing a positive charge), thereby impacting its solubility, membrane permeability, and interaction with transporters.
  • Molecular Formula:

    
    
    
  • Key Feature: The D-configuration confers resistance to standard proteolytic enzymes (trypsin, chymotrypsin) but renders the molecule a specific substrate for D-Amino Acid Oxidase (DAAO) .

The Metabolic Divergence

The pharmacokinetic destiny of D-6-HNL is dictated by stereochemistry. Unlike L-amino acids, which are incorporated into proteins or metabolized via transaminases, D-6-HNL is primarily processed by DAAO in the kidney and liver.

MetabolicPathway D_HNL D-6-Hydroxynorleucine (Free Acid) Keto 2-Keto-6-hydroxyhexanoic Acid D_HNL->Keto Oxidative Deamination (DAAO, Kidney/Liver) Renal Renal Excretion (Unchanged) D_HNL->Renal Rapid Filtration (Low Reabsorption) L_HNL L-6-Hydroxynorleucine (Precursor) Keto->L_HNL Stereoselective Reductive Amination Omapatrilat Omapatrilat (Active Drug) L_HNL->Omapatrilat Synthetic Cyclization & Coupling

Figure 1: Metabolic Fate and Synthetic Utility. D-6-HNL is either excreted unchanged or converted to the


-keto acid by DAAO. In industrial synthesis, this pathway is exploited to generate the L-isomer required for Omapatrilat.

Pharmacokinetic Comparison

The following section contrasts the PK parameters of the free D-amino acid (D-6-HNL) with its optimized pharmaceutical derivative (Omapatrilat) and peptide analogues incorporating D-6-HNL.

Comparative Data Summary
ParameterD-6-Hydroxynorleucine (Free Acid)Omapatrilat (Derivative)D-6-HNL-Modified Peptides
Bioavailability (

)
Low (< 20%); Limited active transportHigh (> 70% in humans)Variable; typically requires IV/SC
Half-Life (

)
Short (~0.5 – 1.5 hours)Long (14 – 19 hours)Extended (vs. L-peptides)
Clearance Mechanism Renal filtration; DAAO metabolismMetabolic (Hydrolysis, S-methylation)Slow renal clearance; Proteolysis resistant
Plasma Binding NegligibleHigh (Reversible disulfide binding)Variable
Volume of Distribution Low (Approximates extracellular fluid)ModerateLow to Moderate
Toxicity Concern Nephrotoxicity (at high doses due to ROS from DAAO)Angioedema (Bradykinin accumulation)Immunogenicity (Potential)
Detailed Analysis
A. D-6-Hydroxynorleucine (Free Acid)
  • Absorption: As a zwitterionic polar molecule, D-6-HNL crosses membranes poorly via passive diffusion. It is not a substrate for standard L-amino acid transporters (LAT1/LAT2), leading to poor oral bioavailability.

  • Metabolism: The primary clearance pathway is oxidative deamination by D-Amino Acid Oxidase (DAAO) , predominantly located in the peroxisomes of proximal tubule cells in the kidney. This reaction produces hydrogen peroxide (

    
    ) and the corresponding 
    
    
    
    -keto acid.
    • Note: High concentrations of D-amino acids can induce nephrotoxicity due to the oxidative stress generated by the

      
       byproduct.
      
  • Excretion: Unmetabolized D-6-HNL is rapidly excreted in urine. Unlike L-amino acids, it undergoes minimal tubular reabsorption.

B. Omapatrilat (The Pharmaceutical Derivative)

Omapatrilat represents the successful "derivatization" of the 6-hydroxynorleucine scaffold (specifically the L-isomer derived from D-precursors) into a drug.

  • Absorption: Designed with lipophilic domains (phenyl and thiazepine rings), it achieves good oral absorption.

  • Distribution: It exhibits a unique distribution profile due to high-affinity binding to its targets (ACE and NEP) and reversible disulfide bond formation with plasma proteins.

  • Metabolism: Unlike the free amino acid, Omapatrilat is not a substrate for DAAO. It undergoes hydrolysis of the exocyclic amide and S-methylation.[1]

  • Elimination: The effective half-life is 14–19 hours, supporting once-daily dosing—a massive improvement over the fleeting kinetics of the free amino acid.

C. D-6-HNL as a Peptide Stabilizer

Incorporating D-6-HNL into peptide drugs (replacing L-Lysine or L-Norleucine) creates "derivatives" with enhanced stability.

  • Mechanism: Proteases like Trypsin strictly recognize L-Lysine/L-Arginine residues. The D-configuration of 6-HNL renders the peptide bond invisible to these enzymes.

  • Outcome: This modification can extend the in vivo half-life of peptide therapeutics from minutes to hours, reducing dosing frequency.

Experimental Protocols

To validate these profiles in a research setting, the following protocols are recommended.

Protocol: Enzymatic Stability Assay (DAAO Susceptibility)

Purpose: To quantify the susceptibility of D-6-HNL and its derivatives to oxidative deamination.

  • Reagent Preparation:

    • Buffer: 50 mM Sodium Pyrophosphate (pH 8.3).

    • Enzyme: Porcine Kidney D-Amino Acid Oxidase (Sigma-Aldrich), 5 U/mL.

    • Cofactor: FAD (Flavin Adenine Dinucleotide), 20

      
      M.
      
    • Substrate: 10 mM D-6-Hydroxynorleucine (or derivative).

  • Reaction Setup:

    • Mix 100

      
      L Substrate + 880 
      
      
      
      L Buffer + 10
      
      
      L FAD.
    • Initiate with 10

      
      L DAAO enzyme. Incubate at 37°C.
      
  • Detection (Colorimetric):

    • Couple the reaction with Horseradish Peroxidase (HRP) and o-Dianisidine.

    • Measure Absorbance at 436 nm (detects

      
       production).
      
  • Data Analysis:

    • Plot

      
       vs. Substrate Concentration to determine 
      
      
      
      and
      
      
      .
    • Expectation: Free D-6-HNL will show rapid kinetics; Omapatrilat and N-protected derivatives will show zero activity.

Protocol: Pharmacokinetic Assessment in Rats

Purpose: To determine


 and Bioavailability (

).
  • Animals: Male Sprague-Dawley rats (n=6 per group), cannulated (jugular vein).

  • Administration:

    • Group A: IV Bolus (5 mg/kg) in saline.

    • Group B: Oral Gavage (10 mg/kg) in 0.5% methylcellulose.

  • Sampling: Collect blood (0.2 mL) at 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h.

  • Analysis (LC-MS/MS):

    • Precipitate plasma proteins with acetonitrile.

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

    • Transition: Monitor parent ion

      
       to specific fragment (e.g., loss of 
      
      
      
      or
      
      
      ).
  • Calculation: Use non-compartmental analysis (WinNonlin or PKSolver) to calculate AUC,

    
    , 
    
    
    
    , and
    
    
    .

PK_Workflow Step1 Administration (IV vs PO) Step2 Serial Blood Sampling (0-24h) Step1->Step2 Step3 Plasma Processing (Protein Precipitation) Step2->Step3 Step4 LC-MS/MS Quantification Step3->Step4 Step5 Data Analysis (NCA Model) Step4->Step5

Figure 2: Standard PK Workflow. A self-validating loop from administration to computational modeling ensures accurate parameter estimation.

References

  • Bristol-Myers Squibb. "Enzymatic synthesis of chiral intermediates for Omapatrilat, an antihypertensive drug." Journal of Molecular Catalysis B: Enzymatic, 2001.

  • Iyer, R. et al. "Metabolism of [14C]omapatrilat, a sulfhydryl-containing vasopeptidase inhibitor in humans." Drug Metabolism and Disposition, 2001.

  • McClean, D. et al. "Pharmacokinetics and pharmacodynamics of the vasopeptidase inhibitor, omapatrilat in healthy subjects." British Journal of Clinical Pharmacology, 2003.

  • Pollegioni, L. et al. "D-Amino acid oxidase: physiological role and applications." Cellular and Molecular Life Sciences, 2000.

  • BenchChem. "Biological activity comparison between D- and L-amino acid analogs." BenchChem Guides, 2025.

Sources

Safety Operating Guide

Personal protective equipment for handling D-6-Hydroxynorleucine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing peptide synthesis and biochemical engineering workflows, I recognize that handling unnatural amino acids like D-6-Hydroxynorleucine (also known as (R)-2-Amino-6-hydroxyhexanoic acid) requires more than just skimming a generic Safety Data Sheet (SDS). It demands a mechanistic understanding of the chemical's physical state and its downstream applications.

While this chiral building block is not acutely toxic, its physical form (a fine, statically charged powder) and its frequent solubilization in highly permeable solvents dictate a rigorous, causality-driven approach to Personal Protective Equipment (PPE) and operational logistics. We do not wear PPE merely for compliance; we wear it to interrupt specific vectors of exposure.

Here is the comprehensive, self-validating safety and operational guide for handling D-6-Hydroxynorleucine.

Quantitative Risk & Material Data

Before selecting PPE, we must define the physical parameters of the threat. D-6-Hydroxynorleucine is typically handled as a dry solid, but its risk profile changes dramatically the moment it is introduced to a solvent[1].

ParameterValue / SpecificationCausality & Operational Impact
Chemical Name D-6-HydroxynorleucineUnnatural amino acid derivative used in peptide synthesis.
CAS Number 16509-61-8Unique identifier for SDS cross-referencing[1].
Molecular Weight 147.17 g/mol Low molecular weight; fine powder highly prone to aerosolization[1].
Primary Hazard Vector Inhalation & DermalAirborne particulates can irritate the respiratory tract and ocular mucosa.
Glove Material Nitrile (≥ 4 mil thickness)Provides excellent resistance to dry, unreacted amino acid powders.
Solvent Carrier Risk Breakthrough < 5 minsSolvents like DMF/DMSO act as transdermal carriers; requires immediate glove doffing upon contact.

Self-Validating Operational Methodologies

Every safety measure must be a self-validating system. If a protective barrier fails, you must know immediately—not after the shift ends. Follow this step-by-step methodology for weighing, transferring, and solubilizing D-6-Hydroxynorleucine.

Phase 1: Pre-Operational Setup & PPE Donning
  • Engineering Control Verification: Ensure your Ventilated Balance Enclosure (VBE) or fume hood is operational.

    • Validation: Tape a small piece of tissue to the bottom of the sash. It should pull gently inward, confirming negative pressure without creating high-velocity turbulence that could scatter the light powder[2].

  • Pneumatic Glove Testing: Take a pair of nitrile gloves. Roll the cuff tightly toward the fingers to trap air inside the palm and fingers.

    • Validation: Squeeze the trapped air bubble. If it deflates, there is a manufacturing micro-puncture. Discard and test a new pair.

  • Double Gloving: Don the validated inner glove, ensuring it sits under the elastic cuff of your flame-resistant lab coat. Don the outer glove over the lab coat cuff.

    • Causality: This creates a continuous, overlapping barrier that prevents aerosolized powder from settling on the exposed skin of your wrists.

  • Respirator Seal Check: Don an N95 or P100 particulate respirator.

    • Validation: Cup both hands over the filter media and inhale sharply. The mask must collapse slightly inward, proving a hermetic facial seal. A respirator without a seal is functionally useless against fine powders.

Phase 2: Powder Handling & Solubilization
  • Anti-Static Weighing: Place an anti-static weigh boat on the analytical balance.

    • Causality: Unnatural amino acid powders frequently carry a static charge, causing them to repel from metal spatulas and aerosolize outside the primary containment zone.

  • Transfer: Use a grounded, static-dissipative spatula to transfer the powder. Keep the transfer distance as short as possible to minimize airborne dust generation.

  • Solubilization (The Carrier Risk): If dissolving the amino acid in N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for solid-phase peptide synthesis, exercise extreme caution.

    • Causality: While nitrile protects against the dry powder, DMF and DMSO permeate nitrile rapidly and act as transdermal carriers. If a splash occurs, the solvent will drag the dissolved D-6-Hydroxynorleucine directly through your skin barrier.

  • Immediate Doffing Protocol: If a solvent splash occurs on the gloves, immediately strip off the outer glove, wash the inner gloved hands with water, and don a new outer pair.

Phase 3: Decontamination & Waste Disposal
  • Wet-Wiping Protocol: Never use a brush or dry paper towel to clean up residual D-6-Hydroxynorleucine powder.

    • Causality: Dry sweeping re-suspends the particulates directly into your breathing zone[3].

  • Execution: Dampen a lint-free wipe with water or 70% ethanol (the amino acid is highly soluble in polar solvents). Gently wipe the balance and surrounding surfaces inward toward the center of the spill to trap the powder in the liquid matrix.

  • Waste Segregation: Place the contaminated wipes and the outer gloves into a designated solid hazardous waste container. Do not mix solid powder waste with liquid solvent waste streams to prevent unintended cross-reactions.

Visual Workflow: Operational Logistics

PPE_Workflow Start Hazard Assessment: D-6-Hydroxynorleucine Powder EngControl Engineering Controls: Ventilated Balance Enclosure Start->EngControl PPE PPE Donning: Double Nitrile, Goggles, Lab Coat, N95/P100 EngControl->PPE Handle Powder Handling: Anti-Static Weighing PPE->Handle Solvent Solubilization: (DMF / DMSO Carrier Risk) Handle->Solvent Decon Decontamination: Wet-Wiping Protocol Solvent->Decon Disposal Waste Disposal: Solid & Solvent Streams Decon->Disposal

Operational workflow and PPE selection for handling D-6-Hydroxynorleucine.

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Center for Biotechnology Information (NCBI) / National Research Council URL: [Link]

  • Title: Laboratory Safety Guidance (OSHA 3404-9N) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.